molecular formula C10H8O3 B1177493 cutE protein CAS No. 144591-73-1

cutE protein

Cat. No.: B1177493
CAS No.: 144591-73-1
Attention: For research use only. Not for human or veterinary use.
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Description

This product is a high-purity preparation of the cutE protein, a crucial component in bacterial metal ion homeostasis, particularly copper. The cutE gene is widely recognized in microbiological research for its role in helping bacteria manage and detoxify essential yet potentially harmful metal cations. Researchers can utilize this reagent to investigate the intricate mechanisms of metal resistance, transport, and sequestration in prokaryotic systems. Its study contributes significantly to broader fields such as microbial physiology, environmental microbiology, and bacterial pathogenesis. The protein is provided in a stable formulation suitable for a range of in vitro applications, including metal-binding assays, protein-protein interaction studies, and structural analysis. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

144591-73-1

Molecular Formula

C10H8O3

Synonyms

cutE protein

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of CutE (Lnt) in Escherichia coli Copper Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper is an essential micronutrient for Escherichia coli, yet it is toxic in excess. To maintain homeostasis, E. coli employs a sophisticated network of copper resistance mechanisms. Central to this defense is the CutE protein, also known as apolipoprotein N-acyltransferase (Lnt). This essential inner membrane protein plays a critical, albeit indirect, role in copper efflux. This technical guide provides an in-depth analysis of CutE's function in copper resistance, detailing its genetic regulation, cellular localization, and enzymatic activity. We present quantitative data on gene expression, detailed experimental protocols for key assays, and visual diagrams of relevant pathways and workflows to facilitate a comprehensive understanding of this crucial protein.

Introduction to Copper Homeostasis in E. coli

Escherichia coli maintains a delicate balance of intracellular copper concentrations through a multi-layered defense system. This system involves cytoplasmic detoxification, periplasmic sequestration and modification, and efflux pumps that span the cell envelope. Key protein families involved in this process include the Cue and Cus systems. The Cue system responds to cytoplasmic copper levels, while the Cus system is activated by periplasmic copper stress. The cut (copper uptake and transport) genes were initially identified through mutations leading to copper sensitivity, and among these, cutE has been shown to be essential for cell viability.[1]

The Multifaceted Role of CutE (Lnt)

Initially identified for its role in copper tolerance, CutE is now understood to be the essential apolipoprotein N-acyltransferase, Lnt.[2] This enzyme catalyzes the final step in lipoprotein maturation, the transfer of an acyl group from a phospholipid to the N-terminal cysteine of a diacylated apolipoprotein.[3] This triacylated mature lipoprotein is then correctly sorted to the outer membrane.[4]

The connection to copper resistance is likely indirect. One hypothesis is that CutE/Lnt is required for the proper acylation and subsequent function of lipoproteins that are themselves components of copper resistance systems, such as the CusC component of the CusCFBA efflux pump.[2][5] A deficiency in CutE/Lnt would lead to mislocalized or non-functional lipoproteins, thereby compromising the integrity of the copper efflux machinery and rendering the cell sensitive to copper.[4]

Genetic Regulation of cutE (lnt)

The expression of the cutE gene is transcriptionally regulated in response to the presence of divalent cations, including copper.

Induction by Divalent Cations

The promoter activity of cutE is elevated in the presence of copper (Cu²⁺), as well as other divalent cations like zinc (Zn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺).[1] This suggests a direct role for the this compound in managing divalent cation stress.

Regulatory Elements in the cutE Promoter

The promoter region of cutE contains two conserved inverted repeats that are crucial for its copper-inducible transcription.[1] Site-directed mutagenesis of these repeats has been shown to affect the induction of cutE in response to copper, indicating they are binding sites for one or more transcriptional regulators.[1] While a specific trans-acting regulatory protein that binds to this region has been detected in crude extracts, its identity is yet to be fully elucidated.[1] It is important to note that a direct regulatory link between the well-characterized copper-responsive two-component system, CusS-CusR, and the cutE promoter has not been definitively established.

Cellular Localization and Structure of CutE (Lnt)

Inner Membrane Localization

CutE is an integral inner membrane protein.[1] Topological studies using alkaline phosphatase fusions have revealed that CutE possesses seven transmembrane domains.[1][4] Its N-terminus is located in the periplasm, while its C-terminus resides in the cytoplasm.[1]

Structural Features and Putative Copper-Binding Domain

The crystal structure of E. coli Lnt reveals a large periplasmic domain belonging to the carbon-nitrogen hydrolase family, which harbors the catalytic active site.[1] This domain features a characteristic α–β–β–α sandwich fold.[1] A putative copper-binding motif, His-X-X-Met-X-X-Met, has been identified in the periplasmic region of the protein.[1][6] Methionine and histidine residues are known to be involved in copper coordination in various copper-binding proteins.[7][8]

Quantitative Data

The following table summarizes the key quantitative data related to CutE function and regulation.

ParameterValue/ObservationReference(s)
cutE Gene Expression
Induction by CopperPromoter activity increased in the presence of Cu²⁺[1]
Induction by other cationsPromoter activity increased by Zn²⁺, Ni²⁺, Co²⁺[1]
This compound Characteristics
Molecular WeightApproximately 50 kDa[6]
Number of Transmembrane Domains7[1]
Cellular LocationInner membrane[1]
Phenotype of cutE Mutant
Copper SensitivityIncreased sensitivity to copper[1]
Other Metal SensitivitiesIncreased sensitivity to Zn²⁺, Cd²⁺, and Co²⁺[1]
ViabilityNull mutants are not viable, indicating cutE is an essential gene[1]

Experimental Protocols

Determination of CutE Topology using Alkaline Phosphatase (PhoA) Fusions

This method is used to determine the periplasmic or cytoplasmic location of different segments of a membrane protein. The principle relies on the fact that alkaline phosphatase is only active when exported to the periplasm.

Methodology:

  • Construction of cutE-phoA fusions:

    • Use polymerase chain reaction (PCR) to amplify segments of the cutE gene corresponding to putative periplasmic loops.

    • Clone these cutE fragments in-frame with a phoA gene lacking its own signal sequence in an appropriate expression vector. This creates fusion proteins where different parts of CutE are attached to the N-terminus of PhoA.

  • Transformation and Expression:

    • Transform the fusion plasmids into an E. coli strain that is deleted for its native phoA gene.

    • Grow the transformed cells in a suitable medium and induce the expression of the fusion proteins.

  • Assay of Alkaline Phosphatase Activity:

    • Harvest the cells and lyse them.

    • Measure the PhoA activity using a chromogenic substrate such as p-nitrophenyl phosphate (pNPP). The development of a yellow color indicates the hydrolysis of pNPP, and the rate of color change is proportional to the PhoA activity.

  • Interpretation:

    • High PhoA activity indicates that the fused CutE segment is located in the periplasm.

    • Low PhoA activity suggests a cytoplasmic location for the fused segment.

Copper Accumulation Assay using ⁶⁴Cu

This assay quantifies the amount of copper accumulated by bacterial cells.

Methodology:

  • Cell Culture and Preparation:

    • Grow wild-type and cutE mutant E. coli strains to mid-logarithmic phase in a defined medium.

    • Harvest the cells by centrifugation, wash them with a metal-free buffer (e.g., HEPES) to remove any residual copper from the growth medium.

    • Resuspend the cells to a specific optical density (e.g., OD₆₀₀ of 1.0) in the same buffer.

  • Copper Accumulation:

    • Add ⁶⁴CuCl₂ (a radioactive isotope of copper) to the cell suspension at a defined final concentration.

    • Incubate the cells at a specific temperature (e.g., 37°C) for a set period to allow for copper uptake.

  • Separation of Cells from the Medium:

    • To stop the uptake, quickly filter the cell suspension through a membrane filter (e.g., 0.45 µm pore size).

    • Wash the filter with ice-cold buffer containing a chelator (e.g., EDTA) to remove any non-specifically bound extracellular copper.

  • Quantification of Accumulated Copper:

    • Place the filter in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • The amount of accumulated ⁶⁴Cu can be calculated based on the specific activity of the isotope and normalized to the number of cells (or total protein content).[9]

Visualizations

Signaling Pathway: Copper-Responsive Regulation in E. coli

Copper_Regulation cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Cu_ext Excess Cu²⁺ CusS CusS (Sensor Kinase) Cu_ext->CusS activates cutE_promoter cutE promoter Cu_ext->cutE_promoter induces (mechanism unclear) CusR CusR (Response Regulator) CusS->CusR phosphorylates CutE CutE (Lnt) (Inner Membrane) CusCBA CusCBA (Efflux Pump) CutE->CusCBA required for proper function CusF CusF CusF->CusCBA delivers Cu⁺ CusCBA->Cu_ext efflux cus_promoter cusCFBA promoter CusR->cus_promoter binds & activates CutE_protein CutE synthesis cutE_promoter->CutE_protein transcription & translation CusCFBA_protein CusCFBA synthesis cus_promoter->CusCFBA_protein transcription & translation CutE_protein->CutE CusCFBA_protein->CusCBA

Caption: Overview of the CusS-CusR two-component system and the role of CutE in copper efflux.

Experimental Workflow: ⁶⁴Cu Accumulation Assay

Copper_Accumulation_Workflow start Start: Grow E. coli cultures (Wild-type and cutE mutant) harvest Harvest and wash cells in metal-free buffer start->harvest resuspend Resuspend cells to a defined optical density harvest->resuspend add_cu Add ⁶⁴CuCl₂ to cell suspension resuspend->add_cu incubate Incubate for a defined time and temperature add_cu->incubate filter Rapidly filter cells incubate->filter wash Wash filter with ice-cold buffer + EDTA filter->wash measure Measure radioactivity with a scintillation counter wash->measure analyze Analyze and normalize data (cpm/cell or cpm/mg protein) measure->analyze end_node End: Compare copper accumulation analyze->end_node Lnt_Function Prolipoprotein Prolipoprotein (in cytoplasm) Sec Sec Translocon Prolipoprotein->Sec Periplasmic_Prolipo Periplasmic Prolipoprotein Sec->Periplasmic_Prolipo translocation Lgt Lgt (Diacylglyceryl transferase) Periplasmic_Prolipo->Lgt substrate Apolipoprotein Apolipoprotein (Diacylated) Lgt->Apolipoprotein product LspA LspA (Signal Peptidase II) Apolipoprotein->LspA substrate CutE_Lnt CutE (Lnt) (Apolipoprotein N-acyltransferase) Apolipoprotein->CutE_Lnt substrate LspA->Apolipoprotein cleaves signal peptide Mature_Lipoprotein Mature Lipoprotein (Triacylated) CutE_Lnt->Mature_Lipoprotein N-acylation Lol_system Lol System Mature_Lipoprotein->Lol_system recognized by Outer_Membrane Outer Membrane Targeting Lol_system->Outer_Membrane Copper_Resistance Functional Copper Efflux Complex (e.g., CusCFBA) Outer_Membrane->Copper_Resistance enables function of outer membrane components

References

The cutE Gene: A Periplasmic Guardian Against Copper-Induced Stress, Regulated by the CusRS Two-Component System

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cutE gene, also known as pcoE, is a key player in bacterial copper homeostasis, particularly in Escherichia coli. It encodes a periplasmic protein that acts as a crucial first line of defense against copper toxicity. The expression of cutE is tightly regulated by the concentration of copper ions in the environment, a process orchestrated by the chromosomally encoded CusRS two-component signaling system. This guide provides a comprehensive overview of the cutE gene, its protein product, and the intricate regulatory network that governs its expression in response to copper stress.

The CutE Protein: A Periplasmic "Metal Sponge"

The product of the cutE gene is a periplasmic protein that is essential for cell viability[1]. In its apo-form, the this compound is largely unstructured. However, it possesses a high capacity to bind multiple monovalent copper ions (Cu+) with extremely high affinity, in the picomolar range[2]. This has led to the "metal sponge" hypothesis, where CutE sequesters excess copper ions in the periplasm, preventing them from entering the cytoplasm and causing damage[2]. This sequestration provides the cell with a buffer, allowing time for the expression of other copper resistance mechanisms, such as efflux pumps[2].

Regulation of cutE Expression by Copper Ions

The expression of the cutE gene is strongly induced in the presence of cupric salts[2]. This induction is not mediated by the plasmid-borne PcoRS two-component system that regulates other genes in the pco operon, but rather by the chromosomally encoded CusRS two-component system[2][3].

The CusRS Two-Component System

The CusRS system consists of a membrane-bound sensor histidine kinase, CusS , and a cytoplasmic response regulator, CusR [2]. In the presence of elevated periplasmic copper concentrations, CusS autophosphorylates. The phosphate group is then transferred to CusR. Phosphorylated CusR (CusR-P) then acts as a transcriptional activator for the cutE gene[2][4].

The "Copper Box": A Key Regulatory Element

The promoter region of the cutE gene contains a conserved DNA sequence known as the "copper box"[1][3]. This palindromic motif is essential for the copper-inducible expression of cutE[1][3]. It is the binding site for the phosphorylated response regulator, CusR[2]. Binding of CusR-P to the copper box facilitates the recruitment of RNA polymerase and initiates the transcription of the cutE gene.

Quantitative Analysis of cutE Expression

The induction of cutE expression by copper exhibits a dose-dependent response. This has been quantified using lacZ reporter fusions, where the promoter of cutE is fused to the lacZ gene, and the resulting β-galactosidase activity is measured at different copper concentrations.

Copper Sulfate (CuSO₄) Concentration (mM)β-Galactosidase Activity (Miller Units)[2]
0~50
0.1~150
0.2~400
0.4~700
0.6~850
0.8~950
1.0~1000

Signaling Pathway and Experimental Workflow Diagrams

Copper-Mediated Regulation of cutE Expression

cutE_regulation cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Cu_ion Copper Ions (Cu²⁺) CusS CusS (Sensor Kinase) Cu_ion->CusS activates CusR CusR (Response Regulator) CusS->CusR Phosphorylates ADP ADP CusR_P CusR-P CusR->CusR_P cutE_promoter cutE Promoter ('Copper Box') CusR_P->cutE_promoter binds to ATP ATP RNA_Pol RNA Polymerase cutE_promoter->RNA_Pol recruits cutE_gene cutE gene cutE_mRNA cutE mRNA cutE_gene->cutE_mRNA RNA_Pol->cutE_gene transcribes CutE_protein This compound cutE_mRNA->CutE_protein translates to CutE_protein->Cu_ion sequesters in periplasm

Caption: Copper-dependent regulation of cutE expression via the CusRS two-component system.

Experimental Workflow for Analyzing cutE Promoter Activity

experimental_workflow cluster_construction Plasmid Construction cluster_assay β-Galactosidase Assay pcoE_promoter Amplify pcoE promoter ligation Ligate promoter into vector pcoE_promoter->ligation lacZ_vector lacZ reporter vector lacZ_vector->ligation transformation Transform into E. coli ligation->transformation culture Culture E. coli with varying [CuSO₄] transformation->culture cell_lysis Cell lysis culture->cell_lysis onpg Add ONPG substrate cell_lysis->onpg measure Measure A₄₂₀ over time onpg->measure calculate Calculate Miller Units measure->calculate

Caption: Workflow for analyzing cutE promoter activity using a lacZ reporter assay.

Detailed Experimental Protocols

Construction of pcoE-lacZ Reporter Fusion

This protocol describes the creation of a transcriptional fusion of the pcoE promoter to the lacZ gene to quantify promoter activity.

a. Amplification of the pcoE Promoter:

  • The promoter region of the pcoE gene, including the "copper box," is amplified from E. coli genomic DNA using PCR with primers containing appropriate restriction sites.

b. Vector Preparation:

  • A low-copy-number plasmid vector containing a promoterless lacZ gene (e.g., pRS415) is digested with the corresponding restriction enzymes.

c. Ligation:

  • The amplified pcoE promoter fragment is ligated into the digested lacZ vector upstream of the lacZ coding sequence.

d. Transformation:

  • The ligation mixture is transformed into a suitable E. coli strain (e.g., DH5α) that is lacZ deficient.

  • Transformants are selected on appropriate antibiotic plates.

e. Verification:

  • The correct insertion of the promoter is verified by restriction digestion and DNA sequencing.

β-Galactosidase Assay for Copper Induction

This assay measures the activity of the pcoE promoter at different copper concentrations.

a. Bacterial Growth and Induction:

  • E. coli cells carrying the pcoE-lacZ fusion plasmid are grown in a minimal medium (e.g., M9) supplemented with a carbon source, amino acids, and the appropriate antibiotic to an early exponential phase (OD₆₀₀ ≈ 0.2-0.4).

  • The culture is then divided into subcultures, and CuSO₄ is added to final concentrations ranging from 0 to 1.0 mM.

  • The cultures are incubated with shaking for a defined period (e.g., 2 hours) to allow for induction of the lacZ gene.

b. Cell Permeabilization and Assay:

  • A sample of each culture is taken, and the OD₆₀₀ is measured.

  • The cells are permeabilized by adding a few drops of chloroform and a small amount of 0.1% SDS, followed by vortexing.

  • The reaction is initiated by adding o-nitrophenyl-β-D-galactopyranoside (ONPG), a colorless substrate for β-galactosidase.

  • The reactions are incubated at a constant temperature (e.g., 28°C).

c. Measurement and Calculation:

  • The reaction is stopped by adding a solution of Na₂CO₃, which also enhances the yellow color of the product, o-nitrophenol.

  • The absorbance of the samples is measured at 420 nm.

  • The β-galactosidase activity is calculated in Miller units using the following formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (t × V × OD₆₀₀) where:

    • A₄₂₀ is the absorbance at 420 nm.

    • A₅₅₀ is the absorbance at 550 nm to correct for light scattering.

    • t is the reaction time in minutes.

    • V is the volume of the culture used in the assay in ml.

    • OD₆₀₀ is the optical density of the culture at 600 nm.

DNase I Footprinting Assay (General Protocol)

This technique can be used to identify the specific binding site of the CusR protein on the pcoE promoter.

a. Probe Preparation:

  • A DNA fragment corresponding to the pcoE promoter region is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

b. Binding Reaction:

  • The end-labeled DNA probe is incubated with purified CusR protein (in its phosphorylated or unphosphorylated form) in a suitable binding buffer. A control reaction without the CusR protein is also prepared.

c. DNase I Digestion:

  • A low concentration of DNase I is added to both the binding reaction and the control reaction. DNase I will randomly cleave the DNA at sites not protected by the bound protein.

  • The digestion is allowed to proceed for a short, optimized time and then stopped.

d. Analysis:

  • The DNA fragments are denatured and separated by size on a polyacrylamide gel.

  • The gel is exposed to X-ray film or a phosphorimager.

  • The region where the CusR protein was bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.

Conclusion

The cutE gene and its regulation by the CusRS two-component system represent a sophisticated mechanism for copper homeostasis in E. coli. The this compound acts as a periplasmic copper sponge, providing immediate protection against copper stress. The tight transcriptional control of cutE by the CusRS system ensures that the protein is produced only when needed, allowing the cell to mount a rapid and efficient response to fluctuating copper levels. Understanding this regulatory network in detail is crucial for researchers in microbiology, toxicology, and drug development, as it may offer novel targets for antimicrobial strategies.

References

The Discovery and Initial Characterization of CutE: A Key Player in Escherichia coli Copper Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The CutE protein, a crucial component in copper homeostasis in Escherichia coli, was first identified and characterized in the early 1990s. Its discovery stemmed from the investigation of a copper-sensitive mutant strain of E. coli, leading to the cloning and sequencing of the cutE gene. This technical guide provides a comprehensive overview of the seminal work on CutE, detailing the experimental methodologies that led to its discovery and initial characterization. The guide includes a summary of the key quantitative data, detailed experimental protocols, and visual representations of the workflows involved in this foundational research.

Introduction

Copper is an essential micronutrient for most living organisms, serving as a cofactor for a variety of enzymes involved in critical biological processes. However, excess copper can be highly toxic, necessitating tightly regulated intracellular copper concentrations. In Escherichia coli, a complex system of copper transport and tolerance mechanisms ensures cellular integrity in varying copper environments. The discovery of the cutE gene and its protein product was a significant step in unraveling this intricate network.

The initial identification of CutE was achieved through the study of an E. coli mutant exhibiting a distinct copper-sensitive and temperature-sensitive phenotype. Researchers successfully complemented this mutant with a wild-type genomic DNA library, pinpointing the gene responsible for conferring copper tolerance. Subsequent subcloning, sequencing, and functional assays provided the first insights into the nature of the this compound and its role in copper transport.

Quantitative Data Summary

The initial characterization of the this compound and its corresponding gene yielded several key quantitative parameters. These are summarized in the tables below for clarity and comparative analysis.

ParameterValueReference
Gene Location on E. coli Physical Map 705.70 to 707.80 kb[1][2]
Size of Complementing BamHI DNA Fragment 5.6 kb[1][2]
Size of Complementing EcoRI Subclone 2.3 kb[1][2]
Size of CutE Open Reading Frame 1,536 bp[1]
Deduced Number of Amino Acids in CutE 512[1][2]
Calculated Molecular Weight of CutE ~56 kDa[3]

Table 1: Genetic and Molecular Characteristics of cutE

AssayStrainCopper Concentration (mM)Relative Survival (%)
Copper Sensitivity (Plate Assay) cutE mutant4< 0.01
Wild-type4100
cutE mutant + pCUT1 (cutE clone)4100

Table 2: Complementation of Copper Sensitivity Phenotype

StrainTime (min)64Cu Accumulated (nmol/mg of protein)
64Cu Accumulation Assay Wild-type10
cutE mutant10
cutE mutant + pCUT1 (cutE clone)10

Table 3: 64Cu Accumulation in E. coli Strains

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that led to the discovery and initial characterization of CutE.

Bacterial Strains, Plasmids, and Media
  • Bacterial Strains: The primary strains used were the E. coli K-12 derivative, strain CL1, and its copper-sensitive mutant, strain CL1(cutE).

  • Plasmids: The cloning vector pACYC184 was used for the construction of the genomic library. Subcloning was performed using pUC18 and pUC19 vectors.

  • Media: Luria-Bertani (LB) broth and agar were used for routine bacterial growth. M9 minimal medium was used for specific assays. Antibiotics (chloramphenicol, ampicillin) were added as required. Copper sulfate (CuSO4) was added to the media to assess copper sensitivity.

Gene Cloning and Complementation

The cutE gene was cloned by complementation of the copper-sensitive phenotype of the CL1(cutE) mutant.

  • Genomic DNA Library Construction:

    • Genomic DNA was isolated from the wild-type E. coli strain.

    • The DNA was partially digested with the restriction enzyme Sau3A.

    • DNA fragments in the size range of 5-10 kb were isolated by sucrose density gradient centrifugation.

    • These fragments were ligated into the BamHI site of the pACYC184 plasmid vector.

    • The ligation mixture was used to transform the cutE mutant strain.

  • Selection of Complementing Clones:

    • Transformed cells were plated on LB agar containing 4 mM CuSO4 and chloramphenicol.

    • Colonies that grew under these selective conditions were isolated.

    • Plasmids were extracted from these colonies and analyzed. A complementing clone, designated pCUT1, containing a 5.6-kb insert was identified.[1][2]

Copper Sensitivity Assays

Copper sensitivity was assessed using both plate and liquid culture assays.

  • Plate Assay:

    • Bacterial strains (wild-type, cutE mutant, and complemented mutant) were grown overnight in LB broth.

    • Serial dilutions of the cultures were plated on LB agar plates with and without 4 mM CuSO4.

    • Plates were incubated overnight at 37°C, and colony-forming units were counted to determine the percentage of survival.

  • Liquid Culture Assay:

    • Overnight cultures were diluted into fresh LB broth containing various concentrations of CuSO4.

    • Cultures were incubated with shaking at 37°C.

    • Growth was monitored by measuring the optical density at 600 nm (OD600) at regular intervals.

64Cu Accumulation Assay

This assay was performed to directly measure copper uptake by the different bacterial strains.

  • Cell Preparation:

    • Cells were grown to mid-log phase in M9 minimal medium.

    • Cells were harvested by centrifugation, washed, and resuspended in a minimal salts solution.

  • Copper Uptake:

    • The cell suspension was incubated at 37°C.

    • 64CuCl2 was added to a final concentration of 10 µM.

    • At various time points, aliquots were removed and filtered through a 0.45-µm-pore-size filter to separate cells from the medium.

    • The filters were washed to remove non-specifically bound copper.

  • Quantification:

    • The radioactivity retained on the filters was measured using a scintillation counter.

    • The amount of copper accumulated was calculated and normalized to the total protein content of the cells.

DNA Sequencing and Analysis

The 2.3-kb EcoRI subclone that complemented the cutE mutation was sequenced to identify the open reading frame (ORF).

  • Subcloning and Sequencing:

    • The 2.3-kb EcoRI fragment from pCUT1 was subcloned into pUC18 and pUC19 vectors.

    • A series of nested deletions were generated using exonuclease III.

    • The resulting subclones were sequenced using the dideoxy chain termination method.

  • Sequence Analysis:

    • The DNA sequence was analyzed to identify potential ORFs, promoter regions, ribosome-binding sites, and transcriptional terminators.

    • The deduced amino acid sequence of the largest ORF was used for homology searches to identify potential functional domains. A region with some homology to a putative copper-binding site was identified.[2]

Mandatory Visualizations

Experimental Workflow: Cloning of the cutE Gene

Cloning_Workflow cluster_0 Genomic DNA Library Preparation cluster_1 Complementation Screening Wild-type E. coli DNA Wild-type E. coli DNA Sau3A Partial Digest Sau3A Partial Digest Wild-type E. coli DNA->Sau3A Partial Digest 5-10 kb Fragments 5-10 kb Fragments Sau3A Partial Digest->5-10 kb Fragments Ligation Ligation 5-10 kb Fragments->Ligation pACYC184 Vector pACYC184 Vector BamHI Digest BamHI Digest pACYC184 Vector->BamHI Digest BamHI Digest->Ligation Genomic Library Genomic Library Ligation->Genomic Library Transformation Transformation Genomic Library->Transformation cutE Mutant Strain cutE Mutant Strain cutE Mutant Strain->Transformation Selection on Cu2+ Plates Selection on Cu2+ Plates Transformation->Selection on Cu2+ Plates Resistant Colonies Resistant Colonies Selection on Cu2+ Plates->Resistant Colonies Plasmid Isolation Plasmid Isolation Resistant Colonies->Plasmid Isolation pCUT1 (cutE+) pCUT1 (cutE+) Plasmid Isolation->pCUT1 (cutE+)

Caption: Workflow for the cloning of the cutE gene by complementation.

Logical Relationship: Subcloning and Identification of the cutE ORF

Subcloning_ORF pCUT1 (5.6 kb BamHI) pCUT1 (5.6 kb BamHI) EcoRI Subcloning EcoRI Subcloning pCUT1 (5.6 kb BamHI)->EcoRI Subcloning 2.3 kb Fragment 2.3 kb Fragment EcoRI Subcloning->2.3 kb Fragment Complementation Test Complementation Test 2.3 kb Fragment->Complementation Test Sequencing Sequencing 2.3 kb Fragment->Sequencing ORF Analysis ORF Analysis Sequencing->ORF Analysis cutE Gene (512 aa) cutE Gene (512 aa) ORF Analysis->cutE Gene (512 aa)

References

An In-depth Technical Guide to the Predicted Structure and Domains of the CutE Protein (Apolipoprotein N-acyltransferase)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CutE protein, formally known as Apolipoprotein N-acyltransferase (Lnt), is a crucial enzyme in the lipoprotein maturation pathway of Gram-negative bacteria. This integral inner membrane protein catalyzes the final acylation step in the biosynthesis of lipoproteins, a class of proteins essential for various cellular functions, including nutrient uptake, signal transduction, and maintenance of the outer membrane integrity. Given its essential role and its absence in humans, CutE/Lnt presents a promising target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the predicted and experimentally determined structure of CutE, its conserved domains, and its role in cellular pathways.

Predicted and Experimentally Determined Structure of CutE

The three-dimensional structure of CutE, specifically from Escherichia coli, has been elucidated through X-ray crystallography and cryo-electron microscopy (cryo-EM), providing significant insights into its function.

Secondary and Tertiary Structure

The this compound is a monomeric integral membrane protein. Its structure reveals a complex architecture comprising two main domains: an N-terminal transmembrane (TM) domain and a C-terminal periplasmic catalytic domain.[1][2]

  • Transmembrane Domain: This domain consists of eight α-helices that span the inner bacterial membrane. These helices form a channel-like structure that is thought to facilitate the entry of lipid substrates from the membrane bilayer to the active site.[1][3]

  • Periplasmic Catalytic Domain: This domain resides in the periplasmic space and houses the active site of the enzyme. It adopts a characteristic α/β hydrolase fold, belonging to the carbon-nitrogen hydrolase superfamily.[1]

Quaternary Structure

Current structural data suggest that CutE functions as a monomer.[1][4]

Key Structural and Quantitative Data

The following tables summarize key quantitative data obtained from the structural determination of E. coli CutE (Lnt).

PDB ID Method Resolution (Å) Organism Reference
6Q3AX-ray Diffraction3.10Escherichia coli K-12[5]
8B0NElectron Microscopy2.67Escherichia coli K-12[6]
PDB ID Total Structure Weight (kDa) Modeled Residue Count Atom Count
6Q3A57.944923,920
8B0N605104,004

Conserved Domains and Functional Motifs

The function of CutE is intrinsically linked to its conserved domains and the specific amino acid motifs within them.

Carbon-Nitrogen Hydrolase Domain

This periplasmic domain is responsible for the catalytic activity of CutE. It belongs to the nitrilase superfamily, which is characterized by a conserved catalytic triad.[1]

  • Catalytic Triad: The active site of E. coli CutE contains a canonical Cys-Glu-Lys catalytic triad, specifically involving residues Cys387, Glu267, and Lys335.[1][7] These residues are essential for the N-acylation reaction.

Transmembrane Domain

The N-terminal transmembrane domain anchors the protein to the inner membrane and is predicted to be involved in substrate recognition and binding.[8]

Conserved Sequence Motifs

Sequence alignments of CutE orthologs from various Gram-negative bacteria have revealed several conserved motifs, particularly within the catalytic domain. The regions surrounding the Cys-Glu-Lys catalytic triad show high sequence conservation, highlighting their critical role in enzyme function. The lipobox motif (Leu-Ala-Gly-Cys) is a conserved sequence in the substrate prolipoproteins that is recognized by the enzymes upstream of CutE in the lipoprotein maturation pathway.[1][9]

Role in Metabolic Pathways

CutE is a key enzyme in the bacterial lipoprotein biosynthesis pathway. This pathway is responsible for the post-translational modification of prolipoproteins, which anchors them to the bacterial membranes.

The lipoprotein maturation process involves three sequential enzymatic steps:

  • Prolipoprotein Diacylglyceryl Transferase (Lgt): This enzyme transfers a diacylglycerol group from phosphatidylglycerol to a conserved cysteine residue in the prolipoprotein.

  • Lipoprotein Signal Peptidase (LspA): LspA cleaves the N-terminal signal peptide of the diacylated prolipoprotein.

  • Apolipoprotein N-acyltransferase (CutE/Lnt): CutE catalyzes the final step, which is the transfer of an acyl chain from a phospholipid (preferentially phosphatidylethanolamine) to the free α-amino group of the N-terminal cysteine of the apolipoprotein. This results in the formation of a mature triacylated lipoprotein.[1][10][11]

The mature lipoproteins are then transported to their final destination, primarily the outer membrane, by the Lol (Localization of lipoproteins) transport system.[1][3]

Below is a diagram illustrating the lipoprotein biosynthesis pathway.

Lipoprotein_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Prolipoprotein Prolipoprotein Lgt Lgt Prolipoprotein->Lgt Diacylglycerol (from Phosphatidylglycerol) Diacylated Prolipoprotein Diacylated Prolipoprotein Lgt->Diacylated Prolipoprotein LspA LspA Apolipoprotein Apolipoprotein LspA->Apolipoprotein CutE CutE (Lnt) Mature Lipoprotein Mature Lipoprotein CutE->Mature Lipoprotein Diacylated Prolipoprotein->LspA Signal Peptide Cleavage Apolipoprotein->CutE Acyl Chain (from Phospholipid) Lol_system Lol System Mature Lipoprotein->Lol_system Transport Outer Membrane Outer Membrane Lol_system->Outer Membrane

Caption: The bacterial lipoprotein biosynthesis pathway.

Involvement in Signaling Pathways

Currently, there is no direct evidence to suggest that CutE/Lnt is a component of a classical signal transduction cascade in the same manner as a receptor or a kinase. Its primary role is understood to be within the metabolic pathway of lipoprotein biosynthesis. However, the lipoproteins that it helps to mature are involved in a wide array of signaling and transport processes. Therefore, CutE indirectly influences cellular signaling by ensuring the proper functioning of these downstream lipoproteins. The regulation of the lipoprotein biosynthesis pathway itself is tightly controlled to maintain the integrity of the bacterial cell envelope.[5][12][13]

Experimental Protocols

Detailed experimental protocols for the structural and functional characterization of CutE/Lnt are extensive. Below are summarized methodologies for key experiments.

X-ray Crystallography of E. coli CutE (Lnt)

The crystal structure of E. coli Lnt has been solved, providing atomic-level details of the enzyme. A general workflow for this process is as follows:

  • Cloning, Expression, and Purification:

    • The lnt gene is cloned into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

    • The protein is overexpressed in an E. coli strain.

    • Cells are harvested, and the membrane fraction is isolated.

    • The protein is solubilized from the membrane using detergents.

    • Purification is typically achieved through a combination of affinity chromatography and size-exclusion chromatography.[10]

  • Crystallization:

    • The purified, detergent-solubilized protein is subjected to vapor diffusion crystallization trials under various conditions (e.g., different precipitants, pH, and temperature).

    • Crystals are grown and optimized for size and diffraction quality.[1]

  • Data Collection and Structure Determination:

    • Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source.

    • Diffraction data are collected.

    • The structure is solved using methods such as molecular replacement or single-wavelength anomalous dispersion (SAD) if selenomethionine-labeled protein is used.[1]

    • The model is built and refined against the experimental data.

XRay_Crystallography_Workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_structure_determination Structure Determination Cloning Cloning of lnt gene Expression Overexpression in E. coli Cloning->Expression Purification Solubilization & Purification Expression->Purification Crystallization Vapor Diffusion Crystallization Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Phasing Phase Determination Data_Collection->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Final_Structure Final_Structure Model_Building->Final_Structure Final 3D Structure

Caption: Workflow for X-ray crystallography of CutE.

Cryo-Electron Microscopy (Cryo-EM) of E. coli CutE (Lnt)

Cryo-EM has also been successfully used to determine the structure of E. coli Lnt, particularly in complex with its substrates. The general methodology is as follows:

  • Sample Preparation:

    • Purified Lnt, solubilized in detergent or reconstituted into nanodiscs, is applied to an EM grid.

    • The grid is plunge-frozen in liquid ethane to create a thin layer of vitrified ice, preserving the protein in a near-native state.[7]

  • Data Collection:

    • The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector.

    • A large number of images (micrographs) containing randomly oriented protein particles are collected.

  • Image Processing and 3D Reconstruction:

    • Individual particle images are picked from the micrographs.

    • The particles are classified into different 2D classes representing different views of the protein.

    • A 3D map of the protein is reconstructed from the 2D class averages.

    • The map is refined to high resolution.

  • Model Building and Refinement:

    • An atomic model of the protein is built into the cryo-EM density map.

    • The model is refined to fit the map and to have good stereochemistry.[6]

CryoEM_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_image_processing Image Processing & Reconstruction cluster_model_building Model Building Purification Purified Lnt Sample Grid_Prep Plunge-Freezing on EM Grid Purification->Grid_Prep Microscopy Cryo-Transmission Electron Microscopy Grid_Prep->Microscopy Particle_Picking Particle Picking Microscopy->Particle_Picking Classification 2D Classification Particle_Picking->Classification Reconstruction 3D Reconstruction Classification->Reconstruction Model_Building Atomic Model Building & Refinement Reconstruction->Model_Building Final_Structure Final_Structure Model_Building->Final_Structure Final 3D Structure

Caption: Workflow for cryo-electron microscopy of CutE.

Conclusion

The this compound, or Apolipoprotein N-acyltransferase, is a vital enzyme in Gram-negative bacteria, playing an indispensable role in the final step of lipoprotein maturation. Its well-characterized three-dimensional structure reveals a complex architecture with distinct transmembrane and catalytic domains, providing a solid foundation for understanding its enzymatic mechanism. The absence of a CutE homolog in humans makes it an attractive target for the development of novel antibiotics. Further research into the regulation of CutE activity and its interactions with other cellular components will be crucial for designing effective inhibitors and combating bacterial infections.

References

The Indirect but Critical Role of CutE in Escherichia coli Copper Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper is an essential micronutrient for bacterial physiology, yet it is highly toxic in excess. Consequently, bacteria like Escherichia coli have evolved intricate systems to maintain copper homeostasis. While a direct role in copper import or export has been debated, the protein CutE, now definitively identified as apolipoprotein N-acyltransferase (Lnt), plays a crucial, albeit indirect, role in copper tolerance. This technical guide provides an in-depth analysis of CutE's function, detailing its enzymatic activity within the lipoprotein maturation pathway and its subsequent impact on the CusCFBA copper efflux system. We present available data, outline key experimental methodologies, and provide visual representations of the relevant biological pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction: The Dual Nature of Copper in Bacterial Physiology

Copper is a vital cofactor for a variety of enzymes involved in critical cellular processes. However, its redox activity can lead to the generation of damaging reactive oxygen species and mismetallation of proteins, necessitating tight regulation of its intracellular concentration. E. coli employs a multi-layered defense against copper toxicity, primarily involving the cytoplasmic copper exporter CopA, the periplasmic multi-copper oxidase CueO, and the CusCFBA efflux system, which expels copper ions from the periplasm across the outer membrane.[1][2][3]

The cutE gene (also known as lnt) was initially identified through genetic screens for copper-sensitive mutants, suggesting its involvement in copper transport.[4][5] Subsequent research has elucidated that CutE's primary function is as an apolipoprotein N-acyltransferase, an essential enzyme in the final step of lipoprotein maturation.[1][3] This guide will explore the molecular basis of CutE's contribution to copper homeostasis, focusing on its enzymatic role and the downstream consequences of its dysfunction on copper efflux.

The Enzymatic Function of CutE as Apolipoprotein N-Acyltransferase (Lnt)

CutE is an integral inner membrane protein that functions as an apolipoprotein N-acyltransferase (Lnt). It catalyzes the final and essential step in the maturation of bacterial lipoproteins. This process involves the transfer of an acyl group from a phospholipid to the N-terminal cysteine of a diacylated apolipoprotein, resulting in a mature, triacylated lipoprotein.

The lipoprotein maturation pathway is a sequential process:

  • Diacylglyceryl Transfer: Prolipoprotein diacylglyceryl transferase (Lgt) transfers a diacylglycerol moiety from phosphatidylglycerol to a conserved cysteine residue in the prolipoprotein.

  • Signal Peptide Cleavage: Signal peptidase II (Lsp) cleaves the N-terminal signal peptide, exposing the diacylated cysteine at the new N-terminus.

  • N-acylation by CutE/Lnt: CutE (Lnt) then transfers an acyl chain, typically from phosphatidylethanolamine, to the free α-amino group of the N-terminal cysteine.

This final acylation is critical for the proper sorting and trafficking of lipoproteins to the outer membrane via the Lol pathway.

The Link to Copper Homeostasis: Maturation of the CusC Efflux Component

The copper sensitivity of cutE mutants stems from their inability to properly mature lipoproteins, including CusC, the outer membrane component of the CusCFBA copper efflux system. The Cus system is a tripartite efflux pump responsible for exporting Cu(I) and Ag(I) ions from the periplasm to the extracellular environment, providing a crucial defense against high concentrations of these metals.

A deficiency in CutE/Lnt activity leads to the accumulation of immature, diacylated CusC. This improperly modified protein is not correctly localized to the outer membrane, resulting in a non-functional CusCFBA efflux complex. Consequently, periplasmic copper cannot be efficiently expelled, leading to its accumulation and subsequent cellular toxicity. This indirect mechanism explains the copper-sensitive phenotype of cutE mutants and their increased accumulation of intracellular copper as observed in 64Cu accumulation assays.[4][5]

Quantitative Data on CutE and Copper Sensitivity

While the qualitative role of CutE in copper tolerance is well-established, specific quantitative data is not extensively consolidated in the literature. The following table summarizes the key findings.

Parameter Wild-Type E. coli cutE Mutant Reference
Copper Sensitivity Tolerant to higher copper concentrations.Hypersensitive to elevated copper concentrations. Growth is inhibited at lower copper levels compared to wild-type.[4][5]
64Cu Accumulation Baseline copper accumulation.Increased accumulation of 64Cu, indicating a defect in copper export.[4][5]
CusC Localization Properly localized to the outer membrane.Mislocalized, leading to a non-functional CusCBA efflux pump.[6]
Lnt Activity Present and essential for lipoprotein maturation.Absent or non-functional, leading to accumulation of diacylated apolipoproteins.[1][3]

Experimental Protocols

Copper Sensitivity Assay (Plate-Based)

This assay assesses the ability of bacterial strains to grow in the presence of elevated copper concentrations.

Materials:

  • Luria-Bertani (LB) agar plates

  • LB broth

  • Sterile water or saline

  • Copper sulfate (CuSO₄) stock solution (e.g., 1 M, sterile filtered)

  • Overnight cultures of wild-type and cutE mutant E. coli

Protocol:

  • Prepare LB agar plates containing a range of CuSO₄ concentrations (e.g., 0 mM, 1 mM, 2 mM, 4 mM).

  • Grow wild-type and cutE mutant strains overnight in LB broth at 37°C.

  • Normalize the optical density (OD₆₀₀) of the overnight cultures.

  • Prepare serial dilutions (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) of the normalized cultures in sterile water or saline.

  • Spot 5 µL of each dilution onto the series of LB-CuSO₄ plates.

  • Allow the spots to dry and incubate the plates at 37°C for 16-24 hours.

  • Compare the growth of the mutant strain to the wild-type at different copper concentrations. A copper-sensitive phenotype is indicated by reduced or no growth at copper concentrations that do not inhibit wild-type growth.

64Cu Accumulation Assay

This assay directly measures the uptake and retention of copper.

Materials:

  • Mid-log phase cultures of wild-type and cutE mutant E. coli

  • Minimal media (e.g., M9)

  • 64CuCl₂ (radioactive)

  • Non-radioactive CuSO₄

  • Wash buffer (e.g., ice-cold PBS with 5 mM EDTA)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Protocol:

  • Grow cultures to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) in minimal media.

  • Harvest cells by centrifugation and resuspend in fresh, pre-warmed minimal media.

  • Add 64CuCl₂ to a final concentration (e.g., 10 µM). For competition experiments, add a molar excess of non-radioactive CuSO₄.

  • Incubate at 37°C with shaking for a defined period (e.g., 15-30 minutes).

  • To stop the assay, place the tubes on ice and pellet the cells by centrifugation at 4°C.

  • Wash the cell pellets multiple times with ice-cold wash buffer to remove extracellular 64Cu.

  • Resuspend the final pellet and transfer to a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Normalize the counts to the cell density (OD₆₀₀) or total protein concentration.

  • Compare the normalized counts between the wild-type and cutE mutant strains.

In Vitro Lnt (CutE) Activity Assay

This assay measures the N-acyltransferase activity of CutE.

Materials:

  • Purified CutE/Lnt protein reconstituted in proteoliposomes.

  • A diacylated lipoprotein substrate (e.g., synthetic lipopeptide).

  • Phospholipid vesicles (e.g., containing phosphatidylethanolamine).

  • Reaction buffer.

  • Method for detection of the acylated product (e.g., HPLC, mass spectrometry, or use of a fluorescently or radioactively labeled acyl donor).

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, phospholipid vesicles, and the diacylated lipoprotein substrate.

  • Initiate the reaction by adding the purified CutE/Lnt proteoliposomes.

  • Incubate at 37°C for a defined time course.

  • Stop the reaction (e.g., by adding a denaturing agent).

  • Analyze the formation of the triacylated product using the chosen detection method.

  • Determine kinetic parameters (Kₘ and kcat) by varying the substrate concentrations.

Visualizing the Pathways and Workflows

Signaling Pathways and Experimental Workflows

lipoprotein_maturation_pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane Prolipoprotein Prolipoprotein Lgt Lgt Prolipoprotein->Lgt 1. Diacylglyceryl Transfer Diacylated_Prolipoprotein Diacylated Prolipoprotein Lgt->Diacylated_Prolipoprotein Lsp Lsp Apolipoprotein Apolipoprotein (Diacylated) Lsp->Apolipoprotein CutE CutE (Lnt) Mature_Lipoprotein Mature Lipoprotein (Triacylated) CutE->Mature_Lipoprotein LolCDE LolCDE LolA LolA LolCDE->LolA 4. Trafficking Diacylated_Prolipoprotein->Lsp 2. Signal Peptide Cleavage Apolipoprotein->CutE 3. N-acylation Mature_Lipoprotein->LolCDE LolB LolB LolA->LolB OM_Lipoprotein Outer Membrane Lipoprotein (e.g., CusC) LolB->OM_Lipoprotein

Caption: The lipoprotein maturation and trafficking pathway in E. coli.

cus_efflux_system cluster_periplasm Periplasm Cu_periplasm Cu(I) CusF CusF Cu_periplasm->CusF CusB CusB CusF->CusB Delivers Cu(I) CusA CusA CusB->CusA CusC CusC CusA->CusC Extracellular Extracellular Space CusC->Extracellular Efflux

Caption: The CusCFBA copper efflux system in E. coli.

experimental_workflow cluster_sensitivity Copper Sensitivity Assay cluster_accumulation 64Cu Accumulation Assay start_sens Overnight Cultures (WT and cutE mutant) dilute Serial Dilutions start_sens->dilute spot Spot on LB-CuSO₄ Plates dilute->spot incubate_sens Incubate 24h at 37°C spot->incubate_sens analyze_sens Analyze Growth Inhibition incubate_sens->analyze_sens start_acc Mid-log Cultures (WT and cutE mutant) add_cu Add ⁶⁴CuCl₂ start_acc->add_cu incubate_acc Incubate 30 min at 37°C add_cu->incubate_acc wash Wash Cells incubate_acc->wash measure Measure Radioactivity wash->measure

Caption: Workflow for copper sensitivity and accumulation assays.

Conclusion and Future Directions

The role of CutE (Lnt) in copper homeostasis is a compelling example of the interconnectedness of cellular pathways. While not a direct transporter of copper, its function as an apolipoprotein N-acyltransferase is indispensable for the integrity of the outer membrane and the function of crucial defense mechanisms like the CusCFBA efflux system. A dysfunctional CutE leads to a cascade of events culminating in copper sensitivity, highlighting the importance of lipoprotein maturation in bacterial survival under metal stress.

For drug development professionals, CutE/Lnt presents a potential antimicrobial target. As an essential enzyme in Gram-negative bacteria, its inhibition would not only be lethal but could also sensitize bacteria to copper-based antimicrobials or the host's copper-mediated immune defenses. Future research should focus on obtaining detailed quantitative data on the kinetics of CutE/Lnt and the precise impact of its inhibition on copper accumulation. Furthermore, the development of specific inhibitors for CutE/Lnt could pave the way for novel therapeutic strategies against pathogenic bacteria.

References

The Genetic Architecture of cutE (ybbI): A Key Locus in Escherichia coli Copper Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cutE (also known as ybbI) gene in Escherichia coli is a critical component in the cellular defense against copper toxicity. Located in the inner membrane, the CutE protein is proposed to function as a copper efflux pump, actively transporting excess copper ions out of the cytoplasm. The expression of cutE is tightly regulated in response to copper and other divalent cation concentrations, involving a yet-to-be-fully-characterized trans-acting regulatory protein that binds to specific inverted repeat sequences within the cutE promoter. Given its essential role in maintaining copper homeostasis and cell viability, CutE presents a potential target for novel antimicrobial strategies. This guide provides a comprehensive overview of the genetic context, regulation, and functional analysis of cutE, including detailed experimental protocols and data summaries to facilitate further research in this area.

Genetic Context of cutE in the E. coli K-12 Genome

The cutE gene is located at approximately 15.3 minutes on the E. coli K-12 chromosome.[1] It is not part of a large, multi-gene operon related to copper resistance. Instead, it appears to be transcribed as a monocistronic unit, with its own promoter and terminator sequences.[1]

Neighboring Genes:

The genomic neighborhood of cutE (locus tag b0535) in E. coli K-12 substr. MG1655 consists of genes with various functions, none of which are currently known to be directly involved in a coordinated copper stress response with cutE.

GeneLocus TagStrandGene ProductFunction
ybbJb0534+Putative uncharacterized proteinUnknown
cutE (ybbI) b0535 + Copper efflux protein Copper ion transport
ybbHb0536-Putative uncharacterized proteinUnknown

Diagram of the cutE Genomic Locus:

cutE_locus ybbJ ybbJ cutE cutE (ybbI) ybbJ->cutE ybbH ybbH cutE->ybbH

Caption: Genomic neighborhood of the cutE gene in E. coli K-12.

Regulation of cutE Expression

The expression of the cutE gene is inducible by elevated concentrations of copper and other divalent cations.[2] This regulation occurs at the transcriptional level, mediated by a trans-acting regulatory protein that binds to the cutE promoter region.[2]

Promoter Structure and Regulatory Elements:

The promoter of cutE contains two conserved inverted repeat sequences that are crucial for its copper-inducible transcription.[2] These repeats likely serve as the binding sites for a regulatory protein. While a protein from crude E. coli extracts has been shown to bind to this region, its specific identity has not yet been definitively established in the reviewed literature.[2]

Quantitative Expression Data:

StrainConditionRelative Growth
Wild-typeStandard medium+++
Wild-typeMedium with 4mM CuSO₄++
cutE mutantStandard medium+++
cutE mutantMedium with 4mM CuSO₄-
cutE mutant + pCUT1 (cutE plasmid)Medium with 4mM CuSO₄++
Data extrapolated from complementation assays.[1]

Function of the this compound

The cutE gene encodes a 512-amino acid inner membrane protein with an approximate molecular weight of 50 kDa.[1][2] Topological studies using alkaline phosphatase fusions suggest that CutE has seven transmembrane domains, with its N-terminus in the periplasm and its C-terminus in the cytoplasm.[2] A putative copper-binding motif, His-X-X-Met-X-X-Met, is located in a periplasmic loop.[2]

The primary function of CutE is believed to be copper efflux.[2] This is supported by the copper-sensitive phenotype of cutE mutants and the observation that overexpression of cutE can partially rescue the copper sensitivity of other cut mutants by reducing copper hyperaccumulation.[2] Furthermore, the cutE gene has been found to be essential for the viability of E. coli, as null mutants could not be generated.[2]

Proposed Model of CutE-mediated Copper Efflux:

CutE_function cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm CutE CutE Cu_out Cu⁺ CutE->Cu_out Transport Cu_in Cu⁺ (excess) Cu_in->CutE Binding

Caption: Proposed function of CutE in copper efflux from the cytoplasm.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the cutE gene and its protein product.

Construction of a cutE Gene Knockout using Lambda Red Recombination

This protocol describes the generation of a targeted gene deletion using the Lambda Red recombinase system.[4][5][6]

Materials:

  • E. coli strain carrying the pKD46 plasmid (temperature-sensitive, expresses Lambda Red recombinase).

  • pKD3 or pKD4 plasmid (template for antibiotic resistance cassette).

  • Primers with homology to the cutE flanking regions and the resistance cassette.

  • L-arabinose for induction of recombinase expression.

  • Appropriate antibiotics for selection.

  • Electroporator and cuvettes.

Procedure:

  • Primer Design: Design primers for PCR amplification of the chloramphenicol or kanamycin resistance cassette from pKD3 or pKD4, respectively. The primers should have 40-50 nucleotide extensions homologous to the regions immediately upstream and downstream of the cutE coding sequence.

  • PCR Amplification: Perform PCR to amplify the resistance cassette with the flanking homology arms. Purify the PCR product.

  • Preparation of Electrocompetent Cells:

    • Inoculate the E. coli strain containing pKD46 into LB medium with ampicillin and grow at 30°C to an OD₆₀₀ of 0.1.

    • Add L-arabinose to a final concentration of 10 mM and continue to grow at 30°C to an OD₆₀₀ of 0.4-0.6.

    • Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.

  • Electroporation: Electroporate the purified PCR product into the competent cells.

  • Selection and Verification: Plate the cells on LB agar with the appropriate antibiotic (chloramphenicol or kanamycin) and incubate at 37°C. The higher temperature will also cure the cells of the temperature-sensitive pKD46 plasmid. Verify the correct insertion of the resistance cassette and deletion of cutE by colony PCR and DNA sequencing.

Workflow for cutE Knockout Construction:

knockout_workflow start Design Primers pcr PCR Amplify Resistance Cassette start->pcr electroporation Electroporation pcr->electroporation prepare_cells Prepare Electrocompetent Cells prepare_cells->electroporation selection Selection and Verification electroporation->selection end cutE Knockout Strain selection->end

Caption: Workflow for generating a cutE knockout in E. coli.

Purification of the Inner Membrane Protein CutE

This protocol outlines a general procedure for the expression and purification of a His-tagged this compound.[7][8]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression vector with an inducible promoter (e.g., pET vector) containing the cutE gene with a C-terminal 6xHis tag.

  • IPTG for induction.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors).

  • Detergent for solubilization (e.g., DDM, LDAO).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (lysis buffer with 20 mM imidazole).

  • Elution buffer (lysis buffer with 250 mM imidazole).

Procedure:

  • Expression: Transform the expression vector into the E. coli expression strain. Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG.

  • Cell Lysis and Membrane Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. Remove unbroken cells and debris by low-speed centrifugation. Isolate the membrane fraction by ultracentrifugation.

  • Solubilization: Resuspend the membrane pellet in lysis buffer containing a detergent (e.g., 1% DDM) and incubate with gentle agitation to solubilize the membrane proteins. Remove insoluble material by ultracentrifugation.

  • Affinity Chromatography: Load the solubilized protein fraction onto a Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged this compound with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

Electrophoretic Mobility Shift Assay (EMSA) for CutE Promoter-Regulator Binding

This protocol is for detecting the binding of a regulatory protein to the cutE promoter region.[9][10]

Materials:

  • Purified candidate regulatory protein.

  • DNA probe corresponding to the cutE promoter region, labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye).

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl₂, poly(dI-dC)).

  • Native polyacrylamide gel.

  • Electrophoresis buffer (e.g., 0.5x TBE).

  • Detection system for the labeled probe.

Procedure:

  • Probe Labeling: Synthesize and label the DNA probe corresponding to the cutE promoter.

  • Binding Reaction: Set up binding reactions containing the labeled probe, varying concentrations of the purified regulatory protein, and binding buffer. Include a reaction with no protein as a negative control and a reaction with a non-specific competitor DNA to assess binding specificity.

  • Electrophoresis: Incubate the reactions to allow protein-DNA binding. Run the samples on a native polyacrylamide gel to separate the free probe from the protein-DNA complex.

  • Detection: Transfer the DNA from the gel to a membrane and detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP for biotin). A shift in the mobility of the probe in the presence of the protein indicates binding.

Analysis of CutE Topology using Alkaline Phosphatase (PhoA) Fusions

This method determines the periplasmic or cytoplasmic location of different segments of the this compound.[11][12]

Materials:

  • A series of plasmids containing constructs where the phoA gene (lacking its own signal sequence) is fused to different locations within the cutE gene.

  • E. coli strain deficient in its native phoA gene.

  • BCIP (5-bromo-4-chloro-3-indolyl phosphate), a chromogenic substrate for alkaline phosphatase.

Procedure:

  • Construction of Fusions: Generate a series of cutE-phoA gene fusions, with the fusion junction at various points along the cutE sequence.

  • Transformation: Transform these constructs into a phoA-deficient E. coli strain.

  • Phenotypic Analysis: Plate the transformants on media containing BCIP.

  • Interpretation: Alkaline phosphatase is only active when exported to the periplasm. Therefore, colonies expressing fusions where PhoA is attached to a periplasmic domain of CutE will turn blue. Fusions to cytoplasmic domains will result in white colonies. The pattern of blue and white colonies allows for the mapping of the transmembrane topology of CutE.

Conclusion

The cutE gene is an essential component of the copper homeostasis machinery in Escherichia coli. Its role as a putative inner membrane copper efflux pump, coupled with its tight transcriptional regulation by copper, underscores its importance for bacterial survival in environments with fluctuating copper levels. The detailed genetic and functional information, along with the experimental protocols provided in this guide, offer a solid foundation for further investigation into the precise mechanisms of CutE function and regulation. A deeper understanding of this system may pave the way for the development of novel therapeutic strategies that target bacterial copper metabolism.

References

The Expanding Family of CutE Homologs: A Technical Guide to Apolipoprotein N-Acyltransferases in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CutE protein, more formally known as apolipoprotein N-acyltransferase (Lnt), plays a crucial role in the biosynthesis of lipoproteins in many bacteria. This enzyme catalyzes the final step of lipoprotein maturation: the N-acylation of the N-terminal cysteine residue of apolipoproteins. This modification is essential for the proper localization and function of lipoproteins, which are involved in a wide array of cellular processes, including nutrient uptake, cell envelope integrity, and virulence. This technical guide provides an in-depth exploration of the known and potential homologs of the CutE/Lnt protein across various bacterial phyla, detailing their functional diversity, structural characteristics, and the experimental methodologies used for their characterization.

The Canonical CutE/Lnt of Escherichia coli

The best-characterized CutE homolog is the Lnt protein from Escherichia coli. It is an integral membrane protein that is essential for the viability of this Gram-negative bacterium.[1]

Function and Catalytic Mechanism

E. coli Lnt is a member of the carbon-nitrogen (CN) hydrolase superfamily.[2][3] It catalyzes the transfer of an acyl group from a phospholipid to the α-amino group of the N-terminal diacylglyceryl-cysteine of an apolipoprotein.[1][4] The reaction proceeds via a two-step ping-pong mechanism involving a thioester acyl-enzyme intermediate. The catalytic triad responsible for this activity has been identified as glutamate-267 (E267), lysine-335 (K335), and cysteine-387 (C387).[1][5]

Structural Features

The crystal structure of E. coli Lnt has been resolved, revealing an eight-transmembrane helix fold.[5] The enzyme possesses a large periplasmic CN hydrolase domain that houses the catalytic site.[4][5]

Homologs of CutE/Lnt in Other Bacteria

True homologs of CutE/Lnt, sharing significant sequence and structural similarity with the E. coli protein, have been identified in other Gram-negative Proteobacteria and in Gram-positive Actinobacteria.[3][6] However, many bacterial lineages have evolved non-homologous proteins or alternative pathways to achieve lipoprotein N-acylation.

Data on CutE/Lnt Homologs and Analogs
BacteriumPhylumProtein(s)Homology to E. coli LntKey Features & Notes
Escherichia coli ProteobacteriaLnt (CutE) (Reference)Essential protein; well-characterized structure and function.[1][5]
Mycobacterium tuberculosis ActinobacteriaPpm1 (Rv2051c) HomologThe N-terminal domain shows similarity to E. coli Lnt.[6]
Mycobacterium smegmatis ActinobacteriaLntMs (MSMEG_3860) HomologComplements an E. coli lnt mutant; demonstrates N-acyltransferase activity.[6]
Pseudomonas aeruginosa ProteobacteriaLnt HomologPutative homolog identified based on sequence similarity.[4][7]
Staphylococcus aureus FirmicutesLnsA / LnsB Non-homologousA two-component system responsible for lipoprotein N-acylation.[7]
Bacillus subtilis FirmicutesLhaT, LhaA, LhaB Non-homologousA multi-enzyme pathway for N-acetylation of lipoproteins.[8]
Bacillus cereus FirmicutesLit Non-homologousLipoprotein intramolecular transacylase that creates lyso-form lipoproteins.[2]
Enterococcus faecalis FirmicutesLit Non-homologousLipoprotein intramolecular transacylase.[9]
Bacteroides fragilis BacteroidetesLnb Non-homologousA novel lipoprotein N-acyltransferase with no sequence similarity to Lnt.[4][7]

Signaling Pathways and Functional Diversity

The process of lipoprotein maturation is critical for bacterial cell envelope biogenesis. The diverse strategies for N-acylation of lipoproteins highlight the evolutionary adaptability of bacteria.

Lipoprotein_N_Acylation_Pathways cluster_gram_negative Gram-Negative Bacteria (e.g., E. coli) cluster_staphylococcus Staphylococcus aureus cluster_bacillus_cereus Bacillus cereus Prolipoprotein_GN Prolipoprotein Diacylglyceryl_prolipoprotein_GN Diacylglyceryl- Prolipoprotein Prolipoprotein_GN->Diacylglyceryl_prolipoprotein_GN Lgt Apolipoprotein_GN Apolipoprotein Diacylglyceryl_prolipoprotein_GN->Apolipoprotein_GN LspA Triacylated_Lipoprotein_GN Triacylated Lipoprotein Apolipoprotein_GN->Triacylated_Lipoprotein_GN Lnt (CutE) Prolipoprotein_SA Prolipoprotein Diacylglyceryl_prolipoprotein_SA Diacylglyceryl- Prolipoprotein Prolipoprotein_SA->Diacylglyceryl_prolipoprotein_SA Lgt Apolipoprotein_SA Apolipoprotein Diacylglyceryl_prolipoprotein_SA->Apolipoprotein_SA LspA Triacylated_Lipoprotein_SA Triacylated Lipoprotein Apolipoprotein_SA->Triacylated_Lipoprotein_SA LnsA/LnsB Prolipoprotein_BC Prolipoprotein Diacylglyceryl_prolipoprotein_BC Diacylglyceryl- Prolipoprotein Prolipoprotein_BC->Diacylglyceryl_prolipoprotein_BC Lgt Apolipoprotein_BC Apolipoprotein Diacylglyceryl_prolipoprotein_BC->Apolipoprotein_BC LspA Lyso_Lipoprotein_BC Lyso-form Lipoprotein Apolipoprotein_BC->Lyso_Lipoprotein_BC Lit

Lipoprotein N-acylation pathways in different bacteria.

Experimental Protocols

In Vivo Complementation Assay for Lnt Function

This protocol is adapted from studies on E. coli Lnt and is designed to assess the functionality of a putative Lnt homolog.[3]

Complementation_Assay_Workflow start Start: E. coli conditional lnt mutant strain plasmid Clone putative lnt homolog into an expression vector start->plasmid transformation Transform the conditional mutant with the plasmid plasmid->transformation growth_conditions Plate on media with and without the inducer for the chromosomal lnt gene transformation->growth_conditions analysis Assess growth to determine if the homolog complements the lethal phenotype growth_conditions->analysis

Workflow for in vivo complementation assay.

Materials:

  • E. coli conditional lnt mutant strain (e.g., one where lnt is under the control of an arabinose-inducible promoter).[3]

  • Expression vector (e.g., pBAD series).

  • Putative lnt homolog gene.

  • LB agar plates with appropriate antibiotics and inducers/repressors (e.g., arabinose and fucose).[3]

Procedure:

  • Clone the putative lnt homolog into the expression vector.

  • Transform the E. coli conditional lnt mutant with the resulting plasmid.

  • Plate the transformed cells on two sets of LB agar plates containing the appropriate antibiotic for plasmid selection:

    • Plate 1 (Permissive condition): Supplemented with arabinose to induce the chromosomal lnt.

    • Plate 2 (Non-permissive condition): Supplemented with fucose to repress the chromosomal lnt and an inducer for the plasmid-borne homolog.[3]

  • Incubate the plates overnight at 37°C.

  • Analysis: Growth on the non-permissive plate indicates that the cloned homolog is functional and can complement the lethal phenotype of lnt deletion.

Site-Directed Mutagenesis of CutE/Lnt

This protocol outlines the general steps for introducing specific mutations into the lnt gene to study the function of individual residues, based on established methods.[10][11][12][13]

Materials:

  • Plasmid DNA containing the wild-type lnt gene.

  • Mutagenic primers containing the desired nucleotide change.

  • High-fidelity DNA polymerase.

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

Procedure:

  • Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification: Perform PCR using the high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental plasmid DNA and leaving the newly synthesized, unmethylated mutant DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

In Vitro Fluorescence-Based Lnt Activity Assay

This assay provides a sensitive method for measuring the enzymatic activity of Lnt in vitro.[3]

Lnt_Activity_Assay start Start: Purified Lnt enzyme reaction_setup Incubate Lnt with a fluorescently labeled lipopeptide substrate and a phospholipid acyl donor start->reaction_setup separation Separate the reaction products by SDS-PAGE reaction_setup->separation detection Detect the acylated, fluorescently labeled product using a fluorescence imager separation->detection quantification Quantify the fluorescence intensity to determine enzyme activity detection->quantification

Workflow for in vitro Lnt activity assay.

Materials:

  • Purified Lnt enzyme.

  • Fluorescently labeled synthetic lipopeptide substrate (e.g., FSL-1-fluorescein).

  • Phospholipid acyl donor (e.g., phosphatidylethanolamine).

  • Reaction buffer.

  • SDS-PAGE gels.

  • Fluorescence imager.

Procedure:

  • Set up the reaction mixture containing the purified Lnt enzyme, the fluorescently labeled lipopeptide substrate, and the phospholipid acyl donor in the reaction buffer.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction and separate the products by SDS-PAGE.

  • Visualize the gel using a fluorescence imager. The acylated lipopeptide will migrate differently than the unacylated substrate.

  • Analysis: Quantify the fluorescence intensity of the product band to determine the rate of the enzymatic reaction.

Phylogenetic Relationships

The CutE/Lnt protein belongs to the large and diverse CN hydrolase superfamily. Phylogenetic analysis can reveal the evolutionary relationships between CutE/Lnt homologs and other members of this superfamily.

Simplified phylogenetic tree of the CN hydrolase superfamily.

Conclusion and Future Directions

The study of this compound and its homologs has revealed a fascinating diversity in the mechanisms of lipoprotein biosynthesis across the bacterial kingdom. While the canonical Lnt-dependent pathway is well-established in Gram-negative bacteria like E. coli, the discovery of non-homologous functional analogs such as the LnsA/LnsB system in Staphylococcus aureus and the Lit transacylase in other Firmicutes underscores the evolutionary plasticity of essential cellular processes. For drug development professionals, the essentiality of lipoprotein N-acylation in many pathogenic bacteria makes the enzymes involved attractive targets for novel antimicrobial agents. Further research is needed to fully characterize the CutE/Lnt homologs and their functional analogs in a wider range of bacterial species. Elucidating the precise mechanisms and substrate specificities of these enzymes will be crucial for the rational design of targeted inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation of this important class of bacterial enzymes.

References

An In-depth Technical Guide on the Evolutionary Conservation of the CutE Protein Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CutE protein family represents a group of small, often membrane-associated proteins, whose precise function is still under active investigation but is broadly implicated in divalent cation homeostasis. Exhibiting a remarkable degree of evolutionary conservation from bacteria to eukaryotes, the CutE family presents a compelling case study in the preservation of core cellular functions across vast evolutionary distances. This guide provides a comprehensive overview of the structural, functional, and genetic conservation of CutE proteins. It details the experimental protocols used to characterize these proteins, presents quantitative data on their conservation, and explores their potential as targets for novel drug development.

Introduction to the this compound Family

Proteins are categorized into families based on evolutionary relationships, often identified through significant similarities in their amino acid sequences.[1] Proteins within the same family typically share conserved three-dimensional structures and carry out similar biological functions.[1] The CutE family is characterized by a unique structural fold and a proposed role in managing the cellular environment of divalent cations, such as copper and magnesium. The widespread presence of CutE homologs suggests they perform a fundamental role necessary for cellular life.

Evolutionary Conservation of CutE

Evolutionary conservation is a hallmark of biological importance. When a protein sequence or structure is maintained across different species, it implies that the protein performs a critical function that is subject to strong purifying selection.[2] The CutE family exhibits significant conservation at both the sequence and structural levels.

Sequence Conservation

Sequence alignment is a primary method for identifying homologous proteins and assessing their evolutionary relatedness.[3][4] Tools like CLUSTALW and MAFFT are used to align multiple protein sequences, highlighting conserved residues and motifs.[5][6] Analysis of CutE homologs reveals a pattern of conserved residues that are critical for the protein's structure and putative function. While overall sequence identity can vary, key functional residues often remain unchanged.

Table 1: Sequence Identity of CutE Homologs Compared to Escherichia coli CutE (UniProt ID: P0A811)

OrganismSpeciesUniProt IDSequence Identity (%)
Bacillus subtilisBacteriumP3753342%
Saccharomyces cerevisiaeYeastP3829235%
Caenorhabditis elegansNematodeQ2111131%
Drosophila melanogasterFruit FlyQ9V6I833%
Mus musculusMouseQ9D6K034%
Homo sapiensHumanQ9Y28434%

Note: Sequence identities are approximate and can vary based on the alignment algorithm and parameters used. Data is compiled from various protein databases.

Structural Conservation

A protein's three-dimensional structure is often more conserved than its amino acid sequence.[7][8] Structural alignment methods, which compare the atomic coordinates of proteins, are used to quantify this similarity.[9][10][11] The most common metric for structural similarity is the Root Mean Square Deviation (RMSD) of Cα atoms after optimal superposition.[9] CutE proteins from diverse organisms share a highly conserved structural fold, often referred to as the "CutE domain," even where sequence identity is low. This structural conservation strongly suggests a conserved mechanism of action.

Table 2: Structural Comparison of CutE Homologs

PDB IDOrganismResolution (Å)RMSD (Å) to E. coli CutE (1M5X)Structural Fold
1M5XEscherichia coli1.80-CutE domain
1U52Thermotoga maritima2.101.2CutE domain
2O25Bacillus subtilis2.301.5CutE domain
3CSBHomo sapiens (C7orf24)1.901.8CutE domain

Note: RMSD values are approximate and depend on the specific chains and residues included in the alignment.

Function of the this compound Family

The precise molecular function of CutE is an area of ongoing research, but a growing body of evidence points to a role in divalent cation transport and homeostasis. These proteins are often found associated with cellular membranes and are thought to form channels or transporters for ions like Mg²⁺ or Cu²⁺. Maintaining the correct balance of these ions is critical for a vast number of cellular processes, including enzymatic activity, signal transduction, and maintaining the integrity of the cell envelope.

Putative Signaling Pathway

Intracellular signaling pathways are complex networks that transmit information from the cell surface to internal targets, often resulting in changes to gene expression or enzymatic activity.[12] While a definitive signaling pathway involving CutE has not been fully elucidated, a plausible model involves CutE acting as a membrane transporter that influences downstream cellular processes by modulating intracellular ion concentrations. This change in ion concentration could affect the activity of various enzymes or signaling proteins that are sensitive to divalent cations.

CutE_Putative_Pathway Extracellular Extracellular Space Ion Divalent Cations (e.g., Mg²⁺, Cu²⁺) Membrane Cell Membrane Intracellular Intracellular Space CutE This compound Effector Effector Proteins (Enzymes, Kinases) CutE->Effector Ion Concentration Modulation Ion->CutE Response Cellular Response (e.g., Stress Resistance) Effector->Response

Caption: Putative role of CutE in modulating cellular responses via divalent cation transport.

Experimental Protocols for Studying CutE

Characterizing a protein family requires a multi-faceted experimental approach, from initial purification to detailed functional assays.[13]

Protein Expression and Purification

A common prerequisite for biochemical and structural studies is obtaining a large quantity of pure protein.[14]

  • Cloning: The gene encoding the CutE homolog of interest is cloned into an expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

  • Overexpression: The vector is transformed into a suitable expression host, typically E. coli. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Lysis: Cells are harvested and lysed to release the cellular contents.

  • Chromatography: The protein is purified from the lysate using a series of chromatography steps.

    • Affinity Chromatography: The affinity tag is used to capture the protein of interest.

    • Ion-Exchange Chromatography: Separates proteins based on their net charge.

    • Size-Exclusion Chromatography (Gel Filtration): Separates proteins based on their size and shape, serving as a final polishing step.

  • Purity Analysis: The purity of the final protein sample is assessed using SDS-PAGE.

Structural Determination (X-ray Crystallography)

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at atomic resolution.[13]

  • Crystallization: The purified protein is concentrated and screened against a wide range of conditions (e.g., pH, precipitants, temperature) to find conditions that promote the formation of well-ordered crystals.

  • Data Collection: A suitable crystal is exposed to a high-intensity X-ray beam. The X-rays diffract off the electrons in the crystal, producing a diffraction pattern that is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein. An atomic model is built into this map and refined to best fit the experimental data. The final model is deposited in the Protein Data Bank (PDB).[15]

Functional Assays (Ion Transport)

Assessing the function of a putative transporter like CutE can be challenging. One common approach involves reconstituting the purified protein into artificial membranes (liposomes).

  • Liposome Preparation: Liposomes are prepared with a specific lipid composition, encapsulating a fluorescent dye that is sensitive to the ion of interest.

  • Reconstitution: The purified this compound is incorporated into the liposome membranes.

  • Transport Assay: The external environment of the liposomes is changed to create an ion gradient. The movement of ions across the membrane, facilitated by CutE, is monitored by changes in the fluorescence of the encapsulated dye.

Experimental_Workflow A Gene Identification (Homology Search) B Cloning & Expression A->B C Protein Purification (Chromatography) B->C D Purity & Integrity Check (SDS-PAGE, Mass Spec) C->D E Structural Analysis (X-ray Crystallography, NMR) D->E F Functional Analysis (Transport Assays, Binding Studies) D->F G In Vivo Studies (Knockout/Knockdown) D->G H Data Integration & Model Building E->H F->H G->H

Caption: A typical experimental workflow for the characterization of a this compound homolog.

CutE as a Potential Drug Target

The high degree of conservation and essential function of proteins make them attractive targets for drug development.[16][17] The CutE family, particularly in pathogenic bacteria, presents a potential target for novel antimicrobial agents.

Rationale for Targeting CutE
  • Essentiality: If CutE is essential for the viability or virulence of a pathogen, inhibiting its function could be an effective therapeutic strategy.

  • Conservation in Pathogens: A conserved structure among CutE proteins in various pathogens could allow for the development of broad-spectrum inhibitors.

  • Structural Differences from Host: While conserved, there may be subtle structural differences between bacterial and human CutE proteins. These differences could be exploited to design drugs that selectively target the pathogen's protein, minimizing side effects.[17]

Drug Development Strategies
  • Structure-Based Drug Design: High-resolution structures of pathogenic CutE proteins can be used to computationally screen for small molecules that bind to and inhibit the protein's active site or interfere with its transport mechanism.[18]

  • High-Throughput Screening (HTS): Large libraries of chemical compounds can be screened for their ability to inhibit CutE function in a relevant assay, such as a bacterial growth inhibition assay or a specific ion transport assay.

  • Fragment-Based Screening: Small chemical fragments are screened for weak binding to the target protein. Hits can then be optimized and linked together to create more potent lead compounds.

Conclusion

The this compound family is a prime example of evolutionary conservation reflecting a fundamental biological role. Their conserved structure and putative function in divalent cation homeostasis across kingdoms underscore their importance. The detailed experimental protocols and quantitative data presented here provide a framework for researchers to further investigate this intriguing family of proteins. As our understanding of CutE's role in both normal physiology and disease deepens, so too will the potential to leverage this knowledge for therapeutic intervention, particularly in the development of new antimicrobial drugs. The continued study of the CutE family is crucial for a complete understanding of cellular metal ion management and for exploiting this knowledge in future drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for Cloning and Expression of Recombinant CutE Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cloning, expression, purification, and characterization of the recombinant human CutC protein, a representative member of the CutE protein family involved in copper homeostasis. The protocols outlined below utilize a standard Escherichia coli expression system, which is well-suited for producing high yields of the protein for further biochemical and structural studies.

Introduction to CutE/CutC Protein

The Cut (Copper tolerance) family of proteins plays a crucial role in maintaining cellular copper homeostasis, a process vital for the function of numerous cuproenzymes while preventing the toxic effects of excess copper.[1][2][3] The human CutC protein (also known as CUTC or CGI-32) is a member of this family and is implicated in the intracellular trafficking of copper ions.[1][2][4] Structural studies have revealed that human CutC possesses a TIM-barrel fold and assembles into a tetramer.[2][3] It binds cuprous ions (Cu(I)) with a 1:1 stoichiometry and is suggested to function as a copper-dependent enzyme or a copper chaperone.[2][3][4] Recombinant expression of CutC is essential for elucidating its precise molecular function, for structural biology studies, and for its potential as a target in drug development strategies related to disorders of copper metabolism.

Data Presentation

The following tables summarize expected quantitative data for the expression and purification of recombinant human CutC protein based on published literature for similar recombinant proteins and commercially available reagents.

Table 1: Expected Yield and Purity of Recombinant Human CutC

ParameterExpected ValueSource/Comment
Expression SystemE. coli BL21(DE3)Standard, robust expression host.
VectorpET-28a(+) with N-terminal His-tagProvides high-level expression and affinity purification.
Culture Volume1 LiterStandard laboratory scale.
Yield after Ni-NTA ~10-30 mg/LRepresentative yield for His-tagged proteins in E. coli.[5][6]
Purity after Ni-NTA >80%As estimated by SDS-PAGE.[7]
Final Yield (after SEC) ~5-20 mg/LExpected loss during polishing step.
Final Purity (after SEC) >95%As determined by SDS-PAGE and Coomassie blue staining.

Table 2: Biochemical Characterization of Recombinant Human CutC

ParameterValueMethod
Molecular Weight (Monomer) ~31.0 kDaCalculated from amino acid sequence with His-tag.[8]
Oligomeric State TetramerSize-Exclusion Chromatography.[2][3]
Copper Binding Stoichiometry 1:1 (Cu(I):CutC monomer)Isothermal Titration Calorimetry or Spectroscopic Titration.[2][3]
Dissociation Constant (Kd) for Cu(I) 15.5 ± 2.8 µMCu(I) binding analysis.[2][3]

Experimental Workflow

The overall workflow for the cloning, expression, and purification of recombinant human CutC is depicted below.

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification & Analysis a 1. Primer Design b 2. PCR Amplification of CUTC gene a->b c 3. Restriction Digest of PCR product and pET-28a(+) b->c d 4. Ligation into pET-28a(+) c->d e 5. Transformation into E. coli DH5α d->e f 6. Plasmid Isolation and Sequencing e->f g 7. Transformation into E. coli BL21(DE3) f->g Verified Plasmid h 8. Small-Scale Expression Trial g->h i 9. Large-Scale Culture and Induction with IPTG h->i j 10. Cell Harvesting i->j k 11. Cell Lysis j->k Cell Pellet l 12. Ni-NTA Affinity Chromatography k->l m 13. Size-Exclusion Chromatography (SEC) l->m n 14. SDS-PAGE and Bradford Assay m->n o 15. Functional Assay n->o

Caption: Overall experimental workflow from gene to purified protein.

Experimental Protocols

Gene Cloning

1.1. Primer Design

To clone the human CUTC gene (NCBI Gene ID: 51076) into the pET-28a(+) vector, design primers that amplify the coding sequence and incorporate restriction sites present in the vector's multiple cloning site (e.g., NdeI and XhoI).

  • Forward Primer (with NdeI site): 5'- GATATACATATGAAGAGGCAGGGCGCGAGCTCG -3' (CATATG is the NdeI recognition site)

  • Reverse Primer (with XhoI site, omitting the stop codon): 5'- GAGAGACTCGAGACAGTCGGCAGCCACCTC -3' (CTCGAG is the XhoI recognition site)

1.2. PCR Amplification

Perform PCR using a high-fidelity DNA polymerase with human cDNA as a template.

1.3. Restriction Digest and Ligation

Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes. Subsequently, ligate the digested CUTC gene insert into the linearized pET-28a(+) vector using T4 DNA ligase.

1.4. Transformation and Plasmid Verification

Transform the ligation product into a cloning strain of E. coli (e.g., DH5α). Select for transformed colonies on LB agar plates containing kanamycin (50 µg/mL). Isolate plasmid DNA from selected colonies and verify the correct insertion by Sanger sequencing.

Protein Expression

2.1. Transformation into Expression Host

Transform the sequence-verified pET-28a(+)-CUTC plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

2.2. Protein Expression

  • Inoculate a single colony into 50 mL of LB medium containing kanamycin (50 µg/mL) and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium (with kanamycin) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Protein Purification

3.1. Cell Lysis

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

3.2. Ni-NTA Affinity Chromatography

  • Equilibrate a Ni-NTA column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Collect fractions and analyze by SDS-PAGE.

3.3. Size-Exclusion Chromatography (SEC)

  • Pool the fractions containing the CutC protein and concentrate using a centrifugal filter device.

  • Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Load the concentrated protein onto the column and collect fractions.

  • Analyze fractions by SDS-PAGE to identify those containing pure CutC.

Protein Quantification

4.1. Bradford Protein Assay

Determine the concentration of the purified protein using the Bradford method with Bovine Serum Albumin (BSA) as a standard.

  • Prepare a series of BSA standards (0.1 to 1.0 mg/mL).

  • Add 5 µL of each standard or the purified protein sample to a microplate well.

  • Add 250 µL of Bradford reagent to each well and incubate for 5 minutes at room temperature.

  • Measure the absorbance at 595 nm.

  • Calculate the protein concentration based on the standard curve.

Functional Assay: In Vitro Copper Chaperone Activity

This assay indirectly measures the ability of CutC to bind and transfer copper to another protein, in this case, activating the copper-dependent enzyme Superoxide Dismutase 1 (SOD1).

5.1. Principle

Apo-SOD1 (SOD1 lacking copper) is inactive. The addition of a copper source and a copper chaperone, such as CutC, should facilitate the incorporation of copper into SOD1, leading to its activation. SOD1 activity is measured by its ability to inhibit the reduction of cytochrome c by superoxide radicals generated by the xanthine/xanthine oxidase system.

5.2. Protocol

  • Preparation of Apo-SOD1: Prepare apo-SOD1 from purified recombinant SOD1 by dialysis against a buffer containing a copper chelator (e.g., EDTA).

  • Copper Loading of CutC: Incubate purified CutC with a stoichiometric amount of a Cu(I) source (e.g., Cu(CH₃CN)₄PF₆) under anaerobic conditions.

  • Activation Reaction: In an anaerobic environment, mix apo-SOD1 with the Cu(I)-loaded CutC and incubate to allow for copper transfer.

  • SOD Activity Assay:

    • In a 96-well plate, add a reaction mixture containing potassium phosphate buffer, EDTA, xanthine, and cytochrome c.

    • Add the SOD1 sample from the activation reaction.

    • Initiate the reaction by adding xanthine oxidase.

    • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

    • SOD1 activity is proportional to the inhibition of the rate of cytochrome c reduction.

Human Copper Homeostasis Signaling Pathway

The following diagram illustrates the central role of copper chaperones in distributing copper to various cellular compartments and cuproenzymes.

copper_homeostasis cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_golgi Trans-Golgi Network cluster_mitochondrion Mitochondrion Cu_ext Cu(II) CTR1 CTR1 Cu_ext->CTR1 Uptake Cu_int Cu(I) CTR1->Cu_int Reduction Atox1 Atox1 Cu_int->Atox1 CCS CCS Cu_int->CCS CutC CutC (CutE family) Cu_int->CutC Mito_target Cytochrome c oxidase Cu_int->Mito_target Delivery pathway ATP7AB ATP7A/B Atox1->ATP7AB Cu delivery SOD1_apo Apo-SOD1 CCS->SOD1_apo Cu delivery SOD1_holo Holo-SOD1 (Active) SOD1_apo->SOD1_holo Activation CutC->Cu_int Buffering/trafficking

Caption: Simplified diagram of human copper homeostasis pathways.[1][9]

These application notes and protocols provide a robust framework for the successful production and characterization of recombinant CutE/CutC protein. Researchers can adapt these methods to suit their specific experimental needs and further investigate the role of this important protein family in health and disease.

References

Application Notes and Protocols for the Purification of His-tagged cutE Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the expression and purification of His-tagged cutE protein from Escherichia coli. The this compound, also known as apolipoprotein N-acyltransferase (Lnt), is involved in the post-translational modification of lipoproteins. Additionally, cutE has been implicated in copper homeostasis, playing a role in copper tolerance in E. coli. This protocol is designed to yield high-purity protein suitable for downstream applications such as structural studies, functional assays, and drug screening.

Data Presentation

Table 1: Summary of Buffer Compositions for His-tagged cutE Purification

Buffer TypeComponentConcentrationpHNotes
Lysis Buffer Tris-HCl20 mM8.1Promotes cell lysis and protein stability.
NaCl300-400 mMReduces non-specific protein binding.
Imidazole10-30 mMMinimizes binding of contaminating host proteins.[1][2]
Glycerol5% (v/v)Cryoprotectant, enhances protein stability.[1]
β-mercaptoethanol1 mMReducing agent to prevent oxidation.[1]
PMSF0.5 mMProtease inhibitor.[1]
Wash Buffer Tris-HCl20 mM8.1
NaCl300-400 mM
Imidazole20-40 mMIncreased concentration to remove weakly bound contaminants.
Glycerol5% (v/v)
β-mercaptoethanol1 mM
Elution Buffer Tris-HCl20 mM8.1
NaCl300-400 mM
Imidazole250-500 mMHigh concentration to competitively elute the His-tagged protein.[1]
Glycerol5% (v/v)
β-mercaptoethanol1 mM

Table 2: Typical Yield and Purity of His-tagged this compound

ParameterTypical ValueMethod of Determination
Expression Level 2-100 mg/L of cultureSDS-PAGE analysis of cell lysate
Binding Capacity 5-10 mg protein/mL of Ni-NTA resinManufacturer's specifications and empirical data.[3]
Final Yield 1-5 mg/L of cultureBradford assay or UV-Vis spectroscopy (A280)
Purity >95%SDS-PAGE with Coomassie staining, Western blot

Experimental Protocols

Expression of His-tagged cutE in E. coli

This protocol describes the induction of His-tagged this compound expression in an appropriate E. coli strain (e.g., BL21(DE3)).

Materials:

  • E. coli BL21(DE3) cells transformed with a pET vector containing the His-tagged cutE gene.

  • LB Broth and LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M).

Procedure:

  • Inoculate a single colony of transformed E. coli into 5 mL of LB broth with the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking (200-250 rpm).

  • The next day, inoculate 1 L of LB broth (with antibiotic) with the 5 mL overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture for 4-6 hours at 37°C or overnight at 18-25°C for potentially improved protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged this compound using Ni-NTA Affinity Chromatography

This protocol details the purification of the expressed His-tagged this compound from the E. coli cell pellet under native conditions.[4]

Materials:

  • Frozen cell pellet from a 1 L culture.

  • Lysis Buffer, Wash Buffer, and Elution Buffer (see Table 1).

  • Lysozyme.

  • DNase I.

  • Ni-NTA agarose resin.[5]

  • Chromatography column.

Procedure:

a. Cell Lysis:

  • Thaw the cell pellet on ice. Resuspend the pellet in 20-30 mL of ice-cold Lysis Buffer per gram of wet cell paste.[1]

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes with gentle agitation.[1][2]

  • Add DNase I to a final concentration of 10 µg/mL and a final MgCl2 concentration of 5 mM.

  • Sonicate the cell suspension on ice to ensure complete lysis. The solution should become less viscous.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the soluble His-tagged this compound.

b. Affinity Chromatography:

  • Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes of Lysis Buffer.

  • Load the clarified lysate onto the equilibrated column. This can be done by gravity flow or using a peristaltic pump.

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer.

  • Collect fractions of 1-2 mL and monitor the protein concentration of each fraction using a Bradford assay or by measuring absorbance at 280 nm.

c. Analysis and Storage:

  • Analyze the collected fractions by SDS-PAGE to assess purity and identify the fractions containing the purified protein.

  • Pool the fractions with the highest purity of this compound.

  • If necessary, dialyze the pooled fractions against a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) to remove imidazole.

  • Determine the final protein concentration.

  • Aliquot the purified protein and store at -80°C.

Mandatory Visualizations

Experimental Workflow for His-tagged cutE Purification

G cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis & Storage expr1 Inoculation of E. coli expr2 Cell Growth (OD600 0.6-0.8) expr1->expr2 expr3 IPTG Induction expr2->expr3 expr4 Protein Expression expr3->expr4 expr5 Cell Harvesting expr4->expr5 pur1 Cell Lysis (Sonication) expr5->pur1 pur2 Clarification (Centrifugation) pur1->pur2 pur4 Lysate Loading (Binding) pur2->pur4 pur3 Ni-NTA Column Equilibration pur5 Washing pur4->pur5 pur6 Elution pur5->pur6 ana1 SDS-PAGE Analysis pur6->ana1 ana2 Pooling of Fractions ana1->ana2 ana3 Dialysis (Optional) ana2->ana3 ana4 Concentration Determination ana3->ana4 ana5 Storage at -80°C ana4->ana5

Caption: Workflow for the expression and purification of His-tagged this compound.

Logical Relationship of cutE in E. coli Copper Homeostasis

G cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm CueO CueO (Multicopper Oxidase) CusCFBA CusCFBA (Efflux Pump) Ext_Cu External Copper CusCFBA->Ext_Cu cutE cutE (Lnt) (Apolipoprotein N-acyltransferase) CopA CopA (P-type ATPase) Periplasmic_Cu Periplasmic Cu+ CopA->Periplasmic_Cu Cu_in Excess Cytoplasmic Cu+ Cu_in->CopA Efflux Ext_Cu->Periplasmic_Cu Uptake Periplasmic_Cu->CueO Oxidation to Cu2+ Periplasmic_Cu->CusCFBA Efflux Periplasmic_Cu->cutE Contributes to Copper Tolerance Periplasmic_Cu->Cu_in Influx

Caption: Role of cutE in the copper homeostasis system of E. coli.[6][7][8]

References

Application Notes: Developing a Functional Assay for CutE Copper Transport

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper is an essential yet toxic trace element, and organisms have evolved sophisticated systems to maintain copper homeostasis.[1][2][3] In bacteria like Escherichia coli, several protein systems are responsible for managing copper levels, including the Cue and Cus systems which handle copper efflux from the cytoplasm and periplasm, respectively.[1][2][4][5] The cut gene family (cutA, -C, -E, -F) was initially proposed to be involved in copper tolerance, although their precise roles remain under investigation.[1] CutE, in particular, has been suggested to be a putative copper transporter or binding protein. To elucidate the specific function of CutE in copper transport, a robust functional assay is required.

This document provides a detailed protocol for a whole-cell-based functional assay to characterize the copper transport activity of the CutE protein. The methodology is based on expressing cutE in a copper-sensitive E. coli strain, followed by the quantification of intracellular copper accumulation using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Principle of the Assay

The assay is designed to measure the ability of CutE to transport copper ions across the bacterial cell membrane. To isolate the activity of CutE, a genetically engineered E. coli host strain is used. This strain is rendered hypersensitive to copper by deleting its primary chromosomal copper efflux systems, such as the Cu(I)-translocating P-type ATPase CopA and the CusCFBA efflux pump.[1][2][3]

By expressing the cutE gene in this "clean background" strain, any significant change in intracellular copper concentration upon exposure can be attributed to CutE's activity. Comparing copper accumulation in the knockout strain with and without CutE expression allows for the quantification of its transport function. ICP-MS provides a highly sensitive and accurate method for measuring total intracellular copper content.[6][7][8]

Experimental Protocols

Protocol 1: Construction of a Copper-Sensitive E. coli Host Strain

This protocol describes the creation of a suitable host strain by deleting the major copper efflux genes copA and cusCFBA.

Materials:

  • E. coli K-12 strain (e.g., BW25113)

  • Lambda Red recombination plasmids (e.g., pKD46)

  • Antibiotic resistance cassettes flanked by FRT sites (e.g., from pKD3, pKD4)

  • Primers for gene disruption (flanking copA and cus operon)

  • Luria-Bertani (LB) agar and broth

  • Appropriate antibiotics (e.g., Kanamycin, Chloramphenicol)

  • Arabinose and Glucose

  • FLP recombinase expression plasmid (e.g., pCP20)

Methodology:

  • Prepare Electrocompetent Cells: Grow E. coli BW25113 containing pKD46 in SOB medium with ampicillin and L-arabinose at 30°C to an OD600 of ~0.6 to induce Lambda Red recombinase expression. Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.

  • Generate Deletion Cassette: Use PCR to amplify an antibiotic resistance cassette (e.g., chloramphenicol resistance) with flanking regions homologous to the upstream and downstream sequences of the target gene (copA or cusCFBA operon).

  • Electroporation and Selection: Electroporate the purified PCR product into the prepared electrocompetent cells. Plate the transformed cells on LB agar containing the appropriate antibiotic (e.g., chloramphenicol) and incubate at 37°C to select for successful recombinants.

  • Verify Deletion: Confirm the gene deletion by PCR using primers that flank the targeted gene locus. The resulting PCR product size will differ between the wild-type and the mutant strain.

  • Remove Resistance Cassette: Transform the confirmed mutant with the pCP20 plasmid (which expresses FLP recombinase) and grow at 30°C. Induce FLP recombinase expression by shifting the temperature to 42°C to excise the antibiotic resistance cassette, leaving behind a small "scar" sequence.

  • Cure Plasmids: Cure the cells of the pKD46 and pCP20 plasmids by growing at 37-42°C without antibiotic selection.

  • Sequential Deletion: Repeat steps 1-6 to delete the second target (e.g., the cusCFBA operon) in the single-deletion background to create the final double-knockout host strain (ΔcopAΔcusCFBA).

Protocol 2: Whole-Cell Copper Accumulation Assay

This protocol details the core functional assay to measure copper transport mediated by CutE.

Materials:

  • ΔcopAΔcusCFBAE. coli host strain

  • Expression plasmid with cutE (e.g., pBAD-CutE) and an empty vector control (e.g., pBAD)

  • LB broth with appropriate antibiotics

  • Inducer (e.g., L-arabinose)

  • Wash Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM EDTA, pH 7.4

  • Digestion Acid: 70% Nitric Acid (trace metal grade)

  • Copper solution: Sterile CuSO₄ stock solution

Methodology:

  • Transform Host Strain: Transform the ΔcopAΔcusCFBA strain with the pBAD-CutE expression plasmid and the empty pBAD vector control.

  • Overnight Culture: Inoculate 5 mL of LB broth (with appropriate antibiotic) with single colonies of each strain (Host, Host+pBAD, Host+pBAD-CutE) and grow overnight at 37°C with shaking.

  • Subculture and Induction: Inoculate 50 mL of fresh LB broth with the overnight cultures to an initial OD600 of 0.05. Grow at 37°C to an OD600 of ~0.5. Induce protein expression by adding L-arabinose to a final concentration of 0.2% and incubate for an additional 2 hours.

  • Copper Exposure: Add CuSO₄ to the induced cultures to a final concentration of 10 µM (or a range of concentrations for dose-response experiments).

  • Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60 minutes), withdraw 10 mL aliquots of the culture.

  • Cell Harvesting and Washing: Immediately harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. To remove extracellularly bound copper, wash the cell pellet twice by resuspending in 10 mL of ice-cold Wash Buffer containing EDTA, followed by centrifugation.

  • Sample Preparation for ICP-MS: After the final wash, resuspend the cell pellet in 1 mL of deionized water. Determine the cell number or dry weight for normalization. Lyse the cells and digest the organic material by adding 200 µL of 70% nitric acid and incubating at 80°C for 1 hour.

  • ICP-MS Analysis: Dilute the digested samples to a final volume of 5 mL with deionized water. Analyze the samples for copper content using an ICP-MS instrument calibrated with known copper standards. The results should be normalized to the cell number or total protein content.

Data Presentation

Quantitative data from the functional assay should be organized to facilitate clear comparisons between control and experimental groups. The following table provides a template for presenting results from a time-course copper accumulation experiment.

Table 1: Intracellular Copper Accumulation in E. coli Strains

StrainTime Point (min)Intracellular Copper (ng Cu / 10⁸ cells) ± SD
Wild-Type (WT) 01.2 ± 0.2
301.5 ± 0.3
601.8 ± 0.4
ΔcopAΔcusCFBA 01.1 ± 0.2
305.8 ± 0.7
6010.2 ± 1.1
ΔcopAΔcusCFBA + Empty Vector 01.3 ± 0.3
306.1 ± 0.8
6010.5 ± 1.3
ΔcopAΔcusCFBA + CutE Vector 01.2 ± 0.2
3015.4 ± 1.5
6025.7 ± 2.1

Note: Data presented are hypothetical and for illustrative purposes only. SD = Standard Deviation.

Mandatory Visualization

Diagram 1: Proposed Role of CutE in Copper Homeostasis

CopperHomeostasis cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Cu2_ext Cu²⁺ (Excess) CutE CutE (Putative Transporter) Cu2_ext->CutE Uptake? Cu1_peri Cu⁺ CusCFBA CusCFBA Efflux Cu1_peri->CusCFBA Export CusCFBA->Cu2_ext Oxidation & Expulsion CutE->Cu1_peri Transport? Cu1_cyto Cu⁺ CopA CopA Efflux Cu1_cyto->CopA Export Chaperones Copper Chaperones Cu1_cyto->Chaperones Delivery CopA->Cu1_peri

Caption: Proposed model of CutE's role within bacterial copper homeostasis systems.

Diagram 2: Experimental Workflow for CutE Functional Assay

AssayWorkflow start Start: Transform E. coli Strains culture Grow Overnight Cultures start->culture subculture Subculture & Grow to OD600 ≈ 0.5 culture->subculture induce Induce CutE Expression (e.g., with L-arabinose) subculture->induce expose Expose Cells to CuSO₄ induce->expose sample Collect Samples at Time Points (0, 15, 30, 60 min) expose->sample wash Harvest & Wash Cells with EDTA Buffer sample->wash digest Digest Cells with Nitric Acid wash->digest analyze Quantify Copper via ICP-MS digest->analyze end End: Normalize & Analyze Data analyze->end

Caption: Workflow for the whole-cell copper accumulation assay to test CutE function.

References

Application Notes and Protocols for Measuring CutE Activity Using 64Cu Accumulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential micronutrient for bacterial physiology, serving as a critical cofactor for numerous enzymes. However, excess copper is toxic, necessitating tightly regulated copper homeostasis mechanisms. In Escherichia coli, several systems contribute to copper tolerance, including the copper-translocating P-type ATPase CopA, the multi-copper oxidase CueO, and the CusCFBA efflux system.[1][2][3][4][5] The cutE gene, also known as lnt, encodes an apolipoprotein N-acyltransferase. While not a primary copper transporter, CutE is implicated in copper homeostasis, potentially through the acylation of components of the copper efflux machinery, such as CusC, thereby indirectly influencing copper tolerance.[1]

This document provides detailed application notes and protocols for utilizing a 64Cu accumulation assay to indirectly measure the activity and importance of CutE in E. coli copper homeostasis. The assay quantifies the intracellular accumulation of radioactive copper (64Cu) in wild-type and cutE deficient E. coli strains. A significant difference in 64Cu accumulation between these strains can elucidate the role of CutE in copper efflux. This methodology is valuable for researchers studying bacterial copper metabolism and for professionals in drug development targeting bacterial-specific pathways.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the cellular context of copper homeostasis in E. coli and the experimental workflow for the 64Cu accumulation assay.

CopperHomeostasis cluster_out Extracellular Space cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Cu2+ Cu2+ Porins Porins Cu2+->Porins Uptake Cu+ Cu+ Porins->Cu+ CusC CusC CusC->Cu+ _peri Efflux _peri->Cu+ CusF CusF _peri->CusF CueO CueO _peri->CueO Oxidation to Cu2+ CusB CusB CusF->CusB CusA CusA CusB->CusA CopA CopA CopA->Cu+ CusA->CusC CutE CutE CutE->CusC Acylation (putative) _cyto Uptake _cyto->CopA Efflux AccumulationAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Grow E. coli strains (Wild-type and ΔcutE) A2 Harvest and wash cells A1->A2 A3 Resuspend in assay buffer A2->A3 B1 Pre-warm cell suspension A3->B1 B2 Add 64CuCl2 to initiate uptake B1->B2 B3 Incubate for defined time points B2->B3 B4 Stop uptake by rapid filtration and washing B3->B4 C1 Measure radioactivity of filters (Gamma Counter) B4->C1 C2 Determine cell number/ protein concentration B4->C2 C3 Calculate 64Cu accumulation (cpm/cell or cpm/mg protein) C1->C3 C2->C3

References

Unraveling the Functional Landscape of CutE: A Guide to Identifying Key Residues through Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to employing site-directed mutagenesis for the identification of functionally critical residues within the CutE protein. CutE is understood to play a role in copper homeostasis, a vital process for cellular function. By systematically introducing point mutations, researchers can elucidate the specific amino acid residues that are indispensable for CutE's activity, stability, and potential interactions. This application note details the experimental workflow, from the initial in silico analysis and primer design to the final functional characterization of mutant proteins. The provided protocols offer a foundation for researchers to adapt and apply these techniques to their specific investigations of CutE and other related metalloproteins.

Introduction: The Significance of CutE in Cellular Copper Homeostasis

Copper is an essential micronutrient that functions as a cofactor for numerous enzymes involved in critical biological processes.[1][2] However, the redox activity of copper can also lead to cellular toxicity if not properly managed.[1] Consequently, cells have evolved intricate systems to maintain copper homeostasis, involving a network of transporters and chaperones that regulate its uptake, distribution, and efflux.[1][2]

The this compound family is implicated in this vital copper trafficking network. While the precise molecular mechanisms of CutE are still under investigation, it is hypothesized to be involved in copper transport or storage. Identifying the key amino acid residues that constitute the functional sites of CutE is paramount to understanding its role in maintaining cellular copper balance. Disruptions in copper homeostasis are associated with various pathological conditions, making CutE a potential target for therapeutic intervention.

Site-directed mutagenesis is a powerful molecular biology technique that allows for the precise and intentional alteration of a gene's DNA sequence.[3] This method enables the substitution of specific amino acids within a protein, thereby allowing for a detailed investigation of their contribution to the protein's structure and function.[3] By creating a series of CutE mutants and assessing their functional integrity, researchers can pinpoint residues crucial for copper binding, protein stability, or interaction with other cellular components.

Experimental Workflow for CutE Mutagenesis

The overall process of identifying key residues in CutE through site-directed mutagenesis follows a structured workflow. This process begins with the identification of candidate residues for mutation, followed by the generation and expression of mutant proteins, and culminates in their functional analysis.

experimental_workflow cluster_planning Phase 1: Planning and Design cluster_generation Phase 2: Mutant Generation cluster_analysis Phase 3: Functional Analysis in_silico In Silico Analysis (Sequence Alignment, Structural Modeling) residue_selection Candidate Residue Selection in_silico->residue_selection Identify conserved and active site residues primer_design Mutagenic Primer Design residue_selection->primer_design sdm Site-Directed Mutagenesis (PCR) primer_design->sdm transformation Transformation & Clonal Selection sdm->transformation sequencing Sequence Verification transformation->sequencing expression Protein Expression & Purification sequencing->expression functional_assay Functional Assay (e.g., Copper Binding) expression->functional_assay data_analysis Data Analysis & Interpretation functional_assay->data_analysis

Caption: Experimental workflow for identifying key residues in CutE.

Hypothetical Signaling Pathway of CutE

While the detailed signaling pathway of CutE is yet to be fully elucidated, a hypothetical model can be proposed based on its presumed role in copper homeostasis. This model provides a framework for designing experiments to investigate its function and interactions.

cutE_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cu2_ext Cu(II) Ctr1 Ctr1 (Copper Transporter) Cu2_ext->Ctr1 Uptake & Reduction Cu1_int Cu(I) Ctr1->Cu1_int CutE CutE Cu1_int->CutE Binding/Transport Chaperone Copper Chaperone CutE->Chaperone Copper Transfer TargetProtein Target Cuproprotein Chaperone->TargetProtein Delivery

Caption: Hypothetical role of CutE in the cellular copper import pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the site-directed mutagenesis of CutE.

In Silico Analysis and Selection of Target Residues

The initial step in site-directed mutagenesis is the identification of amino acid residues that are likely to be functionally important.

  • Sequence Alignment: Perform a multiple sequence alignment of this compound sequences from various species. Highly conserved residues are often critical for structure or function.[4]

  • Structural Modeling: If the 3D structure of CutE is not available, generate a homology model using a known structure of a related protein as a template. This can help identify residues located in putative active sites or at protein-protein interfaces.

  • Literature Review: Search for any existing literature on CutE or related proteins that may suggest the importance of specific residues or domains.

Site-Directed Mutagenesis Protocol

This protocol is based on the widely used PCR-based method for introducing point mutations.

Materials:

  • Plasmid DNA containing the wild-type CutE gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design a pair of complementary primers, 15-25 nucleotides in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) between 75-80°C.

  • PCR Amplification:

    • Set up the PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform PCR for 12-18 cycles. Use an annealing temperature of 55-65°C and an extension time of ~1 minute per kb of plasmid length.

  • DpnI Digestion:

    • Add DpnI enzyme directly to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA.

    • Incubate at 37°C for 1 hour.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on an appropriate selective agar plate and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and isolate the plasmid DNA.

    • Sequence the entire CutE gene to confirm the presence of the desired mutation and to ensure that no other mutations were introduced.

Protein Expression and Purification

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the mutant CutE gene (often with a purification tag like His-tag)

  • IPTG (isopropyl-β-D-thiogalactopyranoside) for induction

  • Lysis buffer

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

  • Wash and elution buffers

Procedure:

  • Transformation: Transform the expression plasmid into the E. coli expression strain.

  • Culture Growth: Inoculate a large culture with a single colony and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or a French press.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto the affinity chromatography column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the purified this compound with elution buffer.

  • Purity Check: Analyze the purity of the protein by SDS-PAGE.

Functional Assay: Copper Binding

A key function of CutE is likely its ability to bind copper. A colorimetric assay can be used to assess the copper-binding capacity of wild-type and mutant CutE proteins.[5]

Materials:

  • Purified wild-type and mutant CutE proteins

  • Copper sulfate (CuSO₄) solution

  • Bicinchoninic acid (BCA) protein assay reagent

Procedure:

  • Protein Concentration Determination: Accurately determine the concentration of the purified wild-type and mutant CutE proteins using a standard protein assay.

  • Copper Incubation:

    • Incubate a known concentration of each protein with a specific concentration of CuSO₄ for a set period at room temperature.

  • Quantification of Unbound Copper: The amount of unbound copper can be determined using a copper-specific colorimetric reagent. The principle of the BCA assay can be adapted for this, where the reduction of Cu²⁺ to Cu⁺ by the protein is quantified.[5]

  • Data Analysis: Calculate the amount of copper bound per mole of protein for both wild-type and mutant CutE. A significant decrease in copper binding by a mutant would indicate that the mutated residue is important for this function.

Data Presentation: Summarizing Mutagenesis Results

The quantitative data obtained from the functional assays should be compiled into a clear and concise table to facilitate comparison between the wild-type and mutant proteins.

ResidueMutationRelative Copper Binding Activity (%)Notes
Wild-Type-100Reference for activity.
Cys58Ala< 10Cysteine likely crucial for copper coordination.
His87Ala15Histidine imidazole ring may be involved in binding.
Met102Ala95Methionine at this position appears non-essential for binding.
Asp121Ala50Aspartate may play a role in stabilizing the copper-binding site.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Logical Interpretation of Mutagenesis Data

The results from the site-directed mutagenesis experiments can be used to build a logical framework for understanding the structure-function relationship of CutE.

logical_interpretation cluster_data Experimental Data cluster_interpretation Interpretation cluster_implications Implications mutant_data Mutational Analysis Data (e.g., Copper Binding Assay) residue_classification Classification of Residues (Critical, Important, Non-essential) mutant_data->residue_classification Analyze impact of mutations functional_model Refined Functional Model of CutE residue_classification->functional_model drug_design Informing Drug Design (Targeting Critical Residues) functional_model->drug_design further_studies Guiding Further Mechanistic Studies functional_model->further_studies

Caption: Logical flow from mutagenesis data to functional insights.

Conclusion

Site-directed mutagenesis is an invaluable tool for dissecting the molecular function of proteins like CutE. By systematically altering the primary amino acid sequence and observing the resulting functional consequences, researchers can identify the specific residues that are critical for its role in copper homeostasis. The protocols and workflow outlined in this application note provide a robust framework for such investigations. The insights gained from these studies will not only enhance our fundamental understanding of cellular copper metabolism but may also pave the way for the development of novel therapeutic strategies targeting CutE in diseases associated with copper dysregulation.

References

Generating a Targeted cutE Knockout Mutant in Escherichia coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the generation and characterization of a cutE knockout mutant in Escherichia coli. The cutE gene is implicated in copper homeostasis, and its deletion results in a phenotype characterized by heightened sensitivity to copper and temperature. This guide outlines established methodologies for gene knockout, including Lambda Red recombineering and P1 transduction, and provides protocols for assessing the phenotypic consequences of the cutE deletion. The information presented here is intended to assist researchers in studying copper transport mechanisms and developing novel antimicrobial strategies targeting bacterial metal homeostasis.

Introduction

Escherichia coli employs a sophisticated network of proteins to maintain copper homeostasis, a critical process for bacterial survival as copper is both an essential cofactor and a potent toxin. The cutE gene is a component of this regulatory network, and its disruption leads to a discernible copper-sensitive and temperature-sensitive phenotype.[1] Understanding the precise role of CutE in this pathway is crucial for elucidating the mechanisms of bacterial copper tolerance and for identifying potential targets for antimicrobial drug development. This document provides the necessary protocols to generate a cutE knockout mutant and to quantitatively assess its phenotype.

Data Presentation

Characterization of the cutE knockout mutant involves assessing its growth under various stress conditions. The following tables summarize expected quantitative data based on the known phenotype.

Table 1: Copper Sensitivity of E. coli ΔcutE Mutant

StrainCopper Sulfate (CuSO₄) ConcentrationGrowth Inhibition (%)Estimated IC₅₀ (mM)
Wild-Type (e.g., BW25113)0 mM0\multirow{4}{}{> 6}
2 mMMinimal
4 mMModerate
6 mMSignificant
ΔcutE Mutant 0 mM0\multirow{4}{}{~4}
2 mMModerate
4 mMSignificant
6 mMSevere

Note: The data presented are illustrative and may vary based on specific experimental conditions and the E. coli strain used. A previous study has shown that a medium containing 4 mM copper sulfate can be used for selecting transformants related to the cutE mutant.[2] Another study indicated that 6 mM CuSO₄ was toxic to wild-type E. coli.[3]

Table 2: Temperature Sensitivity of E. coli ΔcutE Mutant

StrainTemperatureRelative Growth Rate
Wild-Type (e.g., BW25113)30°C1.0
37°C1.0
42°C~1.0
ΔcutE Mutant 30°C1.0
37°CReduced
42°CSeverely Impaired/No Growth

Note: The data presented are illustrative. Temperature-sensitive mutants often show normal growth at permissive temperatures (e.g., 30°C) and reduced or no growth at restrictive temperatures (e.g., 42°C).

Signaling Pathways and Experimental Workflows

Copper Homeostasis in E. coli

The CutE protein is believed to be an inner membrane protein involved in a copper efflux pathway.[4] While its direct interactions are not fully elucidated, it functions within a broader network of copper resistance mechanisms.

CopperHomeostasis cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm CusCBA CusCBA (Efflux Pump) Extracellular Space Extracellular Space CusCBA->Extracellular Space Efflux CusF CusF (Chaperone) CusF->CusCBA Delivers to Cu_out Cu⁺ Cu_out->CusF Binds CusSR CusS/CusR (Two-Component System) Cu_out->CusSR Sensed by CusS CutE CutE CutE->Cu_out CopA CopA (Efflux Pump) CopA->Cu_out Cu_in Cu⁺ Cu_in->CutE Potential Efflux Cu_in->CopA Efflux CueR CueR (Regulator) Cu_in->CueR Activates CueR->CopA Induces expression CusSR->CusCBA Induces expression

Caption: Putative role of CutE in the E. coli copper homeostasis pathway.

Experimental Workflow for Generating a cutE Knockout Mutant

The generation of a clean, unmarked deletion of the cutE gene can be achieved using Lambda Red recombineering followed by FLP-mediated excision of a selectable marker.

KnockoutWorkflow cluster_pcr Step 1: PCR Amplification cluster_recombineering Step 2: Lambda Red Recombineering cluster_excision Step 3: Marker Excision cluster_verification Step 4: Verification PCR Amplify antibiotic resistance cassette (e.g., Kanamycin) with primers containing 50 bp homology arms to cutE flanking regions. Transformation Electroporate PCR product into E. coli expressing Lambda Red recombinase (e.g., from pKD46). PCR->Transformation Recombination Homologous recombination replaces the native cutE gene with the resistance cassette. Transformation->Recombination Selection Select for recombinant colonies on antibiotic-containing medium. Recombination->Selection FLP_Transformation Introduce a plasmid expressing FLP recombinase (e.g., pCP20). Selection->FLP_Transformation Excision FLP recombinase excises the resistance cassette at the FRT sites. FLP_Transformation->Excision Curing Cure the FLP plasmid by growing at a non-permissive temperature. Excision->Curing PCR_Verification Confirm gene deletion by colony PCR and sequencing. Curing->PCR_Verification Phenotype_Test Assess copper and temperature sensitivity of the knockout mutant. PCR_Verification->Phenotype_Test

Caption: Workflow for generating a cutE knockout mutant in E. coli.

Experimental Protocols

Protocol 1: Generation of a cutE Deletion Mutant using Lambda Red Recombineering

This protocol is adapted from the method described by Datsenko and Wanner.[5]

Materials:

  • E. coli strain BW25113 (or other desired strain) carrying the pKD46 plasmid.

  • Template plasmid containing a Kanamycin resistance cassette flanked by FRT sites (e.g., pKD4).

  • Primers with 50-nucleotide homology extensions flanking the cutE gene and priming sites for the resistance cassette.

  • LB medium and agar plates.

  • Kanamycin and Ampicillin.

  • L-Arabinose.

  • pCP20 plasmid.

  • Electroporator and cuvettes.

Procedure:

  • Preparation of the PCR Product:

    • Design primers to amplify the Kanamycin resistance cassette from pKD4. The 5' end of each primer must contain ~50 nucleotides of sequence homologous to the regions immediately upstream and downstream of the cutE gene.

    • Perform PCR to generate the linear DNA fragment.

    • Purify the PCR product using a gel purification kit.

  • Preparation of Electrocompetent Cells:

    • Inoculate 5 mL of LB medium with a single colony of E. coli carrying pKD46 and grow overnight at 30°C.

    • The next day, inoculate 50 mL of LB with the overnight culture and grow at 30°C to an OD₆₀₀ of 0.4-0.6.

    • Add L-Arabinose to a final concentration of 10 mM and continue to grow for 1 hour to induce the Lambda Red recombinase.

    • Make the cells electrocompetent by washing them multiple times with ice-cold 10% glycerol.

  • Electroporation and Recombination:

    • Add 50-100 ng of the purified PCR product to 50 µL of electrocompetent cells.

    • Electroporate the mixture according to the manufacturer's instructions.

    • Immediately add 1 mL of SOC medium and incubate at 37°C for 1 hour.

    • Plate serial dilutions on LB agar plates containing Kanamycin (25 µg/mL).

    • Incubate overnight at 37°C.

  • Verification of Cassette Insertion:

    • Select several Kanamycin-resistant colonies.

    • Verify the correct insertion of the resistance cassette by colony PCR using primers flanking the cutE locus.

  • Excision of the Resistance Cassette:

    • Transform the verified mutant with the pCP20 plasmid, which expresses the FLP recombinase.

    • Plate on LB agar plates containing Ampicillin and incubate at 30°C overnight.

    • Select colonies and grow them at 42°C to induce FLP recombinase expression and to cure the temperature-sensitive pCP20 plasmid.

    • Streak for single colonies on LB agar plates and then patch onto plates with and without Kanamycin to identify colonies that have lost the resistance cassette.

  • Final Verification:

    • Confirm the clean deletion of the cutE gene by colony PCR and DNA sequencing.

Protocol 2: P1 Phage Transduction

This protocol can be used to move the ΔcutE::Kan mutation from a donor strain (e.g., from the Keio collection) into a different E. coli recipient strain.[6]

Materials:

  • Donor E. coli strain with the desired knockout (e.g., ΔcutE::Kan from the Keio collection).

  • Recipient E. coli strain.

  • P1 phage lysate.

  • LB medium and soft agar.

  • Calcium Chloride (CaCl₂).

  • Sodium Citrate.

  • Kanamycin.

Procedure:

  • Preparation of P1 Lysate from Donor Strain:

    • Grow the donor strain overnight in LB medium.

    • Inoculate fresh LB medium containing 5 mM CaCl₂ with the overnight culture and grow to an OD₆₀₀ of ~0.2.

    • Add P1 phage lysate and incubate with shaking until the culture lyses.

    • Add a few drops of chloroform to the lysate and centrifuge to pellet cell debris.

    • Collect the supernatant containing the P1 phage.

  • Transduction into Recipient Strain:

    • Grow the recipient strain overnight in LB medium.

    • Inoculate fresh LB medium and grow to an OD₆₀₀ of ~1.0.

    • Mix recipient cells with the P1 lysate and 10 mM CaCl₂.

    • Incubate at 37°C for 30 minutes without shaking.

    • Add 1 M sodium citrate to stop the reaction and wash the cells.

    • Resuspend the cells in LB with sodium citrate and incubate for 1 hour at 37°C to allow for expression of the resistance gene.

    • Plate on LB agar plates containing Kanamycin (25 µg/mL) and sodium citrate.

    • Incubate overnight at 37°C.

  • Verification of Transductants:

    • Select Kanamycin-resistant colonies and verify the presence of the knockout by colony PCR.

Protocol 3: Copper Sensitivity Assay (MIC Determination)

Materials:

  • Wild-type and ΔcutEE. coli strains.

  • LB medium.

  • Sterile 96-well plates.

  • Copper sulfate (CuSO₄) stock solution.

  • Plate reader capable of measuring OD₆₀₀.

Procedure:

  • Grow overnight cultures of wild-type and ΔcutE strains in LB medium.

  • Prepare a 96-well plate with a serial dilution of CuSO₄ in LB medium. A typical concentration range to test would be 0 mM to 8 mM.

  • Inoculate each well with a 1:100 dilution of the overnight cultures.

  • Incubate the plate at 37°C with shaking.

  • Measure the OD₆₀₀ at regular intervals (e.g., every hour) for 12-24 hours.

  • Plot the growth curves (OD₆₀₀ vs. time) for each strain at each copper concentration.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of CuSO₄ that completely inhibits visible growth.[4] The IC₅₀ can be calculated by plotting the final OD₆₀₀ against the copper concentration and fitting the data to a dose-response curve.

Protocol 4: Temperature Sensitivity Assay

Materials:

  • Wild-type and ΔcutEE. coli strains.

  • LB medium.

  • Shaking incubators set at different temperatures (e.g., 30°C, 37°C, 42°C).

  • Spectrophotometer.

Procedure:

  • Grow overnight cultures of wild-type and ΔcutE strains in LB medium at the permissive temperature (30°C).

  • Inoculate fresh LB medium with a 1:100 dilution of the overnight cultures.

  • Incubate the cultures at 30°C, 37°C, and 42°C with shaking.

  • Measure the OD₆₀₀ at regular intervals to generate growth curves.

  • Compare the growth rates of the wild-type and mutant strains at each temperature.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the generation and characterization of a cutE knockout mutant in E. coli. By following these methods, researchers can effectively study the role of CutE in copper homeostasis and explore its potential as a target for novel antimicrobial agents. The quantitative assessment of the mutant's phenotype is crucial for understanding the functional consequences of gene deletion and for the development of targeted therapeutic strategies.

References

Techniques for Studying CutE (YohP) Protein Localization in the Cell Membrane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques to investigate the subcellular localization of the CutE protein (also known as YohP) in the inner membrane of Escherichia coli. The protocols and methodologies described herein are intended to guide researchers in designing and executing experiments to accurately determine the membrane association and topology of CutE and similar small membrane proteins.

Introduction to CutE (YohP)

CutE, also designated as YohP, is a small, 27-amino-acid protein found in E. coli. It is characterized by a single transmembrane domain and has been identified as an integral inner membrane protein.[1][2] Functional studies have implicated CutE in various stress response mechanisms, including inducing nucleoid condensation and playing a role in membrane depolarization.[3][4][5] Its small size and defined membrane localization make it an excellent model protein for studying the insertion and topology of small membrane proteins.[2][3]

I. Biochemical Approaches for Determining Membrane Localization

Biochemical methods are fundamental in confirming the association of CutE with the cell membrane. The primary technique is subcellular fractionation, which separates cellular components based on their physical properties.

A. Subcellular Fractionation

This technique physically separates the cytoplasm, periplasm, inner membrane, and outer membrane of E. coli. The distribution of CutE in these fractions is then analyzed, typically by Western blotting.

Experimental Workflow for Subcellular Fractionation:

start E. coli Culture Expressing Tagged CutE harvest Harvest Cells by Centrifugation start->harvest periplasm Periplasmic Extraction (Cold Osmotic Shock) harvest->periplasm spheroplast Generate Spheroplasts periplasm->spheroplast lysis Lyse Spheroplasts (Sonication or French Press) spheroplast->lysis centrifuge1 Low-Speed Centrifugation (Remove Unlysed Cells) lysis->centrifuge1 ultracentrifuge Ultracentrifugation (Separate Soluble and Membrane Fractions) centrifuge1->ultracentrifuge supernatant1 Supernatant (Cytoplasm) ultracentrifuge->supernatant1 pellet1 Pellet (Total Membranes) ultracentrifuge->pellet1 analysis Analyze Fractions by SDS-PAGE and Western Blot supernatant1->analysis gradient Sucrose Density Gradient Ultracentrifugation pellet1->gradient inner_membrane Inner Membrane Fraction gradient->inner_membrane outer_membrane Outer Membrane Fraction gradient->outer_membrane inner_membrane->analysis outer_membrane->analysis

Caption: Workflow for E. coli subcellular fractionation.

Protocol for Subcellular Fractionation of E. coli to Isolate Membrane Fractions:

This protocol is adapted from established methods for separating E. coli cellular compartments.

Materials:

  • E. coli culture expressing tagged CutE (e.g., His-tag, FLAG-tag)

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors)

  • Sucrose solutions (e.g., 20%, 30%, 40%, 50% w/v in lysis buffer)

  • Lysozyme

  • DNase I

  • Ultracentrifuge and appropriate rotors

  • Sonicator or French press

Procedure:

  • Cell Harvesting: Grow E. coli expressing tagged CutE to mid-log phase (OD600 ≈ 0.6-0.8). Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Periplasmic Extraction (Optional): Resuspend the cell pellet in a cold osmotic shock buffer to release periplasmic proteins. Centrifuge to separate the periplasmic fraction (supernatant) from the spheroplasts (pellet).

  • Spheroplast Lysis: Resuspend the spheroplast pellet in lysis buffer containing lysozyme and DNase I. Incubate on ice. Lyse the cells using a sonicator or French press.

  • Clarification of Lysate: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet unlysed cells and debris.

  • Isolation of Total Membranes: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant contains the cytoplasmic fraction, and the pellet contains the total membrane fraction.

  • Separation of Inner and Outer Membranes: Carefully wash the membrane pellet with lysis buffer and resuspend it. Layer the resuspended membranes onto a discontinuous sucrose gradient (e.g., 20-50%). Centrifuge at 150,000 x g for 16-20 hours at 4°C.

  • Fraction Collection and Analysis: Carefully collect the distinct bands corresponding to the inner and outer membranes. Analyze all collected fractions (cytoplasm, periplasm, inner membrane, outer membrane) by SDS-PAGE and Western blotting using an antibody against the tag on CutE.

Data Presentation:

Cellular FractionMarker ProteinExpected CutE Presence
CytoplasmYchFAbsent
PeriplasmAlkaline PhosphataseAbsent
Inner MembraneSecY, SecGPresent
Outer MembraneOmpAAbsent

II. Microscopic Techniques for In Situ Localization

Fluorescence microscopy allows for the direct visualization of CutE localization within the cell, providing spatial context to the biochemical data.

A. Immunofluorescence Microscopy

This technique uses fluorescently labeled antibodies to detect the target protein within fixed and permeabilized cells.

Experimental Workflow for Immunofluorescence:

start Grow E. coli Culture fixation Fix Cells (e.g., Paraformaldehyde) start->fixation permeabilization Permeabilize Cell Wall (e.g., Lysozyme/Triton X-100) fixation->permeabilization blocking Block Non-specific Binding Sites (e.g., BSA) permeabilization->blocking primary_ab Incubate with Primary Antibody (anti-CutE or anti-tag) blocking->primary_ab secondary_ab Incubate with Fluorescently Labeled Secondary Antibody primary_ab->secondary_ab mounting Mount on Microscope Slide secondary_ab->mounting imaging Visualize with Fluorescence Microscope mounting->imaging

Caption: Workflow for immunofluorescence microscopy in E. coli.

Protocol for Immunofluorescence of E. coli:

This protocol is a general guideline and may require optimization for specific antibodies and cell strains.

Materials:

  • E. coli culture

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS with lysozyme)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody (specific to CutE or an epitope tag)

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI (for DNA staining)

  • Microscope slides and coverslips

Procedure:

  • Cell Preparation: Grow E. coli to the desired growth phase.

  • Fixation: Harvest the cells and resuspend them in the fixative solution. Incubate at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and resuspend in the permeabilization solution. This step is crucial for allowing antibodies to access intracellular targets.

  • Blocking: Wash the permeabilized cells and incubate in blocking buffer to reduce non-specific antibody binding.

  • Antibody Incubation: Incubate the cells with the primary antibody, followed by washing and incubation with the fluorescently labeled secondary antibody.

  • Mounting and Imaging: Wash the cells, resuspend them in a small volume of PBS, and mount them on a microscope slide with mounting medium containing DAPI. Visualize using a fluorescence microscope. The fluorescent signal for CutE should co-localize with the cell periphery, indicating membrane localization.

B. Fusion Protein Localization

Genetically fusing CutE to a fluorescent protein, such as Green Fluorescent Protein (GFP), allows for the visualization of its localization in living cells.

Logical Relationship for Fusion Protein Strategy:

gene_fusion Construct Gene Fusion: cutE-gfp expression Express Fusion Protein in E. coli gene_fusion->expression microscopy Live-Cell Fluorescence Microscopy expression->microscopy localization Observe GFP Signal at Cell Periphery microscopy->localization

Caption: Logic of using a CutE-GFP fusion for localization.

III. Determining Membrane Protein Topology

While the above techniques confirm membrane localization, they do not reveal the orientation of CutE within the membrane. Topology prediction tools and experimental methods can address this.

A. In Silico Topology Prediction

Computational tools can predict the presence and orientation of transmembrane helices based on the primary amino acid sequence.

Prediction ToolPrinciple
DeepTMHMM A deep learning model that predicts transmembrane topology for both alpha-helical and beta-barrel proteins.[6][7]
TMHMM-2.0 A widely used hidden Markov model-based method for predicting transmembrane helices.[8]
TOPCONS A consensus predictor that combines the outputs of several different topology prediction methods.
B. Experimental Topology Determination: Fluorescence Protease Protection (FPP)

The FPP assay can determine the orientation of a protein within the membrane by assessing the accessibility of a fused fluorescent protein to protease digestion in selectively permeabilized cells.

Experimental Workflow for FPP:

constructs Create N- and C-terminal CutE-GFP Fusions expression Express Fusion Proteins in E. coli constructs->expression spheroplasts Generate Spheroplasts expression->spheroplasts permeabilization Selective Permeabilization (e.g., low concentration of digitonin) spheroplasts->permeabilization protease Add Protease (e.g., Proteinase K) permeabilization->protease analysis Analyze GFP Fluorescence (Microscopy or Fluorometry) protease->analysis result1 Fluorescence Lost: GFP was Cytoplasmic analysis->result1 result2 Fluorescence Retained: GFP was Periplasmic analysis->result2

Caption: Fluorescence Protease Protection (FPP) assay workflow.

Protocol for Fluorescence Protease Protection (FPP) Assay:

Materials:

  • E. coli strains expressing N-terminal and C-terminal GFP fusions of CutE

  • Spheroplasting buffer (containing lysozyme and EDTA)

  • Permeabilization buffer (with a low concentration of a mild detergent like digitonin)

  • Protease solution (e.g., Proteinase K)

  • Protease inhibitor (e.g., PMSF)

  • Fluorometer or fluorescence microscope

Procedure:

  • Construct and Express Fusions: Create two constructs: one with GFP fused to the N-terminus of CutE and another with GFP fused to the C-terminus. Express these fusion proteins in E. coli.

  • Generate Spheroplasts: Convert the E. coli cells to spheroplasts by treating them with lysozyme in an osmotically supportive buffer. This removes the outer membrane and cell wall.

  • Selective Permeabilization: Gently permeabilize the inner membrane of the spheroplasts with a low concentration of a mild detergent. This creates pores large enough for the protease to enter the cytoplasm but leaves the periplasmic space relatively intact.

  • Protease Treatment: Divide the permeabilized spheroplasts into two aliquots. To one, add a protease (e.g., Proteinase K). To the other, add buffer as a control. Incubate to allow for digestion.

  • Analysis: Stop the protease reaction with an inhibitor. Measure the remaining GFP fluorescence in both the treated and control samples using a fluorometer or by observing the cells under a fluorescence microscope.

Interpretation of Results:

Fusion ConstructObservationConclusion
N-term-GFP-CutEFluorescence is lost after protease treatment.The N-terminus of CutE is in the cytoplasm.
N-term-GFP-CutEFluorescence is retained after protease treatment.The N-terminus of CutE is in the periplasm.
CutE-C-term-GFPFluorescence is lost after protease treatment.The C-terminus of CutE is in the cytoplasm.
CutE-C-term-GFPFluorescence is retained after protease treatment.The C-terminus of CutE is in the periplasm.

By combining these biochemical, microscopic, and topological approaches, researchers can build a comprehensive and robust model of CutE's localization and orientation within the bacterial cell membrane. This knowledge is crucial for understanding its physiological function and for its potential as a target in drug development.

References

Application Notes and Protocols for Monitoring Copper Transport by CutE using Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Copper is an essential yet toxic metal, and its intracellular concentration is tightly regulated by a network of transport proteins. In Escherichia coli, the CutE protein has been identified as a component of the copper homeostasis machinery. These application notes provide a detailed framework for utilizing fluorescent sensors to elucidate the function of CutE in copper transport, offering a powerful tool for physiological studies and the screening of potential inhibitors.

The protocols outlined below describe two primary methodologies: a whole-cell assay for real-time monitoring of copper efflux in vivo, and a vesicle-based assay to biochemically characterize the transport mechanism of CutE. These methods leverage the sensitivity and specificity of fluorescent copper sensors to provide quantitative insights into CutE-mediated copper translocation.

II. Signaling Pathways and Experimental Workflows

A. Proposed Signaling Pathway for CutE-Mediated Copper Efflux

The this compound is an inner membrane protein in E. coli that is proposed to function as a copper efflux transporter, moving excess copper from the cytoplasm to the periplasm. This activity is crucial for preventing copper-induced toxicity. The following diagram illustrates the proposed role of CutE in bacterial copper homeostasis.

CutE_Copper_Efflux cluster_cell Escherichia coli cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Periplasm_space CutE CutE Copper Efflux Transporter CutE:f1->Periplasm_space Transport Cu_ion Cu(I) Cu_ion->CutE:f0 Binding Excess_Cu Excess Cytoplasmic Copper

Caption: Proposed mechanism of CutE-mediated copper efflux in E. coli.

B. Experimental Workflow for Whole-Cell Copper Efflux Assay

This workflow outlines the key steps for measuring CutE-dependent copper efflux from live E. coli cells using a fluorescent sensor.

Whole_Cell_Workflow cluster_prep Cell Preparation cluster_loading Sensor Loading cluster_measurement Fluorescence Measurement A Grow E. coli cultures: - Wild-type (WT) - cutE knockout (ΔcutE) B Harvest and wash cells A->B C Incubate cells with fluorescent copper sensor (e.g., CS1) B->C D Wash to remove excess sensor C->D E Resuspend cells in assay buffer D->E F Measure baseline fluorescence E->F G Add excess copper (CuCl₂) F->G H Monitor fluorescence change over time G->H

Caption: Workflow for the whole-cell fluorescent copper efflux assay.

C. Logical Relationship for Vesicle-Based Transport Assay

This diagram explains the logic behind using inside-out and right-side-out membrane vesicles to determine the directionality and energy dependence of CutE-mediated copper transport.

Vesicle_Logic cluster_vesicles Membrane Vesicle Preparations cluster_assay Transport Assay Conditions cluster_outcomes Expected Outcomes for Efflux ISO Inside-Out (ISO) Vesicles Cytoplasmic side exposed ISO_Outcome ISO Vesicles ATP-dependent decrease in external fluorescence ISO->ISO_Outcome Transport into vesicle lumen RSO Right-Side-Out (RSO) Vesicles Periplasmic side exposed RSO_Outcome RSO Vesicles No change in fluorescence RSO->RSO_Outcome No transport Assay Add Cu(I) and fluorescent sensor externally Assay->ISO Assay->RSO ATP Add ATP as energy source ATP->ISO

Caption: Logic of the vesicle-based assay to confirm CutE-mediated copper efflux.

III. Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from the described experiments. These tables are intended to serve as a template for presenting experimental results.

Table 1: Properties of Selected Fluorescent Copper Sensors

Sensor NameTarget IonExcitation (nm)Emission (nm)Quantum Yield (Φ)Dissociation Constant (Kd)Key Features
Coppersensor-1 (CS1)Cu(I)5405610.016 (apo) to 0.13 (Cu-bound)3.6 x 10⁻¹² MHigh selectivity for Cu(I) over other metals, visible excitation/emission, cell-permeable.[1]
CTAP-1Cu(I)365~450~5-fold increaseNot reportedFirst reported small-molecule fluorescent sensor for Cu(I).[2]
FluTPA2Cu(I)~490~515Significant increaseNot reportedReacts with intracellular Cu(I) to produce a fluorescent product.

Table 2: Whole-Cell Copper Efflux Rates

E. coli StrainInitial Fluorescence (a.u.)Rate of Fluorescence Decrease (a.u./min) after Copper Addition
Wild-type (WT)1500 ± 50150 ± 15
ΔcutE (knockout)1480 ± 6025 ± 5
ΔcutE + pCutE (complemented)1520 ± 55145 ± 18

Table 3: ATP-Dependent Copper Transport in Membrane Vesicles

Vesicle TypeEnergy SourceInitial External Fluorescence (a.u.)Rate of Fluorescence Decrease (a.u./min)
Inside-Out (ISO)ATP1200 ± 4080 ± 10
Inside-Out (ISO)None1210 ± 455 ± 2
Right-Side-Out (RSO)ATP1190 ± 504 ± 1
Right-Side-Out (RSO)None1205 ± 483 ± 2

IV. Experimental Protocols

A. Protocol 1: Whole-Cell Copper Efflux Assay

Objective: To measure the rate of copper efflux from intact E. coli cells expressing CutE.

Materials:

  • E. coli strains: Wild-type, ΔcutE mutant, and ΔcutE complemented with a plasmid expressing cutE.

  • Luria-Bertani (LB) medium.

  • Fluorescent copper sensor (e.g., Coppersensor-1, CS1).

  • Assay buffer (e.g., 50 mM MOPS, pH 7.0, 5 mM glucose).

  • CuCl₂ stock solution (10 mM).

  • Fluorometer or plate reader with appropriate filters.

Procedure:

  • Cell Culture:

    • Inoculate overnight cultures of the E. coli strains in LB medium.

    • The following day, dilute the cultures into fresh LB medium and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Cell Preparation:

    • Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

    • Wash the cell pellets twice with ice-cold assay buffer to remove residual medium.

    • Resuspend the cells in assay buffer to a final OD₆₀₀ of 0.5.

  • Sensor Loading:

    • Add the fluorescent copper sensor (e.g., 5 µM CS1) to the cell suspension.

    • Incubate for 30 minutes at 37°C with gentle shaking to allow for sensor uptake.

    • Centrifuge the cells (5000 x g, 10 min, 4°C) and wash once with assay buffer to remove extracellular sensor.

    • Resuspend the cells in fresh, pre-warmed assay buffer to an OD₆₀₀ of 0.5.

  • Fluorescence Measurement:

    • Transfer the cell suspension to a cuvette or a microplate well.

    • Place the sample in the fluorometer and allow the temperature to equilibrate to 37°C.

    • Record the baseline fluorescence for 2-5 minutes (Excitation/Emission for CS1: 540/561 nm).

    • Add CuCl₂ to the cell suspension to a final concentration of 100 µM to induce a copper load.

    • Immediately begin recording the fluorescence intensity over time for 15-30 minutes. A decrease in intracellular fluorescence indicates copper efflux.

  • Data Analysis:

    • Calculate the initial rate of fluorescence decrease by determining the slope of the linear portion of the fluorescence decay curve.

    • Compare the efflux rates between the wild-type, ΔcutE, and complemented strains.

B. Protocol 2: Vesicle-Based Copper Transport Assay

Objective: To determine the directionality and energy dependence of CutE-mediated copper transport.

Materials:

  • E. coli strain overexpressing CutE.

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% sucrose).

  • Lysozyme.

  • DNase I.

  • French press or sonicator.

  • Sucrose gradient solutions (for vesicle purification).

  • Transport buffer (e.g., 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl₂).

  • Fluorescent copper sensor (e.g., a membrane-impermeable variant or a sensor that can detect external copper).

  • Cu(I) solution (e.g., prepared by mixing CuSO₄ and a reducing agent like ascorbate).

  • ATP and ADP stock solutions.

  • Fluorometer.

Procedure:

  • Membrane Vesicle Preparation:

    • Grow E. coli cells overexpressing CutE to mid-log phase and harvest.

    • Resuspend the cells in lysis buffer and treat with lysozyme to form spheroplasts.

    • Lyse the spheroplasts by passing them through a French press at high pressure (for inside-out vesicles) or by osmotic shock (for right-side-out vesicles).

    • Treat with DNase I to reduce viscosity.

    • Remove unlysed cells and debris by low-speed centrifugation.

    • Isolate the membrane vesicles by ultracentrifugation.

    • Purify inside-out and right-side-out vesicles using sucrose density gradient centrifugation.

  • Transport Assay:

    • Resuspend the purified vesicles (inside-out or right-side-out) in transport buffer.

    • Add the fluorescent copper sensor to the external buffer.

    • Place the vesicle suspension in a fluorometer cuvette and record the baseline fluorescence.

    • Initiate the transport reaction by adding the Cu(I) solution to the external buffer.

    • To test for energy dependence, add ATP to a final concentration of 5 mM. As a control, add ADP or no nucleotide.

    • Monitor the change in external fluorescence over time. A decrease in fluorescence in the inside-out vesicle preparation upon addition of ATP would indicate transport of copper into the vesicles (i.e., efflux from the cytoplasmic face).

  • Data Analysis:

    • Calculate the initial rate of change in fluorescence for each condition.

    • Compare the rates of transport in inside-out versus right-side-out vesicles, and in the presence and absence of ATP, to determine the directionality and energy source of CutE-mediated transport.

V. Conclusion

The application of fluorescent sensors provides a robust and sensitive method for studying the copper transport activity of the E. coli this compound. The whole-cell assay allows for the investigation of CutE function in a physiological context, while the vesicle-based assay enables a detailed biochemical characterization of the transport mechanism. These protocols and the accompanying data presentation templates offer a comprehensive guide for researchers aiming to elucidate the role of CutE in bacterial copper homeostasis and for the development of novel antimicrobial strategies targeting this essential process.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Expression of Recombinant CutE Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression of recombinant proteins, with a focus on challenges such as low yield of proteins like CutE in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any or very low expression of my recombinant CutE protein on a Western Blot. What are the potential causes and solutions?

Low or no expression of your target protein can stem from several factors, ranging from the expression vector to the cultivation conditions. Here’s a breakdown of potential issues and how to address them:

  • Vector and Gene Sequence Issues:

    • Incorrect Vector Construction: Ensure your gene of interest is correctly cloned into the expression vector, in the correct reading frame, and without any mutations. Sequence verification of your final construct is highly recommended.

    • Rare Codon Usage: The codon usage of your cutE gene may not be optimal for E. coli. This can lead to translational stalling and low protein yield.

      • Solution: You can either synthesize a codon-optimized version of your gene for E. coli expression or use a host strain (e.g., Rosetta™ strains) that is engineered to express tRNAs for rare codons.[1][2][3]

  • Host Strain Problems:

    • Inappropriate Host Strain: The chosen E. coli strain may not be suitable for your protein. For instance, T7 promoter-based vectors (like many pET vectors) require a host strain that expresses T7 RNA polymerase, such as BL21(DE3).[4]

    • Plasmid Instability: The host cells may be losing the plasmid during cell division, a common issue with plasmids that confer ampicillin resistance. Using carbenicillin instead of ampicillin can sometimes mitigate this.[4]

  • Induction and Culture Conditions:

    • Ineffective IPTG: The IPTG stock solution may have degraded. It is recommended to use a fresh, sterile solution.[4]

    • Suboptimal Cell Density at Induction: Induction should typically be performed when the cell culture is in the mid-log phase of growth (OD600 of 0.4-0.8). Inducing too early or too late can negatively impact protein expression.[4]

    • Suboptimal Inducer Concentration: The optimal IPTG concentration can vary depending on the protein and the expression system. While a concentration of 1 mM is often used as a starting point, it's advisable to test a range of concentrations (e.g., 0.1 mM to 1 mM).[5][6] In some cases, lower IPTG concentrations can lead to better-folded and more soluble protein.[5]

    • Suboptimal Induction Temperature and Time: Lowering the induction temperature (e.g., 16-25°C) and extending the induction time (e.g., overnight) can slow down protein synthesis, which often promotes proper folding and increases the yield of soluble protein.[4][7][8][9]

Q2: My this compound appears to be toxic to the E. coli host cells, leading to poor growth and low yield. How can I manage protein toxicity?

Protein toxicity is a common issue, especially with membrane proteins or proteins that interfere with host cell metabolism. Here are some strategies to mitigate toxicity:

  • Reduce Basal Expression:

    • Use Tightly Regulated Promoters: Some promoters exhibit a low level of basal ("leaky") expression even without an inducer. If your protein is toxic to E. coli, this can inhibit cell growth and, consequently, protein yield.[4] Using promoters with tighter regulation, like the arabinose promoter (PBAD), can be beneficial.[10]

    • Use Host Strains with Tighter Control: Strains like BL21(DE3)pLysS or pLysE express T7 lysozyme, a natural inhibitor of T7 RNA polymerase, which reduces basal expression from T7 promoter-based vectors.[11]

    • Glucose in Media: Adding glucose to the growth media can help repress lac-based promoters until induction with IPTG.[1]

  • Optimize Expression Conditions:

    • Lower Induction Temperature: Inducing expression at a lower temperature (e.g., 15-25°C) can reduce the metabolic burden on the cells and may decrease the toxic effects of the protein.[10][12]

    • Lower Inducer Concentration: Using a lower concentration of IPTG (e.g., 0.01-0.1 mM) can lead to a slower rate of protein synthesis, which may be less toxic to the host cells.[10]

    • Induce at a Higher Cell Density: Allowing the culture to reach a higher optical density before induction can sometimes help to mitigate toxicity.[1]

  • Choose a More Tolerant Host Strain:

    • Strains like C41(DE3) and C43(DE3) have been specifically selected for their ability to express toxic proteins.[2]

Q3: My protein is expressed, but it's insoluble and forms inclusion bodies. What can I do?

Protein insolubility and the formation of inclusion bodies are frequent challenges, especially when expressing eukaryotic proteins in bacterial systems.[13] Here are some approaches to improve the solubility of your this compound:

  • Modify Expression Conditions:

    • Lower Temperature: Reducing the induction temperature (e.g., 15-25°C) is one of the most effective methods to increase the solubility of recombinant proteins.[8][9][12] Lower temperatures slow down protein synthesis, allowing more time for proper folding.[7]

    • Lower Inducer Concentration: Decreasing the IPTG concentration can reduce the rate of protein expression, which may favor proper folding and solubility.

  • Utilize Solubility-Enhancing Fusion Tags:

    • Fusing your protein to highly soluble partners like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can significantly improve its solubility.

  • Co-expression of Chaperones:

    • Molecular chaperones can assist in the proper folding of your protein. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can increase the yield of soluble protein.

  • Optimize Cell Lysis and Protein Extraction:

    • Ensure that your lysis protocol is effective and that you are correctly separating the soluble and insoluble fractions.

Quantitative Data on Expression Optimization

The following tables provide examples of how different parameters can affect recombinant protein yield and solubility. The specific results will vary depending on the protein and the expression system.

Table 1: Effect of Induction Temperature on Protein Yield and Solubility

Induction Temperature (°C)Total Protein Yield (mg/L)Soluble Protein Yield (mg/L)Reference
3715.04.15[14]
2518.011.1[14]
1812.09.5Illustrative
4Not specified3-fold higher than mid-log phase[15]

Table 2: Effect of IPTG Concentration on Protein Yield

IPTG Concentration (mM)Relative Protein Yield (%)NotesReference
0.1100Optimal for this particular proteinIllustrative
0.585Higher concentrations can sometimes be inhibitory[16]
1.070Commonly used starting concentration[5][6]

Table 3: Comparison of Different E. coli Host Strains for Protein Expression

E. coli StrainKey FeaturesTypical Protein Yield (Relative)Reference
BL21(DE3)General purpose, high-level expression.100%[2]
Rosetta(DE3)Contains tRNAs for rare codons.Often higher for eukaryotic proteins.[2]
C41(DE3)Suitable for toxic proteins.Can be significantly higher for toxic proteins.[2]
SHuffle T7Promotes disulfide bond formation in the cytoplasm.Improved yield for proteins with disulfide bonds.[2]

Experimental Protocols

Protocol 1: Optimization of IPTG Induction Conditions

This protocol outlines a method to determine the optimal IPTG concentration and induction temperature for your recombinant this compound expression.

  • Starter Culture: Inoculate a single colony from a fresh plate into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.[4]

  • Main Culture: The next day, inoculate 50 mL of fresh LB medium with the overnight starter culture to an initial OD600 of ~0.05-0.1.[4]

  • Growth: Incubate at 37°C with shaking until the OD600 reaches 0.4-0.6.[4]

  • Induction:

    • Divide the main culture into smaller, equal volumes (e.g., 5 mL) in separate flasks.

    • To different flasks, add varying final concentrations of IPTG (e.g., 0.1, 0.25, 0.5, and 1.0 mM). Include a no-IPTG control.

    • Incubate the flasks at different temperatures (e.g., 18°C, 25°C, 30°C, and 37°C).

  • Harvesting: After a set induction time (e.g., 4 hours for 37°C, 6 hours for 30°C, overnight for 18°C and 25°C), harvest the cells by centrifugation.

  • Analysis: Lyse a small, equivalent amount of cells from each culture and analyze the protein expression levels by SDS-PAGE and Western Blotting.

Protocol 2: SDS-PAGE and Western Blotting for Protein Expression Analysis

This protocol provides a general procedure for analyzing the expression of your recombinant this compound.

  • Sample Preparation:

    • Take a 1 mL aliquot of your induced and uninduced cell cultures. Centrifuge to pellet the cells.

    • Resuspend the cell pellet in 100 µL of 1X SDS-PAGE sample buffer.

    • Boil the samples for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load 10-20 µL of your prepared samples onto a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer (Western Blotting):

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17]

  • Blocking:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation:

    • Incubate the membrane with your primary antibody (e.g., anti-His tag or a custom anti-CutE antibody) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes your primary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again to remove unbound secondary antibody.

    • Add an HRP substrate (chemiluminescent reagent) and detect the signal using an imaging system or X-ray film.[17]

Visualizations

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low/No Protein Expression Check_Vector Verify Vector Construction (Sequencing) Start->Check_Vector Check_Codon Analyze Codon Usage Check_Vector->Check_Codon Vector OK Optimize_Induction Optimize Induction Conditions (IPTG, Temp, Time) Check_Codon->Optimize_Induction Codons OK Codon_Optimization Codon Optimization/ Rosetta Strain Check_Codon->Codon_Optimization Change_Host Test Different Host Strains Optimize_Induction->Change_Host Still Low Tuning_Expression Lower Temp/ Lower IPTG Optimize_Induction->Tuning_Expression Check_Toxicity Assess Protein Toxicity Change_Host->Check_Toxicity Still Low Specialized_Strains C41(DE3)/ pLysS Strains Change_Host->Specialized_Strains Improve_Solubility Improve Protein Solubility Check_Toxicity->Improve_Solubility Toxicity Addressed Check_Toxicity->Specialized_Strains Success Successful Expression Improve_Solubility->Success Soluble Protein Obtained Solubility_Tags Add Fusion Tags (MBP, GST) Improve_Solubility->Solubility_Tags

Caption: A workflow for troubleshooting low recombinant protein expression.

IPTG_Induction cluster_gene Lac Operon in Expression Plasmid Promoter T7 Promoter Operator lac Operator Gene cutE Gene CutE_Protein This compound Gene->CutE_Protein Translation LacI LacI Repressor LacI->Operator Binds & Represses IPTG IPTG IPTG->LacI Binds & Inactivates T7_Polymerase T7 RNA Polymerase T7_Polymerase->Promoter Binds & Transcribes

Caption: The mechanism of IPTG induction in a T7 promoter-based system.

References

Technical Support Center: Optimizing Solubilization of Membrane-Bound CutE Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of solubilization of the membrane-bound cutE protein. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the solubilization of cutE.

Frequently Asked Questions (FAQs)

Q1: What is the function and subcellular localization of the this compound?

The this compound is a bacterial inner membrane protein. Determining the subcellular localization of a protein is a critical step toward understanding its function, which can include signal transduction and transport processes across the membrane.[1][2][3][4][5]

Q2: Why is solubilization a critical step for studying membrane proteins like cutE?

Solubilization is one of the most crucial stages in the preparation of membrane proteins. It involves extracting the protein from its native lipid membrane environment into an aqueous solution using detergents. This process is essential for downstream applications such as purification, structural analysis, and functional assays.[6][7][8] A successful solubilization protocol yields a high amount of stable, active protein-detergent complexes.

Q3: What are the key factors to consider for successful cutE solubilization?

Several factors influence the success of membrane protein solubilization. These include the choice of detergent, detergent concentration, buffer composition (pH and ionic strength), temperature, and incubation time.[9] It is often necessary to screen a variety of conditions to find the optimal combination for a specific protein like cutE.

Q4: How do I choose the right detergent for cutE solubilization?

Detergent selection is often empirical and protein-dependent.[9] It is recommended to start by screening a small panel of detergents, including non-ionic (e.g., DDM), zwitterionic (e.g., CHAPS, LDAO), and anionic detergents.[9][10] The goal is to find a detergent that effectively extracts cutE from the membrane while maintaining its structural integrity and activity.[10]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the solubilization of the this compound.

Problem Possible Causes Solutions & Optimization Strategies
Low Solubilization Yield of cutE - Incomplete cell lysis. - The chosen detergent is ineffective for cutE. - Insufficient detergent concentration. - Suboptimal incubation time or temperature.- Ensure complete cell lysis using methods like sonication or a French press.[9] - Screen a panel of different detergents with varying properties.[9] - Perform a detergent concentration titration to find the optimal concentration.[9] - Increase the incubation time (e.g., from 30 minutes to 2 hours) or try a slightly higher temperature (e.g., room temperature instead of 4°C), while monitoring protein stability.[9]
cutE Aggregates After Solubilization - The protein is unstable in the chosen detergent. - Buffer conditions (pH, ionic strength) are not optimal.[9] - The detergent concentration is too low (below the Critical Micelle Concentration - CMC).[9] - Proteolytic degradation.- Switch to a milder detergent.[9] - Optimize the pH and salt concentration of your buffer. A common starting point is a buffer with a physiological pH (7.4) and 150 mM NaCl.[9][11] - Ensure the detergent concentration in all buffers is above its CMC.[6][9] - Add a protease inhibitor cocktail to all buffers.[9][12] - Consider adding stabilizing agents like glycerol (5-20%).[9][13]
Loss of cutE Activity - The detergent is too harsh and has denatured the protein. - Essential lipids or co-factors have been stripped away during extraction.[9]- Switch to a milder zwitterionic or non-ionic detergent.[9] - Supplement the solubilization and purification buffers with lipids that are known to be important for the protein's function.[9]
High Background of Non-specific Proteins - Incomplete removal of cytosolic proteins. - Non-specific binding to affinity resins.- Perform a high-speed centrifugation step after cell lysis to pellet membranes before solubilization.[9] - Include a pre-clearing step with the affinity resin before adding your antibody for immunoprecipitation.[9]

Experimental Protocols

Protocol 1: Small-Scale Detergent Screening for cutE Solubilization

This protocol provides a method to screen various detergents to identify the optimal conditions for solubilizing cutE.

  • Membrane Preparation :

    • Express and harvest E. coli cells containing the tagged this compound.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).

    • Lyse the cells using a French press or sonicator.

    • Remove unbroken cells and debris by centrifuging at 10,000 x g for 20 minutes at 4°C.

    • Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.

    • Resuspend the membrane pellet in a buffer of choice to a final protein concentration of 5-10 mg/mL.

  • Detergent Solubilization :

    • Aliquots of the membrane suspension are incubated with different detergents (e.g., DDM, LDAO, Triton X-100, CHAPS) at varying concentrations (e.g., 0.5%, 1.0%, 2.0% w/v).

    • Incubate the samples for 1-2 hours at 4°C with gentle agitation.

  • Analysis of Solubilization Efficiency :

    • Separate the soluble and insoluble fractions by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

    • Carefully collect the supernatant (solubilized fraction).

    • Analyze both the supernatant and the pellet (insoluble fraction) by SDS-PAGE and Western blotting using an antibody against the tag on cutE.

    • Quantify the band intensities to determine the percentage of solubilized cutE for each condition.

Protocol 2: Buffer Optimization for cutE Stability

Once an effective detergent is identified, further optimization of the buffer conditions can enhance the stability of the solubilized cutE.

  • Prepare a Series of Buffers :

    • Prepare a range of buffers with varying pH (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM NaCl).

    • Each buffer should contain the optimal detergent concentration determined from the screening protocol.

  • Solubilization and Stability Assessment :

    • Solubilize the cutE-containing membranes in each of the prepared buffers as described in Protocol 1.

    • After solubilization, assess the stability of cutE by monitoring for aggregation over time using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS). A stable protein will show a single, monodisperse peak in SEC.

Data Presentation

Table 1: Example of a Detergent Screening Summary for cutE
Detergent Concentration (% w/v) Solubilization Efficiency (%) Observations
DDM0.545Partial solubilization
DDM1.085Good solubilization
DDM2.088No significant improvement over 1.0%
LDAO0.560Moderate solubilization
LDAO1.075Signs of protein aggregation
Triton X-1001.030Low solubilization
CHAPS1.070Good solubilization, but lower yield than DDM

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_solubilization Phase 2: Solubilization & Optimization cluster_analysis Phase 3: Analysis cluster_downstream Phase 4: Downstream Applications expr Expression of cutE in E. coli harvest Cell Harvesting expr->harvest lysis Cell Lysis harvest->lysis membrane_iso Membrane Isolation (Ultracentrifugation) lysis->membrane_iso detergent_screen Detergent Screening membrane_iso->detergent_screen buffer_opt Buffer Optimization (pH, Ionic Strength) detergent_screen->buffer_opt centrifugation Separation of Soluble/Insoluble Fractions buffer_opt->centrifugation stability_assay Stability Assessment (e.g., SEC) buffer_opt->stability_assay sds_page SDS-PAGE & Western Blot centrifugation->sds_page purification Purification stability_assay->purification functional_assays Functional Assays purification->functional_assays structural_studies Structural Studies purification->structural_studies

Caption: Workflow for optimizing cutE solubilization.

troubleshooting_guide start Low cutE Solubilization Yield? check_lysis Complete Cell Lysis? start->check_lysis Yes success Proceed to Downstream Applications start->success No improve_lysis Action: Improve Lysis Method (e.g., more sonication passes) check_lysis->improve_lysis No check_detergent Screened Different Detergents? check_lysis->check_detergent Yes improve_lysis->check_detergent screen_detergents Action: Perform Detergent Screen check_detergent->screen_detergents No check_concentration Optimized Detergent Concentration? check_detergent->check_concentration Yes screen_detergents->check_concentration optimize_concentration Action: Titrate Detergent Concentration check_concentration->optimize_concentration No check_concentration->success Yes optimize_concentration->success

Caption: Troubleshooting low cutE solubilization.

References

Technical Support Center: Optimizing cutE Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of His-tagged cutE protein purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of His-tagged this compound, offering systematic approaches to identify and resolve them.

Problem 1: Low or No Yield of this compound in the Eluate

Possible Causes and Solutions

  • Inefficient Cell Lysis: The this compound may not be efficiently released from the E. coli cells.

    • Solution: Optimize the lysis method. A combination of enzymatic lysis (e.g., lysozyme) followed by mechanical disruption (e.g., sonication) can be more effective.[1] Ensure sonication is performed on ice to prevent protein degradation.[2]

  • Protein Degradation: The target protein may be degraded by proteases released during cell lysis.

    • Solution: Add protease inhibitors to the lysis buffer.[3] Perform all purification steps at low temperatures (4°C) to minimize protease activity.[2][4]

  • Inclusion Body Formation: this compound may be expressed as insoluble aggregates (inclusion bodies).

    • Solution: Analyze the insoluble pellet after cell lysis by SDS-PAGE. If cutE is present, purification under denaturing conditions is necessary.[5][6][7]

  • Poor Binding to Affinity Resin: The His-tag may be inaccessible or binding conditions may be suboptimal.

    • Solution: Ensure the His-tag is not sterically hindered.[8] If the protein is in inclusion bodies, denaturing conditions will expose the tag.[5] For native purification, check the pH and composition of the binding buffer. Avoid chelating agents like EDTA in the lysis buffer, or use EDTA-resistant resins.[8]

  • Inefficient Elution: The protein binds to the resin but does not elute effectively.

    • Solution: Optimize the imidazole concentration in the elution buffer. A step or linear gradient of increasing imidazole concentration can determine the optimal concentration for eluting the target protein while leaving contaminants behind.[1]

Problem 2: Low Purity of Eluted this compound

Possible Causes and Solutions

  • Non-Specific Binding of Contaminants: Host cell proteins with exposed histidine residues or metal-binding proteins can co-purify with the target protein.

    • Solution 1: Optimize Wash Steps: Increase the number of wash steps or the volume of wash buffer.[9]

    • Solution 2: Adjust Imidazole Concentration in Wash Buffer: Include a low concentration of imidazole (e.g., 10-40 mM) in the wash buffer to reduce non-specific binding. The optimal concentration should be determined empirically.[1][9]

    • Solution 3: Increase Salt Concentration: Increasing the NaCl concentration (up to 500 mM) in the wash buffer can disrupt ionic interactions leading to non-specific binding.[10]

  • Co-purification with Chaperones: Chaperone proteins can bind to misfolded or aggregated this compound.

    • Solution: Add detergents (e.g., 0.1% Triton X-100 or Tween 20) to the wash buffer to disrupt these interactions.[9]

  • Protein Aggregation: Aggregated this compound can trap contaminants.

    • Solution: If aggregation is an issue, consider further purification steps like size-exclusion chromatography (SEC) to separate monomers from aggregates and other impurities.[11][12][13][14][15]

Problem 3: Protein Aggregation or Precipitation During Purification

Possible Causes and Solutions

  • High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[16]

    • Solution: Perform elution in a larger volume to keep the protein concentration low. If concentration is necessary, do it in a buffer that promotes stability.

  • Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for cutE stability.

    • Solution: Perform a buffer screen to identify the optimal pH and salt concentration for protein solubility. Additives like glycerol (5-20%), L-arginine, or non-denaturing detergents can also improve stability.[2][6][16]

  • Removal of Imidazole: Rapid removal of imidazole by dialysis or desalting can sometimes lead to precipitation.

    • Solution: Perform a gradual buffer exchange, for example, through stepwise dialysis.[17]

Data Presentation

Table 1: Effect of Imidazole Concentration in Wash Buffer on Yield and Purity of this compound

Imidazole Concentration in Wash (mM)Total Protein Yield (mg)Purity of cutE (%)
05.265
104.880
204.592
403.1>95
502.5>95

Data is hypothetical and for illustrative purposes.

Table 2: Comparison of Native vs. Denaturing Purification of this compound

Purification ConditionLocation of ProteinYield (mg/L culture)Purity (%)Activity
NativeSoluble Fraction2.5>90%High
DenaturingInclusion Bodies8.0>95% (after refolding)Variable (depends on refolding success)

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Cell Lysis and Lysate Preparation
  • Thaw the frozen E. coli cell pellet expressing His-tagged cutE on ice.

  • Resuspend the pellet in 5 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) per gram of cell paste.

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Sonicate the suspension on ice using short bursts (e.g., 10 seconds on, 30 seconds off) until the lysate is no longer viscous.

  • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.

  • Carefully collect the supernatant (soluble fraction) for native purification. Retain the pellet for inclusion body analysis if necessary.

Protocol 2: His-tag Affinity Chromatography (Native Conditions)
  • Equilibrate a Ni-NTA affinity column with 5 column volumes (CV) of Lysis Buffer.

  • Load the clarified lysate onto the column at a slow flow rate (e.g., 1 mL/min).

  • Wash the column with 10 CV of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the bound this compound with 5 CV of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

  • Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound.

Protocol 3: SDS-PAGE for Purity Analysis
  • Mix protein samples with 2x Laemmli sample buffer and boil for 5 minutes.

  • Load the samples onto a 12% polyacrylamide gel.[18][19][20]

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue to visualize protein bands.

  • Destain the gel and assess the purity of the this compound by comparing the intensity of the target band to any contaminant bands.[18]

Mandatory Visualization

experimental_workflow cluster_expression Protein Expression cluster_lysis Cell Lysis cluster_purification Purification cluster_analysis Analysis start E. coli Culture with cutE Plasmid induction Induce Expression (e.g., IPTG) start->induction harvest Harvest Cells by Centrifugation induction->harvest lysis Resuspend and Lyse Cells harvest->lysis clarification Clarify Lysate by Centrifugation lysis->clarification affinity Affinity Chromatography (Ni-NTA) clarification->affinity sec Size-Exclusion Chromatography (Polishing) affinity->sec sds_page SDS-PAGE Analysis sec->sds_page quantification Protein Quantification sds_page->quantification

Caption: Standard workflow for His-tagged this compound purification.

troubleshooting_low_yield start Low/No cutE in Eluate check_insoluble Analyze Insoluble Pellet (SDS-PAGE) start->check_insoluble check_flowthrough Analyze Flow-through & Wash (SDS-PAGE) check_insoluble->check_flowthrough cutE Absent inclusion_bodies cutE in Pellet: Inclusion Bodies check_insoluble->inclusion_bodies cutE Present check_expression Verify Expression (Western Blot) check_flowthrough->check_expression cutE Absent poor_binding cutE in Flow-through: Poor Binding check_flowthrough->poor_binding cutE Present no_expression No cutE Detected: Expression Failure check_expression->no_expression No Expression denaturing_purification Solution: Denaturing Purification & Refolding inclusion_bodies->denaturing_purification optimize_binding Solution: Optimize Binding Buffer (pH, no EDTA) poor_binding->optimize_binding optimize_expression Solution: Optimize Expression Conditions no_expression->optimize_expression

Caption: Decision tree for troubleshooting low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my this compound yield is consistently low?

A1: The first step is to determine where the protein is being lost. Run an SDS-PAGE analysis on samples from each stage of the purification process: the total cell lysate, the soluble fraction, the insoluble pellet, the flow-through from the affinity column, the wash fractions, and the elution fractions. This will help you identify if the issue is with expression, solubility (inclusion bodies), binding to the resin, or elution.

Q2: My this compound is in inclusion bodies. What is the best way to purify it?

A2: For proteins in inclusion bodies, you need to perform purification under denaturing conditions.[5] This involves solubilizing the inclusion bodies with a strong denaturant like 8M urea or 6M guanidine hydrochloride. The His-tag will be exposed, allowing for binding to the Ni-NTA resin. After elution, the protein must be refolded to regain its native structure and function. This can be achieved by gradually removing the denaturant, often through dialysis or rapid dilution into a refolding buffer.[10][17][21]

Q3: How can I remove common contaminants that co-elute with my His-tagged this compound?

A3: To remove contaminants, you can optimize your wash and elution steps. Including a low concentration of imidazole (10-40 mM) in your wash buffer can help elute weakly bound, non-specific proteins.[1][9] You can also try increasing the salt concentration in the wash buffer.[9] If these steps are insufficient, a second purification step, such as size-exclusion chromatography (SEC), is highly recommended. SEC separates proteins based on size and is very effective at removing aggregates and other contaminants of different molecular weights.[11][13][14][15]

Q4: What are some common additives I can use to improve the solubility and stability of my purified this compound?

A4: To improve solubility and prevent aggregation, you can add certain excipients to your final buffer. Common additives include glycerol (at 5-20% v/v), which acts as a cryoprotectant and stabilizer.[16] L-arginine and L-glutamate (at ~50-500 mM) can also help to reduce aggregation. Non-denaturing detergents at low concentrations can also be beneficial, particularly if your protein has hydrophobic patches.

Q5: How do I choose between native and denaturing purification conditions for my this compound?

A5: The choice depends on the solubility of your expressed protein and the requirements of your downstream applications.

  • Native purification is preferred when your protein is expressed in a soluble form and you need to preserve its biological activity.[3]

  • Denaturing purification is necessary when your protein forms insoluble inclusion bodies. While this method can yield highly pure protein, it requires a subsequent refolding step, which may not always be efficient and can result in a loss of activity.[5]

References

common problems in cutE functional assays and their solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CutE functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions to common experimental hurdles. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is CutE and what is its primary function?

A1: CutE is a bacterial protein identified as a cytoplasmic esterase. While it exhibits esterase activity, its primary physiological role is linked to copper homeostasis, helping to manage copper levels within the cell to prevent toxicity.[1][2] It is part of the Cut (Copper tolerance) family of proteins involved in the uptake, storage, and efflux of copper.[3]

Q2: What is the most common assay to measure CutE functional activity?

A2: The most common method is a spectrophotometric assay using a chromogenic substrate like p-nitrophenyl butyrate (pNPB) or o-nitrophenyl butyrate (ONPB).[4][5][6] The esterase activity of CutE cleaves the substrate, releasing p-nitrophenol or o-nitrophenol, which is a colored compound that can be quantified by measuring absorbance at a specific wavelength (typically 405-420 nm).[4][5][7]

Q3: Why am I seeing no or very low enzyme activity?

A3: This is a common issue that can stem from several sources. Check the integrity of your purified protein, ensure your substrate is viable and used at the correct concentration, and verify that your assay buffer conditions (pH, temperature) are optimal for enzyme activity. Contamination with inhibitors or improper protein folding can also be a cause.

Q4: Can CutE activity be influenced by metal ions?

A4: Yes, given its role in copper homeostasis, the presence of copper and other metal ions can influence CutE.[1][2] It has been shown to bind Cu(I).[3] When designing your assay, it is crucial to consider the metal ion content of your buffers, as contamination or intentional addition of certain metals could either inhibit or, in some contexts, be essential for its physiological function.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your CutE functional assays.

Category 1: Protein Expression and Purification Issues
Problem Possible Causes Recommended Solutions
Low yield of purified CutE protein - Suboptimal E. coli expression strain or vector.[8]- Inefficient induction conditions (temperature, IPTG concentration).- Protein degradation by endogenous proteases.[9]- Test different E. coli expression strains (e.g., BL21(DE3), Rosetta).- Optimize induction temperature (e.g., lower temperature like 16-20°C may improve solubility).[8]- Add protease inhibitors during lysis.
Purified protein is insoluble (forms inclusion bodies) - High expression rate prevents proper folding.[8]- Lack of necessary chaperones or post-translational modifications in E. coli.- Lower the induction temperature and IPTG concentration to slow down expression.- Co-express with molecular chaperones (e.g., GroEL/ES).- Use a vector with a solubility-enhancing tag (e.g., MBP, GST).
Protein appears degraded on SDS-PAGE - Proteolytic activity during cell lysis or purification.- Work quickly and keep samples on ice at all times.- Add a broad-spectrum protease inhibitor cocktail to your lysis buffer.- Purify the protein using a rapid method like affinity chromatography.
Category 2: Assay Performance Problems
Problem Possible Causes Recommended Solutions
High background signal in "no enzyme" control - Spontaneous hydrolysis of the substrate.- Contamination of buffer or substrate with other esterases.- Run a blank reaction with substrate in buffer and subtract this rate from all measurements.[5]- Prepare fresh buffers with high-purity water.- Test a new batch of substrate.
Assay signal is not linear over time - Substrate depletion (enzyme concentration is too high).- Product inhibition.- Enzyme instability under assay conditions.- Dilute the enzyme sample to ensure you are measuring the initial velocity.- Measure activity over a shorter time course.- Check the stability of CutE in your assay buffer over time at the assay temperature.
Inconsistent results between replicates - Pipetting errors, especially with small volumes.[10]- Incomplete mixing of reagents.- Temperature fluctuations in the plate reader or water bath.- Prepare a master mix for the reaction to minimize pipetting variability.[10]- Ensure thorough mixing after adding each component.- Equilibrate all reagents and the plate to the assay temperature before starting the reaction.[5]
Substrate solubility issues - The p-nitrophenyl ester substrate is poorly soluble in aqueous buffer.- Dissolve the substrate in an organic solvent like DMSO or 2-propanol before diluting it into the assay buffer.[4][11]- Ensure the final concentration of the organic solvent is low (typically <1-5%) and consistent across all wells, including controls, as it may affect enzyme activity.
Visualizing the Troubleshooting Process

A logical approach to troubleshooting is essential. The following diagram outlines a typical workflow for diagnosing low or no enzyme activity.

G start Problem: No / Low CutE Activity check_protein 1. Verify Protein Integrity (SDS-PAGE / Bradford) start->check_protein protein_ok Protein is Intact and Concentrated check_protein->protein_ok No Issue protein_bad Protein is Degraded or Absent check_protein->protein_bad Issue Found check_assay 2. Check Assay Components (Substrate, Buffer) assay_ok Components are Valid check_assay->assay_ok No Issue assay_bad Substrate Degraded or Buffer Incorrect check_assay->assay_bad Issue Found check_conditions 3. Review Assay Conditions (Temp, pH, Time) conditions_ok Conditions are Optimal check_conditions->conditions_ok No Issue (Consider Inhibitors) conditions_bad Suboptimal Conditions check_conditions->conditions_bad Issue Found protein_ok->check_assay solve_protein Solution: Re-purify Protein protein_bad->solve_protein assay_ok->check_conditions solve_assay Solution: Prepare Fresh Reagents assay_bad->solve_assay solve_conditions Solution: Optimize Assay Parameters conditions_bad->solve_conditions

Caption: Troubleshooting flowchart for low CutE activity.

Experimental Protocols

Protocol 1: Standard CutE Esterase Activity Assay

This protocol is adapted for measuring the hydrolysis of p-nitrophenyl butyrate (pNPB).

Materials:

  • Purified CutE enzyme solution

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5[5]

  • Substrate Stock: 100 mM pNPB dissolved in dimethyl sulfoxide (DMSO)[4]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405-420 nm

Procedure:

  • Prepare Reagents: Thaw all reagents and keep the enzyme solution on ice.

  • Set up Reaction: In each well of the microplate, add the following:

    • 175 µL of Assay Buffer.

    • 5 µL of diluted CutE enzyme (the final concentration needs to be optimized to ensure a linear reaction rate). For the negative control, add 5 µL of the buffer used to dilute the enzyme.

  • Equilibrate: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Start Reaction: Add 20 µL of a 10 mM pNPB working solution (diluted from the stock into Assay Buffer) to each well to start the reaction. The final pNPB concentration will be 1 mM.

  • Measure Absorbance: Immediately begin measuring the absorbance at 405 nm every 60 seconds for 10-20 minutes.[4]

  • Calculate Activity: Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve. Enzyme activity (U/mL) can be calculated using the molar extinction coefficient of p-nitrophenol under the specific assay conditions. One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute.[5][7]

Visualizing the Experimental Workflow

The general workflow for conducting a CutE functional assay is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_protein 1. Purify this compound prep_reagents 2. Prepare Assay Buffer and Substrate Stock prep_protein->prep_reagents setup_plate 3. Set Up Plate with Enzyme and Buffer prep_reagents->setup_plate start_rxn 4. Add Substrate to Start Reaction setup_plate->start_rxn read_plate 5. Kinetic Read (e.g., Absorbance at 405 nm) start_rxn->read_plate calc_rate 6. Calculate Initial Velocity (ΔAbs / time) read_plate->calc_rate calc_activity 7. Determine Specific Activity (Units / mg protein) calc_rate->calc_activity

Caption: General workflow for a CutE functional assay.

CutE in its Cellular Context: Copper Homeostasis

While in vitro assays focus on esterase activity, the primary role of CutE is related to copper management. The diagram below illustrates a simplified model of this proposed function.

G cluster_cell Bacterial Cell cluster_cyto Cytoplasm membrane Cytoplasmic Membrane CutE CutE CutC CutC CutE->CutC Transfers Cu+ to? CutC->membrane Efflux? Cu_ion Cu+ Cu_ion->CutE Binds Other_Cu_Proteins Other Copper- Binding Proteins Cu_ion->Other_Cu_Proteins Extracellular_Cu Excess Extracellular Cu+ Extracellular_Cu->Cu_ion Enters Cell

Caption: Simplified role of CutE in copper homeostasis.

References

Technical Support Center: Overcoming cutE Protein Aggregation During Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with targeted strategies to address common challenges associated with the aggregation of E. coli cutE protein during purification.

Frequently Asked Questions (FAQs)

Q1: What is the E. coli this compound and why is it prone to aggregation?

The E. coli this compound is a small, predicted inner membrane protein. Its tendency to aggregate during purification likely stems from its hydrophobic nature as a membrane protein and potential for disulfide bond formation. Based on its amino acid sequence, the predicted isoelectric point (pI) of cutE is approximately 9.3, and it contains 2 cysteine residues. Proteins are least soluble at their isoelectric point, and the presence of cysteines can lead to the formation of intermolecular disulfide bonds, causing aggregation[1].

Q2: What is the first step I should take if I observe this compound aggregation?

The first step is to optimize your lysis and purification buffers. Key parameters to consider are pH, ionic strength, and the inclusion of specific additives to enhance solubility. Since the predicted pI of cutE is 9.3, ensuring your buffer pH is at least 1-2 units away from this value (e.g., pH 7.3-8.3 or pH 10.3-11.3) can increase the protein's net charge and reduce aggregation.

Q3: Are there any specific classes of additives that are particularly effective for membrane proteins like cutE?

Yes, for inner membrane proteins like cutE, the use of mild, non-denaturing detergents is often crucial. These detergents help to mimic the native lipid bilayer environment and prevent the exposure of hydrophobic regions that lead to aggregation. Additionally, reducing agents are important to prevent the formation of incorrect disulfide bonds between the two cysteine residues.

Q4: At what temperature should I perform the purification of cutE?

It is generally recommended to perform all purification steps at 4°C to minimize protein degradation and aggregation.[2] Many proteins are less stable at higher temperatures, which can lead to unfolding and subsequent aggregation.

Troubleshooting Guide

Issue 1: this compound Precipitates Immediately After Cell Lysis

This is a common issue, particularly for overexpressed membrane proteins. The sudden change in environment from the cellular cytoplasm/membrane to the lysis buffer can cause the protein to aggregate.

Possible Causes and Solutions:

Cause Solution Detailed Protocol/Explanation
Suboptimal Buffer pH Adjust the pH of the lysis buffer to be at least 1-2 units away from the predicted pI of 9.3.Prepare a series of lysis buffers with pH values ranging from 7.5 to 8.5. Perform small-scale lysis experiments with each buffer and analyze the soluble fraction by SDS-PAGE to determine the optimal pH.
Incorrect Ionic Strength Optimize the salt concentration in the lysis buffer.Test a range of NaCl or KCl concentrations (e.g., 150 mM, 300 mM, 500 mM). High salt concentrations can sometimes stabilize proteins by masking surface charges.
Absence of a Suitable Detergent Incorporate a mild, non-denaturing detergent into the lysis buffer.Screen different detergents such as Triton X-100 (0.1-1%), Tween 20 (0.1-0.5%), or CHAPS (10-20 mM). The optimal detergent and its concentration will need to be determined empirically.
Oxidation of Cysteine Residues Add a reducing agent to the lysis buffer.Include 1-5 mM Dithiothreitol (DTT) or β-mercaptoethanol (BME) in your lysis buffer to keep the cysteine residues in a reduced state and prevent the formation of intermolecular disulfide bonds.
Issue 2: this compound Aggregates During Affinity Chromatography

Aggregation during chromatography can be due to interactions with the resin, high protein concentration on the column, or suboptimal buffer conditions.

Possible Causes and Solutions:

Cause Solution Detailed Protocol/Explanation
High Local Protein Concentration Reduce the amount of protein loaded onto the column or increase the column volume.If possible, use a larger column to decrease the protein concentration per unit of resin. Alternatively, perform multiple smaller purification runs.
Inappropriate Elution Conditions Optimize the elution buffer.For His-tagged proteins, a gradual increase in imidazole concentration (gradient elution) can be gentler than a single-step elution. Ensure the elution buffer also contains an optimal pH, salt concentration, detergent, and reducing agent.
Hydrophobic Interactions with the Resin Add non-ionic detergents or glycerol to the wash and elution buffers.Including 0.1-0.5% Tween 20 or 10-20% glycerol can help to minimize non-specific hydrophobic interactions between cutE and the chromatography resin.
Issue 3: Purified this compound Aggregates During Storage

Protein stability can be a challenge even after successful purification. Aggregation during storage is often due to suboptimal buffer conditions or freeze-thaw cycles.

Possible Causes and Solutions:

Cause Solution Detailed Protocol/Explanation
Buffer Composition Screen for a stable storage buffer.Perform a buffer screen using small aliquots of your purified protein. Test different pH values, salt concentrations, and the addition of stabilizing osmolytes like glycerol or sucrose.
Freeze-Thaw Cycles Aliquot the purified protein and use cryoprotectants.Store the purified cutE in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[2][3] Add 10-50% glycerol as a cryoprotectant to prevent aggregation during freezing.[2]
High Protein Concentration Store the protein at a lower concentration.If high concentration is not a requirement for downstream applications, storing the protein at a lower concentration can reduce the likelihood of aggregation. If a high concentration is needed, ensure the storage buffer is well-optimized with stabilizers.[3]

Quantitative Data Summary: Effect of Additives on Protein Solubility

The following table summarizes common additives used to prevent protein aggregation and their typical working concentrations. The optimal concentration for cutE will need to be determined empirically.

Additive Class Additive Typical Concentration Range Mechanism of Action
Detergents Triton X-100, Tween 20, CHAPS0.1 - 2% (v/v) or 10-20 mMSolubilize membrane proteins by forming micelles around hydrophobic regions.[3]
Reducing Agents DTT, β-mercaptoethanol1 - 10 mMPrevent the formation of intermolecular disulfide bonds.[3]
Osmolytes Glycerol, Sucrose, Trehalose5 - 50% (v/v or w/v)Stabilize the native protein structure and increase solubility.[3][4]
Amino Acids L-Arginine, L-Glutamate50 - 500 mMSuppress aggregation by binding to exposed hydrophobic patches.[3][4]
Salts NaCl, KCl150 - 1000 mMModulate electrostatic interactions and can increase solubility.

Experimental Protocols

Protocol: Small-Scale Solubility Screen for this compound

This protocol allows for the rapid screening of various buffer conditions to identify those that maximize the solubility of the this compound.

1. Preparation of Lysis Buffers:

  • Prepare a base buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl).
  • Create a matrix of lysis buffers by varying one component at a time:
  • pH Screen: Prepare buffers with pH values of 7.0, 7.5, 8.0, and 8.5.
  • Detergent Screen: To the optimal pH buffer, add different detergents (e.g., 1% Triton X-100, 0.5% Tween 20, 15 mM CHAPS).
  • Additive Screen: To the optimal pH/detergent buffer, add potential stabilizers (e.g., 10% glycerol, 250 mM L-Arginine).
  • Add a constant concentration of a reducing agent (e.g., 2 mM DTT) and a protease inhibitor cocktail to all buffers.

2. Cell Lysis:

  • Resuspend equal amounts of E. coli cell pellet expressing cutE in each of the prepared lysis buffers.
  • Lyse the cells using sonication on ice.

3. Separation of Soluble and Insoluble Fractions:

  • Centrifuge the lysates at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
  • Carefully collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in an equal volume of the corresponding lysis buffer.

4. Analysis by SDS-PAGE:

  • Run equal volumes of the soluble and insoluble fractions from each condition on an SDS-PAGE gel.
  • Stain the gel with Coomassie Blue or use a Western blot with an anti-tag antibody to visualize the amount of cutE in each fraction.
  • The buffer condition that results in the highest amount of cutE in the soluble fraction is the most promising for large-scale purification.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification expr E. coli Culture with cutE Expression Vector induce Induce Protein Expression (e.g., IPTG) expr->induce harvest Harvest Cells by Centrifugation induce->harvest lysis Cell Lysis in Optimized Buffer harvest->lysis centrifuge Centrifugation to Separate Soluble/Insoluble Fractions lysis->centrifuge soluble Soluble Fraction centrifuge->soluble insoluble Insoluble Fraction (Aggregates) centrifuge->insoluble chromatography Affinity Chromatography soluble->chromatography elution Elution of Purified cutE chromatography->elution analysis Purity and Concentration Analysis (SDS-PAGE, BCA) elution->analysis

Caption: General workflow for expression and purification of recombinant this compound.

troubleshooting_workflow start cutE Aggregation Observed q1 When does aggregation occur? start->q1 lysis During Cell Lysis q1->lysis Lysis chrom During Chromatography q1->chrom Chromatography storage During Storage q1->storage Storage sol_lysis Optimize Lysis Buffer: - Adjust pH (away from 9.3) - Add mild detergent - Add reducing agent (DTT/BME) lysis->sol_lysis sol_chrom Optimize Chromatography: - Use gradient elution - Add detergent/glycerol to buffers - Reduce protein load chrom->sol_chrom sol_storage Optimize Storage: - Screen for stable buffer - Add cryoprotectant (glycerol) - Aliquot and store at -80°C storage->sol_storage

Caption: Decision tree for troubleshooting this compound aggregation.

References

Technical Support Center: Optimizing Codon Usage for Enhanced CutE Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing codon usage for the expression of the E. coli CutE protein. It includes frequently asked questions, detailed troubleshooting guides, and standard experimental protocols to address common challenges encountered during heterologous protein expression experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of the CutE gene in E. coli?

A: The cutE gene in Escherichia coli is involved in copper transport.[1] A mutation in this gene can lead to a copper-sensitive phenotype, indicating its role in maintaining copper homeostasis within the cell.[1] The putative protein encoded by cutE is 512 amino acids long and contains a potential copper-binding site.[1]

Q2: Why is codon optimization necessary for expressing a gene like cutE in E. coli, even though it's a native gene?

A: While CutE is native to E. coli, codon optimization is typically employed for heterologous expression (expressing a gene in a different host organism). However, for overexpression studies, codon optimization can still be beneficial. High-level expression from strong promoters (like the T7 promoter in pET systems) can deplete the cellular pools of specific tRNAs, especially for codons that are not frequently used in highly expressed genes.[2][3][4] Optimizing the cutE sequence to use codons that are most abundant in highly expressed E. coli genes can help prevent translational stalling, increase the rate of protein synthesis, and ultimately lead to higher yields of the recombinant protein.[5][6][7]

Q3: What are the key parameters to consider when designing a codon-optimized cutE gene?

A: Several factors should be considered for effective codon optimization:

  • Codon Usage Bias: Replace codons in the native cutE sequence with synonymous codons that are most frequently used in the E. coli K-12 strain.[5][8]

  • Codon Adaptation Index (CAI): This metric measures how well the codon usage of a gene matches the codon usage of highly expressed genes in the host. A CAI value above 0.8 is generally desired for high expression in E. coli.[5][8]

  • GC Content: The GC content of the optimized gene should be adjusted to fall within the optimal range for E. coli (typically 30-70%) to avoid regions of very high or low GC content that can hinder expression.[9]

  • mRNA Secondary Structure: The 5' region of the mRNA transcript should be optimized to minimize stable secondary structures (hairpins) that can block ribosome binding and initiation of translation.[5][8][9]

  • Avoidance of Negative Cis-acting Elements: The sequence should be scanned and modified to remove elements that can negatively impact transcription or translation, such as internal Shine-Dalgarno-like sequences, cryptic splice sites, or sequences prone to RNA instability.[9]

Q4: Can codon optimization lead to protein misfolding or insolubility?

A: Yes, this is a potential risk. While replacing rare codons with common ones generally increases the rate of translation, this rapid synthesis may not allow sufficient time for the nascent polypeptide chain to fold correctly.[10] In some cases, the presence of specific "slow" codons at key positions (e.g., at domain boundaries) is thought to be important for proper co-translational folding. An overly aggressive optimization strategy that maximizes translation speed can sometimes lead to an increase in misfolded protein, which then aggregates into insoluble inclusion bodies.[10] A more moderate approach, sometimes called "codon harmonization," which matches the codon usage profile of the native organism, can sometimes be a better strategy for soluble protein expression.[11]

Troubleshooting Guide

Problem: I have cloned my codon-optimized cutE gene, but I see no or very low protein expression on an SDS-PAGE gel.

Click for causes and solutions

Possible Causes:

  • Protein Toxicity: High-level expression of even a native protein can sometimes be toxic to the host cell, leading to cell death or growth inhibition before significant protein accumulation.[12]

  • Inefficient Translation Initiation: A stable mRNA secondary structure near the start codon may be inhibiting ribosome binding, despite overall codon optimization.[5][8]

  • Plasmid Instability or Incorrect Sequence: The expression vector may be unstable, or errors may have been introduced during gene synthesis or cloning.

  • Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG), the cell density at induction (OD600), induction temperature, or duration may not be optimal.[6][7]

  • Rare Codon Issues (in specific strains): If the chosen E. coli expression host has a different codon bias than the strain used for the optimization algorithm, some codons may still be limiting.[4][12]

Recommended Solutions:

  • Confirm Vector Integrity: Sequence the entire cutE insert and flanking regions in your expression plasmid to rule out mutations.

  • Optimize Induction Conditions:

    • Perform a titration of the IPTG concentration (e.g., 0.1 mM, 0.4 mM, 1.0 mM).

    • Induce at a lower temperature (e.g., 16-25°C) for a longer period (12-16 hours) to reduce protein toxicity and potentially improve folding.[12][13]

    • Vary the cell density (OD600) at the time of induction (e.g., 0.5, 0.8, 1.0).

  • Use a Tightly Regulated Promoter: If using a "leaky" promoter, switch to a vector with tighter regulation (e.g., pET vectors in combination with pLysS host strains) to minimize basal expression of a potentially toxic protein.[12]

  • Switch Expression Host: Try expressing the plasmid in a different E. coli strain. Strains like Rosetta™ or BL21-CodonPlus®, which carry plasmids supplying tRNAs for rare codons, can sometimes help even with optimized genes if specific codons remain problematic.[4][7]

Problem: My optimized CutE is expressing at high levels, but it is completely insoluble and forms inclusion bodies.

Click for causes and solutions

Possible Causes:

  • Translation Rate Too High: The codon optimization may have accelerated translation to a rate that outpaces the protein's ability to fold correctly, leading to aggregation.[10]

  • Lack of Chaperones: High levels of recombinant protein can overwhelm the cell's native chaperone machinery (e.g., DnaK, GroEL/ES).

  • Absence of Disulfide Bonds: If CutE requires disulfide bonds for proper folding, the reducing environment of the E. coli cytoplasm will prevent their formation.

  • Suboptimal Growth/Induction Conditions: High induction temperatures often favor protein aggregation.[12][13]

Recommended Solutions:

  • Lower Expression Temperature: This is the most effective method. Reduce the induction temperature to 16-20°C. This slows down protein synthesis, giving the polypeptide more time to fold correctly and increasing the activity of certain chaperones.[6][12]

  • Reduce Inducer Concentration: Use a lower concentration of IPTG to decrease the rate of transcription and, consequently, translation.

  • Co-express Chaperones: Transform your cells with a second plasmid that allows for the overproduction of molecular chaperones, which can assist in proper protein folding.

  • Use a Solubility-Enhancing Fusion Tag: Fuse a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of CutE. These tags can often improve the solubility of their fusion partners.

  • Target to the Periplasm: If disulfide bond formation is required, use a vector with a signal sequence (e.g., PelB, OmpA) to direct the protein to the more oxidizing environment of the E. coli periplasm.

Quantitative Data Summary

The following tables present illustrative data comparing a hypothetical native cutE gene with a version optimized for expression in E. coli K-12.

Table 1: Illustrative Codon Usage Analysis: Native vs. Optimized cutE

ParameterNative cutE (Hypothetical)Optimized cutE (Illustrative)Rationale for Optimization
Codon Adaptation Index (CAI) 0.720.96 A higher CAI correlates with higher translation efficiency.[5]
GC Content 51.5%54.0% Adjusted to be optimal for E. coli and to remove local GC extremes.
Rare Codons (AGG, AGA, AUA, CUA) 180 Removal of codons with low corresponding tRNA pools prevents translational pausing.[4][5][14]
Negative Cis-Elements PresentRemoved Removal of sequences that could reduce mRNA stability or translation efficiency.[9]

Table 2: Illustrative CutE Expression Levels Before and After Optimization

ConstructInduction Temp.Total Cell Protein (mg/mL)Soluble CutE Yield (mg/L culture)Insoluble CutE (% of total CutE)
Native cutE in pET-28a37°C15.2855%
Optimized cutE in pET-28a37°C14.84585%
Optimized cutE in pET-28a18°C 12.5110 20%

Note: Data are for illustrative purposes only to demonstrate potential outcomes.

Experimental Protocols

Protocol 1: In Silico Codon Optimization of the cutE Gene

  • Obtain Sequence: Retrieve the protein sequence for E. coli CutE from a database like NCBI or UniProt.

  • Select Optimization Tool: Use a web-based or standalone codon optimization tool (e.g., GenScript's GenSmart™, IDT's Codon Optimization Tool, or free tools like OPTIMIZER).[15][16][17]

  • Set Parameters:

    • Target Organism: Select Escherichia coli (strain K-12).

    • Optimization Goals: Prioritize maximizing the Codon Adaptation Index (CAI) and avoiding mRNA secondary structures at the 5' end.

    • Restriction Sites: Add flanking restriction sites (e.g., NdeI and XhoI) compatible with your chosen expression vector (e.g., pET-28a) for seamless cloning. Ensure these sites are not present within the optimized gene.

  • Analyze and Refine: Review the output sequence. Check the final CAI, GC content, and the codon usage table to ensure it aligns with your goals. Manually inspect the 5' end for potential hairpin loops using an mRNA folding prediction tool.

  • Order Gene Synthesis: Once satisfied, order the complete, optimized gene sequence from a commercial gene synthesis provider.

Protocol 2: Expression and Solubility Analysis of Recombinant CutE

  • Transformation: Transform the pET vector containing the optimized cutE gene into an appropriate E. coli expression host (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking (220 rpm).

  • Expression Culture: Inoculate 50 mL of LB medium (with antibiotic) with 0.5 mL of the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Remove a 1 mL "pre-induction" sample.

    • Induce the remaining culture by adding IPTG to a final concentration of 0.4 mM.

    • Incubate for 4 hours at 37°C or overnight (16 hours) at 18°C for solubility screening.

  • Harvesting: After induction, take a 1 mL "post-induction" sample. Harvest the cells from this sample by centrifugation at 12,000 x g for 2 minutes.

  • Lysis and Fractionation:

    • Resuspend the cell pellet from the 1 mL sample in 100 µL of lysis buffer (e.g., B-PER™ or a buffer with lysozyme/sonication).

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant; this is the soluble fraction .

    • Resuspend the pellet in an equal volume of lysis buffer; this is the insoluble fraction .

  • SDS-PAGE Analysis: Analyze the pre-induction, post-induction, soluble, and insoluble fractions on a 12% SDS-PAGE gel. Visualize with Coomassie blue staining to assess expression level and solubility.

Visualizations

experimental_workflow cluster_design Phase 1: Gene Design & Synthesis cluster_cloning Phase 2: Cloning & Transformation cluster_expression Phase 3: Expression & Analysis seq 1. Obtain Native cutE Sequence opt 2. In Silico Codon Optimization seq->opt syn 3. Commercial Gene Synthesis opt->syn digest 4. Vector & Insert Digestion syn->digest ligate 5. Ligation into pET Vector digest->ligate transform 6. Transformation into E. coli BL21(DE3) ligate->transform culture 7. Small-Scale Culture & Induction transform->culture lysis 8. Cell Lysis & Fractionation culture->lysis sds 9. SDS-PAGE Analysis lysis->sds end_node Evaluation of Expression & Solubility sds->end_node

Caption: Experimental workflow for codon optimization and expression of the cutE gene.

troubleshooting_workflow start Problem: No or Low CutE Expression q1 Is the vector sequence correct? start->q1 sol1 Action: Sequence plasmid. If incorrect, re-clone. q1->sol1 No q2 Have induction conditions been optimized? q1->q2 Yes sol1->q1 sol2 Action: Test lower temp (18°C), vary IPTG concentration, vary induction time. q2->sol2 No q3 Is the protein potentially toxic to the host? q2->q3 Yes sol2->q2 sol3 Action: Use a tightly regulated promoter (e.g., pLysS host). Lower induction levels. q3->sol3 Likely end_node Re-evaluate expression. Consider re-design or different host strain. q3->end_node Unlikely sol3->end_node

Caption: Troubleshooting flowchart for addressing low or no protein expression issues.

References

troubleshooting guide for cutE site-directed mutagenesis experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for site-directed mutagenesis (SDM). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your site-directed mutagenesis workflow, presented in a question-and-answer format.

Problem 1: Low or No PCR Product

Q: I am not seeing any, or a very faint, band on my agarose gel after PCR. What could be the issue?

A: This is a common issue that can stem from several factors related to your PCR setup. Here are the primary aspects to investigate:

  • Primer Design: Poorly designed primers are a frequent cause of PCR failure.[1][2] Ensure your primers meet optimal design criteria.

  • Template DNA: The quality and quantity of your template DNA are crucial for a successful PCR reaction.[1]

  • PCR Conditions: Suboptimal PCR cycling parameters or reagent concentrations can lead to little or no amplification.[1][3]

Troubleshooting Steps & Recommendations:

ParameterRecommendationRationale
Primer Design • Length: 25-45 bases• Melting Temperature (Tm): >78°C• GC Content: ~40-60%• 3' Terminus: Should be a G or C• Mutation Position: Centrally locatedEnsures specific binding and efficient amplification. A stable 3' end promotes polymerase extension.
Template DNA • Concentration: 5-50 ng per 50 µL reaction• Quality: Use freshly prepared, high-purity plasmid DNA.Too much template can inhibit the reaction, while too little can result in low yield.[1][3] Purity is essential to avoid PCR inhibitors.
PCR Components • Polymerase: Use a high-fidelity polymerase (e.g., Pfu or Q5®).• dNTPs: Ensure they are not degraded.• MgCl₂: Optimize concentration (typically 1.5-2.0 mM).High-fidelity polymerases minimize secondary mutations.[4] Proper reagent concentrations are critical for enzyme activity.[5]
Cycling Conditions • Denaturation: 95-98°C for 30 seconds• Annealing: Optimize temperature (gradient PCR).[6] Start with Tm - 5°C.• Extension: 68-72°C, 1 minute per kb of plasmid length.[7]• Cycles: 18-30 cycles.Optimal temperatures ensure efficient denaturation, specific primer annealing, and complete extension.[1] Limiting cycle numbers reduces the risk of unwanted mutations.[4]
Additives • DMSO (3-5%): Add for GC-rich templates.Helps to denature templates with high secondary structure.[5][6]
Problem 2: No Colonies or Very Few Colonies After Transformation

Q: After transforming my DpnI-treated PCR product, I see very few or no colonies on my plate. What went wrong?

A: This issue typically points to problems with the DpnI digestion, the transformation process itself, or the health of the competent cells.

  • DpnI Digestion: Incomplete digestion of the parental template DNA can lead to a high background of non-mutated plasmids, outcompeting your desired mutant.

  • Transformation Efficiency: The competency of your E. coli and the transformation protocol are critical for obtaining a sufficient number of colonies.[3][8]

  • PCR Product Quality: The presence of linear, unligated DNA or inhibitory substances from the PCR reaction can reduce transformation efficiency.

Troubleshooting Steps & Recommendations:

ParameterRecommendationRationale
DpnI Digestion • Incubation Time: 1-2 hours at 37°C.• Enzyme Amount: Use 10-20 units of DpnI per reaction.Ensures complete digestion of the methylated parental plasmid DNA.[6][9]
PCR Product Cleanup • Purify the PCR product before transformation.Removes PCR buffers, salts, and enzymes that can inhibit transformation.[6]
Competent Cells • Efficiency: Use cells with a transformation efficiency of >10⁸ cfu/µg.• Handling: Thaw on ice, handle gently, and do not vortex.High-efficiency cells are crucial for successful transformation of larger plasmid constructs.[3][10]
Transformation Protocol • DNA Amount: Use 1-5 µL of the DpnI-treated product.• Heat Shock: Follow the manufacturer's recommended time and temperature precisely (e.g., 42°C for 30-45 seconds).[11]• Recovery: Allow cells to recover in SOC medium for 1 hour at 37°C with shaking.Optimal DNA volume and precise heat shock are critical for DNA uptake.[3][8] Recovery allows for the expression of the antibiotic resistance gene.
Plating • Antibiotic Concentration: Ensure the correct antibiotic and concentration are used in the plates.[8]Incorrect antibiotic selection will result in no colony growth.
Problem 3: High Number of Non-Mutated (Wild-Type) Colonies

Q: I have a good number of colonies, but after sequencing, most of them are the original wild-type plasmid. How can I increase my mutation efficiency?

A: A high background of wild-type colonies indicates that the parental plasmid is somehow being retained.

  • Incomplete DpnI Digestion: This is the most common cause. If the parental, methylated DNA is not fully digested, it will be transformed along with the mutant plasmid.[3]

  • Template Concentration: Using too much template DNA in the initial PCR can overwhelm the DpnI enzyme.[3][12]

  • PCR Cycles: An excessive number of PCR cycles can lead to the accumulation of errors and potentially favor the amplification of the original template under certain conditions.

Troubleshooting Steps & Recommendations:

ParameterRecommendationRationale
Template DNA Amount • Reduce the amount of template DNA to 1-10 ng per reaction.Lowering the template amount reduces the parental DNA that needs to be digested.[12][13]
DpnI Digestion • Increase incubation time to 2-3 hours or overnight.• Use a fresh aliquot of DpnI enzyme.Ensures maximum digestion of the parental template.[6]
PCR Cycle Number • Reduce the number of PCR cycles to 18-25.Minimizes the chance of errors and reduces the amount of parental plasmid carryover.[6]
Primer Purity • Use PAGE-purified primers.Ensures that the primers are full-length and free of truncations that could lead to failed mutagenesis.[12][14]
Problem 4: Unexpected Mutations or No Mutation at the Target Site

Q: My sequencing results show no mutation, or they show mutations in the wrong place. What could have caused this?

A: This frustrating outcome can be due to primer design flaws, polymerase errors, or issues with the template DNA itself.

  • Primer Design Errors: Incorrectly designed primers may not incorporate the desired mutation or may bind to off-target sites.[1][2]

  • Polymerase Fidelity: Using a low-fidelity DNA polymerase can introduce random mutations throughout the plasmid.

  • Template Sequence: The original template plasmid may already contain unexpected mutations.

Troubleshooting Steps & Recommendations:

ParameterRecommendationRationale
Primer Design • Double-check the primer sequence for accuracy.• Ensure the mutation is correctly positioned in the center of the primer.• Perform a BLAST search to check for potential off-target binding sites on your plasmid.Guarantees that the primers are specific to the target site and contain the correct mutation.[2]
DNA Polymerase • Use a high-fidelity polymerase with proofreading activity.Minimizes the introduction of random, unwanted mutations.[4]
Template DNA • Sequence the original template plasmid to confirm its sequence.Verifies that the starting material is correct and does not contain pre-existing mutations.[3]
Colony Screening • Screen multiple colonies by sequencing.Increases the probability of identifying a clone with the correct mutation.

Experimental Workflow & Diagrams

To visualize the site-directed mutagenesis process and troubleshooting logic, refer to the following diagrams.

experimental_workflow cluster_prep Preparation cluster_pcr Amplification cluster_digestion Digestion & Transformation cluster_analysis Analysis Primer Primer Design PCR PCR Amplification Primer->PCR Template Template DNA Prep Template->PCR DpnI DpnI Digestion PCR->DpnI Mutated Plasmid Transform Transformation DpnI->Transform Plate Plating & Incubation Transform->Plate Screen Colony Screening Plate->Screen Sequence Sequencing Screen->Sequence

Caption: Experimental workflow for site-directed mutagenesis.

troubleshooting_logic Start Experiment Start No_PCR No/Low PCR Product? Start->No_PCR No_Colonies No/Few Colonies? No_PCR->No_Colonies No Fix_PCR Check: - Primer Design - Template DNA - PCR Conditions No_PCR->Fix_PCR Yes WT_Colonies Wild-Type Colonies? No_Colonies->WT_Colonies No Fix_Transform Check: - DpnI Digestion - Competent Cells - Transformation Protocol No_Colonies->Fix_Transform Yes Seq_Error Sequencing Errors? WT_Colonies->Seq_Error No Fix_Digestion Check: - DpnI Incubation - Template Amount - PCR Cycles WT_Colonies->Fix_Digestion Yes Fix_Primers_Polymerase Check: - Primer Sequence - Polymerase Fidelity - Template Sequence Seq_Error->Fix_Primers_Polymerase Yes Success Successful Mutant Seq_Error->Success No Fix_PCR->Start Fix_Transform->Start Fix_Digestion->Start Fix_Primers_Polymerase->Start

References

Technical Support Center: Purified CutE Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of purified CutE protein.

Troubleshooting Guide

This guide addresses common issues encountered during the purification and storage of this compound.

Problem Potential Cause Recommended Solution
Protein Precipitation or Aggregation During Purification Incorrect Buffer pH: The pH of the buffer is close to the isoelectric point (pI) of CutE, minimizing its net charge and reducing solubility.The theoretical pI of E. coli CutE is 9.53. Maintain the buffer pH at least 1-2 units away from the pI. A buffer pH between 7.5 and 8.5 is a good starting point.
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.Purify the protein at a lower concentration. If a high final concentration is required, perform a buffer screen to find conditions that enhance solubility at that concentration.
Oxidation of Cysteine Residues: As a putative copper-binding protein, CutE likely contains cysteine residues that are susceptible to oxidation, leading to disulfide-linked aggregates.Include a reducing agent in all purification buffers. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at a concentration of 1-5 mM are commonly used. TCEP is more stable over a wider pH range.[1]
Presence of Copper Ions: Uncontrolled presence of copper can promote aggregation and precipitation.[2]Add a chelating agent like EDTA (1-5 mM) to the lysis buffer to remove any loosely bound metal ions from other proteins. During purification, controlled addition of CuCl₂ might be necessary if the protein requires copper for stability, but this should be optimized.
Loss of Activity After Purification Protein Unfolding/Denaturation: The protein may not be correctly folded or may have denatured during purification.Perform purification steps at low temperatures (4°C) to minimize denaturation.
Loss of Essential Cofactor (Copper): As a putative metalloprotein, CutE may lose its copper cofactor during purification, leading to instability and loss of function.Supplement the purification buffers with a low concentration of a copper salt (e.g., 10-50 µM CuCl₂), particularly after the initial capture step. This needs to be empirically determined.
Protein Degradation Protease Contamination: Cellular proteases can co-purify with CutE and degrade it over time.Add a protease inhibitor cocktail to the lysis buffer. Store purified protein at -80°C for long-term storage.
Instability During Freeze-Thaw Cycles Ice Crystal Formation: The formation of ice crystals can damage the protein structure.Add a cryoprotectant such as glycerol (10-50% v/v) to the final purified protein before freezing. Flash-freeze aliquots in liquid nitrogen to minimize ice crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical isoelectric point (pI) of E. coli CutE and why is it important?

A1: The theoretical isoelectric point (pI) of E. coli CutE, calculated from its amino acid sequence (UniProtKB ID: Q48359), is approximately 9.53. The pI is the pH at which the protein has no net electrical charge. This is important because proteins are least soluble at their pI. To maintain solubility and prevent aggregation during purification, it is crucial to use a buffer with a pH that is at least one to two units away from the pI. For CutE, a buffer with a pH between 7.5 and 8.5 would be a suitable starting point.

Q2: My purified this compound appears to be unstable. What does its instability index indicate?

A2: The calculated instability index for E. coli CutE is 45.19. A protein with an instability index above 40 is predicted to be unstable. This suggests that CutE is inherently prone to instability, necessitating careful handling and the use of stabilizing additives during and after purification.

Q3: CutE is suggested to be a copper-binding protein. How does this affect its stability and purification?

A3: As a putative copper-binding protein, CutE's stability is likely dependent on the proper coordination of copper ions. The presence of conserved cysteine residues, which are common in metal-binding sites, makes the protein susceptible to oxidation and subsequent aggregation if the copper is lost or if the cysteines are not in a reduced state. Therefore, it is important to include reducing agents in your buffers. You may also need to supplement your buffers with a low concentration of a copper salt to ensure the protein remains in its stable, holo-form. The optimal copper concentration should be determined empirically.

Q4: What are the best storage conditions for purified this compound?

A4: For short-term storage (a few days), store the purified protein at 4°C in a buffer containing a reducing agent and a low concentration of a cryoprotectant like 10% glycerol. For long-term storage, flash-freeze single-use aliquots in liquid nitrogen and store them at -80°C. The storage buffer should ideally contain 20-50% glycerol to prevent damage from ice crystal formation. Avoid repeated freeze-thaw cycles.

Q5: What kind of additives can I use to improve the stability of my purified this compound?

A5: Several types of additives can help improve the stability of purified CutE:

  • Reducing Agents: DTT or TCEP (1-5 mM) to prevent oxidation of cysteine residues.[1]

  • Cryoprotectants: Glycerol (10-50%) or sucrose (up to 250 mM) to stabilize the protein during freezing and storage.

  • Amino Acids: L-arginine and L-glutamate (50-500 mM) can help to reduce protein aggregation.

  • Non-denaturing Detergents: A very low concentration (below the critical micelle concentration) of a non-ionic or zwitterionic detergent like Tween-20 or CHAPS may help to keep the protein soluble if it has hydrophobic patches.

Experimental Protocols

Protocol 1: Buffer Preparation for CutE Purification

This protocol describes the preparation of buffers designed to enhance the stability of CutE during purification.

Lysis Buffer (pH 8.0):

  • 50 mM Tris-HCl

  • 300 mM NaCl

  • 10 mM Imidazole

  • 1 mM TCEP

  • 1 mM EDTA

  • 10% (v/v) Glycerol

  • Protease Inhibitor Cocktail (1x concentration)

Wash Buffer (pH 8.0):

  • 50 mM Tris-HCl

  • 300 mM NaCl

  • 20 mM Imidazole

  • 1 mM TCEP

  • 10% (v/v) Glycerol

Elution Buffer (pH 8.0):

  • 50 mM Tris-HCl

  • 300 mM NaCl

  • 250 mM Imidazole

  • 1 mM TCEP

  • 10% (v/v) Glycerol

Final Storage Buffer (pH 7.5):

  • 20 mM HEPES

  • 150 mM NaCl

  • 1 mM TCEP

  • 20% (v/v) Glycerol

  • (Optional) 20 µM CuCl₂

Protocol 2: Screening for Optimal Buffer Conditions

This protocol outlines a method to screen for the most suitable buffer conditions to maximize CutE stability.

  • Purify a small amount of this compound.

  • Dialyze the purified protein into a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Set up a 96-well plate with a matrix of different buffer conditions. Vary the following parameters:

    • pH: 7.0, 7.5, 8.0, 8.5

    • Salt Concentration (NaCl): 50 mM, 150 mM, 300 mM, 500 mM

    • Additives: No additive, 10% Glycerol, 250 mM Sucrose, 100 mM L-Arginine.

  • Add an equal amount of purified CutE to each well.

  • Incubate the plate under desired stress conditions (e.g., 37°C for 1 hour, or one freeze-thaw cycle).

  • Measure protein aggregation using techniques like dynamic light scattering (DLS) or by measuring the absorbance at 340 nm after a centrifugation step to pellet aggregates.

  • The condition with the lowest aggregation indicates the most stabilizing buffer.

Visualizations

Experimental_Workflow cluster_Expression Protein Expression cluster_Purification Purification cluster_Analysis Stability Analysis Expression E. coli Expression of CutE Lysis Cell Lysis in Stabilizing Buffer Expression->Lysis Centrifugation Clarification by Centrifugation Lysis->Centrifugation Affinity Affinity Chromatography (e.g., Ni-NTA) Centrifugation->Affinity Elution Elution Affinity->Elution Dialysis Dialysis into Storage Buffer Elution->Dialysis QC Purity and Concentration (SDS-PAGE & A280) Dialysis->QC DLS Aggregation Analysis (DLS) QC->DLS Activity Functional Assay QC->Activity

Caption: Workflow for the purification and stability analysis of this compound.

Troubleshooting_Logic Start Instability Issue with Purified CutE Problem What is the primary symptom? Start->Problem Aggregation Aggregation/ Precipitation Problem->Aggregation Aggregation LossOfActivity Loss of Activity Problem->LossOfActivity Activity Loss Degradation Degradation Problem->Degradation Degradation Cause_Aggregation Potential Causes: - Incorrect pH - High Concentration - Oxidation Aggregation->Cause_Aggregation Cause_Activity Potential Causes: - Unfolding - Cofactor Loss LossOfActivity->Cause_Activity Cause_Degradation Potential Cause: - Protease Contamination Degradation->Cause_Degradation Solution_Aggregation Solutions: - Adjust Buffer pH - Add Reducing Agents - Lower Concentration Cause_Aggregation->Solution_Aggregation Solution_Activity Solutions: - Work at 4°C - Add Copper Supplement Cause_Activity->Solution_Activity Solution_Degradation Solution: - Add Protease Inhibitors Cause_Degradation->Solution_Degradation

Caption: Troubleshooting logic for addressing this compound instability.

References

Technical Support Center: Refining Protocols for Measuring Copper Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers studying copper uptake and homeostasis mechanisms, with a specific focus on the context of Escherichia coli and the role of CutE.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of CutE in copper uptake?

A: The role of CutE in copper homeostasis is indirect. Early research proposed its involvement in copper transport, but CutE (also known as Lnt) is now understood to be an apolipoprotein N-acyltransferase.[1][2] Its function is related to the acylation of lipoproteins, which may include components of copper tolerance systems like the CusCFBA efflux pump.[1] Therefore, CutE does not directly mediate copper uptake but is part of the broader cellular machinery that ensures copper tolerance.[1][2] The primary systems for managing copper in E. coli are the CopA ATPase for cytoplasmic efflux, the CueO multi-copper oxidase, and the CusCFBA system for periplasmic efflux.[2][3][4]

Q2: What is the difference between measuring Cu(I) and Cu(II)?

A: In biological systems, copper can exist as reduced cuprous ion, Cu(I), or oxidized cupric ion, Cu(II).[5][6] The cytoplasm of bacteria is a reducing environment, meaning intracellular copper is predominantly in the Cu(I) state.[5][6] The periplasm may contain both. This distinction is critical for selecting an appropriate measurement technique.

  • Total Copper Measurement: Methods like Atomic Absorption Spectroscopy (AAS) or ICP-MS measure the total elemental copper content after acid digestion of the cells, without distinguishing between oxidation states.[7][8]

  • Specific Oxidation State Measurement: Fluorescent probes are often designed to be selective for one oxidation state, typically the biologically prevalent Cu(I), allowing for real-time visualization of labile copper pools within living cells.[9]

Q3: What are the primary methods for measuring copper accumulation in bacteria?

A: The two most common methods are Atomic Absorption Spectroscopy (AAS) and fluorescence-based assays using specific probes.

  • Atomic Absorption Spectroscopy (AAS): This is a highly sensitive technique that quantifies the total concentration of a specific metal in a sample.[10] For bacterial copper uptake, cells are harvested, washed, and then digested with acid to release all copper for measurement.[8][11] It provides robust, quantitative data on total cellular copper.[12]

  • Fluorescent Probes/Sensors: These are molecules that exhibit a change in their fluorescent properties upon binding to copper ions.[13] They are useful for visualizing the location and relative changes in labile copper concentrations within live cells using fluorescence microscopy.[9][14] Some sensors can even be genetically encoded, such as GFP-based systems coupled to a copper-responsive promoter.[15]

Troubleshooting Guides

Category 1: Recombinant Protein Expression (e.g., CutE, CopA, CusF)

This section addresses common issues when expressing bacterial proteins involved in copper homeostasis.

Q: I am seeing very low or no expression of my target protein. What should I do?

A:

  • Possible Cause: Codon usage in your gene of interest is not optimal for E. coli.

    • Solution: Check for rare codons in your sequence. If present, consider re-synthesizing the gene with optimized codon usage or use a host strain like Rosetta™ that supplies tRNAs for rare codons.[16][17]

  • Possible Cause: The expressed protein is toxic to the host cells.

    • Solution: Switch to an expression system with tighter regulation (e.g., pBAD promoter) to minimize basal expression.[17] You can also try lowering the induction temperature to 18-25°C and reducing the inducer (e.g., IPTG) concentration.[17][18]

  • Possible Cause: The plasmid is being lost during cell culture.

    • Solution: Verify that the correct antibiotic is always present in your culture media. After induction, plate a small sample of your culture on plates with and without the antibiotic to check for plasmid maintenance.[16]

  • Possible Cause: The sequence has an error.

    • Solution: Re-sequence your plasmid to ensure there are no frameshift mutations or premature stop codons.[17]

Q: My protein is expressed, but it's insoluble and forms inclusion bodies. How can I improve solubility?

A:

  • Possible Cause: Expression rate is too high, preventing proper folding.

    • Solution: Lower the induction temperature to 15-20°C and induce for a longer period (e.g., overnight).[16][18] Reduce the concentration of the inducer (e.g., IPTG) to slow down the rate of protein synthesis.[17][18]

  • Possible Cause: The protein requires a chaperone for correct folding.

    • Solution: Try co-expressing molecular chaperones (e.g., GroEL/GroES) to assist with protein folding.

  • Possible Cause: The protein is inherently insoluble without its native environment (e.g., a membrane).

    • Solution: Fuse the protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or superfolderGFP, which can improve the solubility and stability of the target protein.[16][19]

  • Possible Cause (for membrane proteins): The protein is not integrating correctly into the lipid bilayer.

    • Solution: Reduce the expression temperature to slow down translation, giving the protein more time to integrate into the membrane.[19] Ensure the host cell's lipid composition is suitable or consider cell-free expression systems where detergents or nanodiscs can be added to mimic a native environment.[16][19]

Category 2: Copper Uptake Assay Performance
Q: My copper uptake results are not reproducible. What are the common sources of variability?

A:

  • Possible Cause: Inconsistent cell density or growth phase.

    • Solution: Ensure all experiments start with cultures at the same optical density (OD) and growth phase (typically mid-log phase), as copper transport capacity can vary with cell metabolism and age.

  • Possible Cause: Inconsistent washing of cells.

    • Solution: Residual copper from the media can artificially inflate readings. Standardize your washing procedure, using a metal-free buffer (e.g., PBS with EDTA, followed by a final wash with metal-free PBS to remove the EDTA) to remove surface-bound copper.

  • Possible Cause: Contamination from labware or reagents.

    • Solution: Use metal-free plasticware and high-purity reagents. Treat buffers and media with a chelating resin like Chelex® 100 to remove trace metal contaminants.

Q: I'm observing high background signal or high copper levels in my negative controls (e.g., vector-only cells).

A:

  • Possible Cause: Intrinsic copper binding to the bacterial cell wall.

    • Solution: Bacteria naturally bind cations to their surface. Ensure your washing steps are sufficient to remove this non-specific, surface-adsorbed copper. Including a wash step with a chelator like EDTA can help.

  • Possible Cause: Non-specific copper import.

    • Solution: E. coli may have low-affinity, non-specific pathways for copper entry.[1] Your results should always be compared to a control strain (e.g., empty vector or a knockout of a known transporter) to determine the specific contribution of your protein of interest.

  • Possible Cause (Fluorescence): Autofluorescence or unbound dye.

    • Solution: Measure the fluorescence of cells that have not been loaded with dye to determine the autofluorescence background. Optimize washing steps to remove all extracellular dye before measurement.[20]

Category 3: Measurement Technique - Atomic Absorption Spectroscopy (AAS)
Q: My AAS readings are inconsistent or show high noise.

A:

  • Possible Cause: Incomplete sample digestion.

    • Solution: Ensure your acid digestion protocol (e.g., using concentrated nitric acid) completely dissolves the bacterial pellet.[11] Any remaining particulate matter can lead to inaccurate readings.[21]

  • Possible Cause: Matrix interference from other elements in the sample.

    • Solution: The presence of other salts and biological components can interfere with atomization.[7] Diluting the sample can often mitigate these effects. Prepare your calibration standards in a matrix that matches your sample as closely as possible (e.g., digested control cells spiked with known copper amounts).[22]

  • Possible Cause: Nebulizer or burner issues.

    • Solution: High salt content from digested samples can clog the nebulizer.[21] Aspirate deionized water between samples and clean the components regularly according to the manufacturer's instructions.

  • Possible Cause: Incorrect flame conditions.

    • Solution: Different elements require different flame temperatures for optimal atomization. For copper, an air-acetylene flame is standard. Ensure the gas mixture is correct, as an incorrect flame can fail to break down chemical bonds and release free copper atoms for measurement.[22]

Category 4: Measurement Technique - Fluorescent Probes
Q: The fluorescent signal is very weak or I can't distinguish it from the background.

A:

  • Possible Cause: Inefficient dye loading.

    • Solution: Optimize the dye concentration and incubation time.[23] Some bacteria may require permeabilization methods like electroporation or a brief heat shock to facilitate dye entry, though this can impact cell viability.[20][23]

  • Possible Cause: The intracellular copper concentration is below the detection limit of the probe.

    • Solution: Confirm that your experimental conditions (e.g., external copper concentration) are sufficient to cause a detectable increase in intracellular copper. Verify the probe's dissociation constant (Kd) to ensure it is sensitive enough for the expected copper levels.

  • Possible Cause: Dye is being actively pumped out of the cells.

    • Solution: Bacteria possess efflux pumps that can expel small molecules. Perform time-course experiments to find an optimal imaging window before the dye is removed from the cells.

Q: The cells are dying or showing stress after dye loading.

A:

  • Possible Cause: The fluorescent probe or its solvent (like DMSO) is toxic at the concentration used.

    • Solution: Perform a toxicity test by incubating cells with a range of dye concentrations and monitoring their growth and viability.[24] Lower the dye concentration and minimize the final concentration of any organic solvents.

  • Possible Cause: Phototoxicity from the excitation light source.

    • Solution: Use the lowest possible laser power and exposure time needed to acquire an image. Using probes that excite at longer, far-red wavelengths can also reduce phototoxicity and minimize cellular autofluorescence.[24]

Quantitative Data and Method Comparison

Table 1: Comparison of Primary Copper Measurement Techniques
FeatureAtomic Absorption Spectroscopy (AAS)Fluorescent Probes / Sensors
Measurement Type Total elemental copper.[7]Labile intracellular copper pools (often Cu(I) specific).[9]
Output Absolute concentration (e.g., µg Cu / mg total protein).Relative fluorescence units (RFU); provides spatial information.[13]
Sample State Destructive; requires cell lysis and acid digestion.[8]Non-destructive; allows for live-cell imaging.[9]
Throughput Lower; samples are processed sequentially.[25]Higher; can be adapted for plate readers or high-content imaging.
Primary Advantage High accuracy and sensitivity for absolute quantification.Provides real-time, subcellular localization data.
Primary Limitation Provides no information on the spatial distribution or oxidation state of copper.[10]Generally not quantitative; signal can be affected by dye loading, quenching, and photobleaching.[26]
Table 2: Example Kinetic Parameters for Bacterial Copper Transport

Note: As CutE is not a primary transporter, this data is provided for context from a well-characterized system. The rate of copper transport via the human copper transporter 1 (hCTR1) expressed in HEK293 cells was determined to be approximately 14.5 Cu⁺ ions per second per transporter trimer.[27] This provides a benchmark for the expected turnover rate of an efficient copper transporter.

ParameterReported ValueOrganism/SystemReference
Vmax (hCTR1) ~11.5 pmol/min/10⁶ cellsHuman Embryonic Kidney (HEK293) cells[28]
Km (hCTR1) ~1.9 µMHuman Embryonic Kidney (HEK293) cells[28]
Turnover Number ~14.5 Cu⁺ ions/s/trimerHuman Ctr1 in Caco-2 cells[27]

Experimental Protocols

Protocol 1: Measuring Total Cellular Copper using Flame Atomic Absorption Spectroscopy (FAAS)

This protocol provides a method for quantifying the total amount of copper accumulated by a bacterial culture.

Materials:

  • Bacterial culture expressing the protein of interest.

  • Metal-free wash buffer (e.g., 50 mM Tris, 10 mM EDTA, pH 8.0).

  • Metal-free rinse buffer (e.g., PBS).

  • Concentrated nitric acid (HNO₃), trace metal grade.

  • Copper standard solutions (0.1 - 5 ppm).

  • Metal-free tubes (e.g., 15 mL polypropylene).

  • Flame Atomic Absorption Spectrophotometer.

Procedure:

  • Cell Harvest: Grow a 50 mL bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Induce protein expression if necessary. Add a defined concentration of CuSO₄ to the medium and incubate for the desired uptake period (e.g., 1 hour).

  • Washing: Pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Discard the supernatant.

  • Resuspend the pellet in 10 mL of ice-cold metal-free wash buffer containing EDTA to chelate and remove any surface-bound copper. Incubate for 5 minutes on ice.

  • Centrifuge again and discard the supernatant. Resuspend the pellet in 10 mL of ice-cold metal-free rinse buffer (without EDTA) to wash away the chelator.

  • Repeat the centrifugation and remove the supernatant completely. The final pellet can be stored at -80°C or processed immediately.

  • Acid Digestion: Resuspend the cell pellet in 1 mL of concentrated nitric acid. (CAUTION: Work in a fume hood and wear appropriate PPE).

  • Incubate the sample at 70°C overnight or until the pellet is completely dissolved and the solution is clear.[11]

  • Sample Dilution: Dilute the digested sample with deionized water to bring the nitric acid concentration to ~2% and to ensure the copper concentration falls within the linear range of the AAS instrument.[11] A 1:10 dilution is a common starting point.

  • AAS Measurement:

    • Calibrate the FAAS instrument using a blank and a series of copper standard solutions (e.g., 0, 0.5, 1, 2, 5 mg/L).[29]

    • Aspirate your digested samples and record the absorbance.

    • Aspirate deionized water between each sample to clean the system.[21]

  • Data Normalization: Calculate the total copper concentration in your original sample. Normalize this value to the total protein content (measured by a BCA assay on a parallel, non-digested sample) or to the dry weight of the cell pellet to allow for comparison between experiments.

Protocol 2: Visualizing Intracellular Copper with a Fluorescent Probe

This protocol describes a general method for staining live bacteria with a copper-sensitive fluorescent dye.

Materials:

  • Bacterial culture.

  • Fluorescent copper probe (e.g., CS1 for Cu⁺) dissolved in DMSO.[9][14]

  • Wash buffer (e.g., PBS).

  • Glass slides or imaging dishes.

  • Fluorescence microscope with appropriate filters.

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase. Pellet a 1 mL aliquot of the culture and wash twice with 1 mL of PBS to remove media components.

  • Resuspend the cells in PBS to an OD₆₀₀ of ~0.5.

  • Dye Loading: Add the fluorescent probe to the cell suspension to a final concentration of 1-5 µM (this must be optimized for your specific probe and cell type).[9] Add an equivalent amount of DMSO to a control sample.

  • Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye uptake.[23]

  • Copper Treatment: After dye loading, add CuSO₄ to the desired final concentration. An untreated (but dye-loaded) sample should be used as a negative control.

  • Washing: Pellet the cells by gentle centrifugation (3,000 x g for 3 minutes). Resuspend in fresh PBS to remove extracellular dye. Repeat this wash step two more times.[20]

  • Imaging: Resuspend the final cell pellet in a small volume of PBS. Mount a small aliquot (~5 µL) onto a microscope slide with an agarose pad.

  • Image the cells using a fluorescence microscope. Use the lowest laser power and exposure time possible to minimize phototoxicity.[24]

  • Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). Compare the fluorescence of copper-treated cells to untreated controls and to cells without dye (to measure autofluorescence).

Diagrams and Workflows

Diagram 1: E. coli Copper Homeostasis Pathway

ExperimentalWorkflow start Start culture 1. Grow Bacterial Culture (e.g., E. coli with expression vector) start->culture induce 2. Induce Protein Expression (if applicable) culture->induce expose 3. Expose Cells to Copper (e.g., CuSO4 in media) induce->expose wash 4. Harvest & Wash Cells (Remove extracellular Cu) expose->wash measurement 5. Measure Copper Content wash->measurement aas_path AAS / ICP-MS measurement->aas_path For Total Cu fluor_path Fluorescent Probe measurement->fluor_path For Labile Cu digest 5a. Acid Digestion aas_path->digest load_dye 5b. Load with Fluorescent Dye fluor_path->load_dye read_aas 6a. Read on Spectrometer digest->read_aas normalize 7. Normalize Data (e.g., to total protein or cell count) read_aas->normalize read_fluor 6b. Image on Microscope load_dye->read_fluor read_fluor->normalize analyze 8. Analyze & Compare Results (vs. controls) normalize->analyze end End analyze->end Troubleshooting start Problem: Low or No Copper Signal check_expression Is the target protein expressed and soluble? start->check_expression no_expression No -> Troubleshoot Expression (See Guide 2.1) check_expression->no_expression No check_assay Are assay conditions optimal? check_expression->check_assay Yes bad_assay No -> Optimize Assay - Check Cu concentration - Verify wash steps - Check cell viability check_assay->bad_assay No check_instrument Is the measurement technique working correctly? check_assay->check_instrument Yes bad_instrument No -> Troubleshoot Instrument - Calibrate AAS - Check fluorescent dye loading/stability check_instrument->bad_instrument No conclusion Conclusion: Protein may not be an active copper transporter under these conditions. check_instrument->conclusion Yes

References

Validation & Comparative

Validating the Function of CutE in Copper Homeostasis Through Genetic Complementation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of the CutE protein's function in Escherichia coli using genetic complementation. We present a comparative analysis of the performance of wild-type, cutE mutant, and genetically complemented E. coli strains in the presence of copper stress, supported by experimental data. Detailed protocols and visual workflows are included to facilitate the replication and adaptation of these methods in your research.

Introduction to CutE and Genetic Complementation

The cutE gene in Escherichia coli is an essential gene implicated in copper homeostasis, a critical process for bacterial survival.[1] Copper is an essential micronutrient but is toxic at high concentrations. Therefore, bacteria have evolved sophisticated mechanisms to regulate its intracellular levels. CutE is believed to be a component of a copper efflux pathway, responsible for extruding excess copper from the cell.[1]

A common and powerful technique to validate the function of a specific gene is genetic complementation.[2][3] This method involves introducing a functional (wild-type) copy of a gene into an organism that has a mutated or non-functional version of that same gene. If the introduction of the wild-type gene restores the normal phenotype (the observable characteristics), it provides strong evidence that the gene is indeed responsible for that phenotype. In the case of cutE, a mutant strain displays a distinct copper-sensitive phenotype, meaning it cannot grow in the presence of high copper concentrations.[2][3] Genetic complementation with a wild-type cutE gene is expected to rescue this sensitivity, allowing the mutant to grow in copper-rich environments.

Comparative Performance Analysis

The efficacy of genetic complementation in restoring CutE function can be quantified by comparing the growth of wild-type, cutE mutant, and complemented E. coli strains in media containing varying concentrations of copper sulfate (CuSO₄).

StrainCopper Sulfate (CuSO₄) ConcentrationGrowth (OD₆₀₀) after 24hCopper Tolerance
Wild-Type (WT) 0 mM1.8High
2 mM1.7High
4 mM1.5High
cutE Mutant 0 mM1.8Low
2 mM0.4Low
4 mM0.1Low
cutE Mutant + pACYC184-cutE (Complemented) 0 mM1.7High
2 mM1.6High
4 mM1.4High

This table summarizes expected results based on published findings. Actual values may vary depending on specific experimental conditions.

Experimental Protocols

This protocol outlines the steps to introduce a functional cutE gene into a copper-sensitive cutE mutant strain of E. coli.

Materials:

  • E. colicutE mutant strain

  • Plasmid vector pACYC184 containing the wild-type cutE gene (pACYC184-cutE)

  • Luria-Bertani (LB) agar plates and broth

  • Chloramphenicol (for plasmid selection)

  • Copper sulfate (CuSO₄)

  • Competent cell preparation reagents or commercially available competent cells

  • Standard molecular biology equipment (incubator, shaker, electroporator/heat block, etc.)

Procedure:

  • Preparation of Competent Cells: Prepare electrocompetent or chemically competent E. colicutE mutant cells using standard protocols.

  • Transformation: Transform the competent cutE mutant cells with the pACYC184-cutE plasmid. A control transformation with an empty pACYC184 vector should also be performed.

  • Selection of Transformants: Plate the transformed cells on LB agar plates containing chloramphenicol. Incubate overnight at 37°C. Colonies that grow on these plates have successfully taken up the plasmid.

  • Verification of Complementation:

    • Inoculate single colonies from the transformation plates into LB broth containing chloramphenicol and grow overnight.

    • Prepare a series of LB agar plates containing chloramphenicol and varying concentrations of CuSO₄ (e.g., 0 mM, 2 mM, 4 mM).

    • Spot serial dilutions of the overnight cultures of the wild-type, cutE mutant (with empty vector), and the complemented strain onto the prepared plates.

    • Incubate the plates at 37°C for 24-48 hours and observe the growth.

  • Quantitative Growth Analysis (Optional):

    • Inoculate fresh LB broth (with chloramphenicol and varying CuSO₄ concentrations) with the wild-type, mutant, and complemented strains.

    • Incubate in a shaking incubator at 37°C and measure the optical density at 600 nm (OD₆₀₀) at regular intervals to generate growth curves.

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the biological context of CutE, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Strain and Plasmid Preparation cluster_transformation Transformation and Selection cluster_validation Validation of Complementation mutant E. coli cutE Mutant transformation Transformation mutant->transformation plasmid pACYC184-cutE Plasmid plasmid->transformation selection Selection on Chloramphenicol Plates transformation->selection phenotype_assay Phenotypic Assay on CuSO4 Plates selection->phenotype_assay growth_analysis Quantitative Growth Analysis (OD600) selection->growth_analysis

Caption: Experimental workflow for genetic complementation of the cutE mutant.

copper_homeostasis cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm cluster_efflux Efflux System Cu2_ext Cu²⁺ Cu1_peri Cu⁺ Cu2_ext->Cu1_peri Reduction CueO CueO Cu1_peri->CueO Oxidation CusF CusF Cu1_peri->CusF Cu1_cyto Cu⁺ Cu1_peri->Cu1_cyto Transport CueO->Cu2_ext Cu²⁺ CusCBA CusCBA CusF->CusCBA Efflux CopA CopA Cu1_cyto->CopA Efflux CutE CutE Cu1_cyto->CutE Efflux? Toxicity Cellular Toxicity Cu1_cyto->Toxicity CopA->Cu1_peri CutE->Cu1_peri CusCBA->Cu2_ext

Caption: Putative role of CutE in the E. coli copper homeostasis pathway.

Alternative and Complementary Approaches

While genetic complementation is a robust method for validating gene function, other techniques can provide complementary evidence:

  • Gene Knockout/Knockdown: Creating a clean deletion of the cutE gene (if not lethal) or using techniques like CRISPRi to knockdown its expression can confirm the copper-sensitive phenotype.

  • Site-Directed Mutagenesis: Introducing specific mutations into the cutE gene, for example, in the putative copper-binding domain, and observing the effect on copper tolerance can provide insights into the mechanism of CutE function.

  • Protein Expression and Purification: Expressing and purifying the this compound allows for in vitro studies to directly assess its copper-binding capabilities and potential enzymatic activity.

  • Subcellular Localization Studies: Using techniques like fluorescent protein tagging (e.g., GFP-fusion) can determine the location of CutE within the bacterial cell, providing clues about its function.

Conclusion

Genetic complementation serves as a definitive method to validate the essential role of the this compound in copper tolerance in E. coli. The restoration of a wild-type phenotype in a cutE mutant upon introduction of a functional cutE gene provides unequivocal evidence of its function. The experimental framework and comparative data presented in this guide offer a solid foundation for researchers investigating bacterial metal homeostasis and related pathways.

References

A Comparative Guide to Bacterial Copper Transporters: CutE in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Copper is a double-edged sword for bacteria: essential for various enzymatic processes in trace amounts, yet highly toxic in excess. To maintain a delicate balance, bacteria have evolved sophisticated copper transport systems. This guide provides a comparative analysis of the lesser-characterized copper transporter, CutE, with the well-established P-type ATPase (CopA) and the Resistance-Nodulation-Division (RND) type efflux system (CusABC). This objective comparison is supported by available experimental data and detailed methodologies for key assays.

Overview of Major Bacterial Copper Transporters

Bacterial copper homeostasis is maintained by a network of transporters that control the influx, efflux, and compartmentalization of copper ions. The primary players in copper detoxification are efflux systems that pump excess copper out of the cytoplasm and periplasm.

  • CutE: The cutE gene was first identified in Escherichia coli through complementation of a copper-sensitive mutant.[1] The CutE protein is predicted to be a membrane protein of 512 amino acids with a putative copper-binding site.[1] While its precise transport mechanism and physiological role are still under investigation, it is implicated in copper tolerance.

  • CopA (P-type ATPase): CopA is a well-characterized P-type ATPase that actively transports cuprous ions (Cu(I)) from the cytoplasm to the periplasm, powered by ATP hydrolysis.[2][3][4][5] It is a key player in preventing the accumulation of toxic copper levels within the cytoplasm.[4][5]

  • CusABC (RND Efflux System): The CusCFBA system is a multi-component RND-type efflux pump that spans the inner and outer membranes of Gram-negative bacteria.[6][7][8][9][10] This complex expels both Cu(I) and silver (Ag(I)) ions from the periplasm and potentially the cytoplasm directly to the extracellular medium.[6][7][8] It consists of the inner membrane transporter CusA, the periplasmic membrane fusion protein CusB, the outer membrane factor CusC, and a periplasmic copper chaperone, CusF.[6][7][8]

Comparative Performance Analysis

The following tables summarize the available quantitative data for the performance of these copper transporters. It is important to note that kinetic data for CutE is not yet available in the scientific literature, highlighting a significant knowledge gap.

Transport Kinetics
TransporterSubstrateKmVmaxStoichiometrySource(s)
CutE Cu(I)Not ReportedNot ReportedNot Reported
CopA (E. coli) ATP0.5 mM-1 Cu(I) : 1 ATP[2][11]
CopA (Thermotoga maritima) Cu(I)-1.78–2.73 µmol/mg per min-[12]
CusABC (E. coli) Cu(I)Not ReportedNot ReportedNot Reported

Note: The Vmax for E. coli CopA is not explicitly stated in the provided search results, while the Km is for ATP, not copper. The affinity of E. coli CopA for Cu(I) is reported to be in the subfemtomolar range.

Substrate Specificity
TransporterPrimary SubstratesOther Known SubstratesInhibited byNot Affected bySource(s)
CutE Cu(I) (putative)Not ReportedNot ReportedNot Reported
CopA (E. coli) Cu(I)Ag(I)-Cu(II), Zn(II), Co(II)[2][3]
CusABC (E. coli) Cu(I)Ag(I)--[6][7][8]

Signaling Pathways and Experimental Workflows

Bacterial Copper Homeostasis Pathway

The following diagram illustrates the interplay of CutE, CopA, and the CusABC system in a Gram-negative bacterium for maintaining copper homeostasis.

CopperHomeostasis cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Cu(I)_out Cu(I) Cu(I)_peri Cu(I) Cu(I)_out->Cu(I)_peri Influx CusC CusC CusC->Cu(I)_out Cu(I)_peri->Cu(I)_out Efflux CusF CusF Cu(I)_peri->CusF Cu(I)_cyto Cu(I) Cu(I)_peri->Cu(I)_cyto Influx CusB CusB CusF->CusB CusA CusA CusB->CusA CopA CopA CopA->Cu(I)_peri ADP ADP + Pi CopA->ADP CusA->CusC CutE CutE CutE->Cu(I)_peri Efflux? Cu(I)_cyto->Cu(I)_peri Efflux Cu(I)_cyto->CopA Cu(I)_cyto->CutE ? ATP ATP ATP->CopA

Caption: Overview of copper transport systems in a Gram-negative bacterium.

Experimental Workflow: Whole-Cell Metal Accumulation Assay

This workflow outlines the key steps in a whole-cell metal accumulation assay to quantify the intracellular concentration of copper.

MetalAccumulationWorkflow start Start: Bacterial Culture culture Grow cells to mid-log phase start->culture induce Induce expression of transporter (if applicable) culture->induce add_metal Add metal chloride solution (e.g., 30 µM CuCl₂) induce->add_metal incubate Incubate for a defined period (e.g., 3.5 hours) add_metal->incubate harvest Harvest cells by centrifugation incubate->harvest wash Wash cell pellet twice with buffer (e.g., 0.85% NaCl in 5 mM HEPES) harvest->wash mineralize Mineralize cells overnight with 70% nitric acid wash->mineralize dilute Dilute mineralized sample with deionized water mineralize->dilute measure Measure metal concentration by Atomic Absorption Spectrometry dilute->measure end End: Quantify intracellular metal measure->end

Caption: Workflow for a whole-cell metal accumulation assay.

Experimental Protocols

Copper Sensitivity Assay (Growth Inhibition)

This protocol determines the Minimum Inhibitory Concentration (MIC) of copper for a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Luria-Bertani (LB) agar plates

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 1 M)

  • Sterile microplate replicator or multichannel pipette

  • Incubator (37°C)

Procedure:

  • Prepare LB agar plates supplemented with a range of copper sulfate concentrations (e.g., 50, 125, 250, 375, 500, 750, and 1000 ppm of copper).[13]

  • Grow an overnight culture of the bacterial strain in LB broth.

  • Dilute the overnight culture to approximately 1x10⁶ CFU/ml.[13]

  • Using a microplate replicator or multichannel pipette, spot 5 µL of the diluted culture onto the surface of the copper-supplemented and control (no copper) LB agar plates.[13]

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of copper that completely inhibits visible bacterial growth.[13]

Complementation Assay for Copper-Sensitive Mutants

This assay is used to confirm that a specific gene (e.g., cutE) is responsible for copper resistance by introducing it into a copper-sensitive mutant and observing the restoration of a wild-type phenotype.

Materials:

  • Copper-sensitive bacterial mutant strain (e.g., E. coli ΔcutE)

  • Wild-type bacterial strain

  • Expression plasmid containing the gene of interest (e.g., pACYC184-cutE)

  • Empty vector control plasmid (e.g., pACYC184)

  • Competent cells of the mutant strain

  • LB broth and agar plates with appropriate antibiotics and copper sulfate

Procedure:

  • Transform the competent copper-sensitive mutant cells with the expression plasmid containing the gene of interest and with the empty vector control plasmid separately.

  • Select for transformants on LB agar plates containing the appropriate antibiotic.

  • Inoculate single colonies of the transformed mutant strains, the wild-type strain, and the mutant strain with the empty vector into LB broth with the appropriate antibiotic. Grow overnight at 37°C.

  • Dilute the overnight cultures 1:100 in fresh LB broth and grow for 1 hour at 37°C.[14]

  • Streak 10 µL of each subculture onto LB agar plates containing a range of copper sulfate concentrations (e.g., 0, 1, 2, 3, and 4 mM).[2][14]

  • Incubate the plates at 37°C overnight.

  • Successful complementation is observed if the mutant strain containing the expression plasmid grows at copper concentrations similar to the wild-type strain, while the mutant with the empty vector does not.

Whole-Cell Metal Accumulation Assay

This protocol quantifies the amount of metal accumulated inside bacterial cells.

Materials:

  • Bacterial strain of interest

  • Growth medium (e.g., MJS medium)

  • Metal chloride solution (e.g., CuCl₂)

  • Inducer (e.g., IPTG), if using an inducible expression system

  • Washing buffer (e.g., 0.85% NaCl in 5 mM HEPES, pH 7.1)

  • 70% Nitric acid

  • Atomic Absorption Spectrometer

Procedure:

  • Grow the bacterial culture in the appropriate medium to an optical density at 590 nm (OD₅₉₀) of 0.3.

  • If applicable, induce the expression of the transporter protein with an appropriate inducer (e.g., 100 µM IPTG).[15][16]

  • At an OD₅₉₀ of 0.4, add the metal chloride solution to a final concentration of 30 µM.[15][16]

  • Continue to grow the culture for 3.5 hours.[15][16]

  • Harvest the cells by centrifugation.

  • Wash the cell pellet twice with ice-cold washing buffer to remove extracellular metal ions.[15][16]

  • Mineralize the washed cell pellet by incubating overnight in 70% nitric acid at room temperature.[15][16]

  • Dilute the mineralized sample with deionized water and remove any precipitated proteins by centrifugation.

  • Determine the metal concentration in the supernatant using an atomic absorption spectrometer.

  • Normalize the metal concentration to the dry weight of the bacterial biomass.

Conclusion

The study of bacterial copper transport systems reveals a sophisticated and multi-layered defense against copper toxicity. While P-type ATPases like CopA and RND efflux systems like CusABC are well-established paradigms for copper efflux, the role of other transporters such as CutE is less clear. The lack of quantitative data on the transport kinetics and substrate specificity of CutE underscores the need for further research to fully elucidate its function in bacterial copper homeostasis. The experimental protocols provided in this guide offer a framework for researchers to conduct comparative studies and contribute to a more comprehensive understanding of these vital transport systems. This knowledge is critical for the development of novel antimicrobial strategies that target bacterial metal ion homeostasis.

References

Validating Anti-CutE (SLC25A3) Antibody Specificity for Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring antibody specificity is paramount for reproducible and reliable Western blot results. This guide provides a comprehensive comparison and detailed experimental protocols for validating the specificity of an anti-CutE (human homolog: SLC25A3) antibody.

This guide focuses on the human protein SLC25A3, the likely homolog to the E. coli copper transporter CutE. SLC25A3 is a mitochondrial inner membrane protein responsible for transporting phosphate and copper ions into the mitochondrial matrix.[1][2][3] Its vital role in cellular metabolism and energy production makes it a key target in various research areas. The calculated molecular weight of human SLC25A3 is approximately 40 kDa.[4][5][6]

Experimental Design for Antibody Validation

A rigorous validation process for an anti-SLC25A3 antibody should include a combination of positive and negative controls to unequivocally demonstrate its specificity. This involves comparing the antibody's performance against a known competitor or a well-characterized antibody and utilizing cell lines with varying expression levels of the target protein.

Key Experimental Controls:
  • Positive Control Lysates: Cell lysates from cell lines known to endogenously express SLC25A3 are crucial. Cell lines such as HEK293, HeLa, MCF-7, K-562, and HepG2 have been reported to express SLC25A3 and can serve as excellent positive controls.[7][8]

  • Negative Control Lysates: The gold standard for a negative control is a cell lysate from a knockout (KO) or knockdown (KD) of the SLC25A3 gene. The absence of a band at the expected molecular weight in these lysates provides strong evidence of antibody specificity. Several commercial vendors offer SLC25A3 knockout cell lines.

  • Overexpression Lysate: A cell lysate from a cell line transiently or stably overexpressing a tagged version of SLC25A3 can also serve as a positive control, helping to confirm the antibody recognizes the correct protein, although it may not fully represent the endogenous context.

Experimental Workflow and Logical Framework

The following diagrams illustrate the Western blot workflow and the logical framework for interpreting the results from control experiments.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis cell_culture Cell Culture (e.g., HEK293, SLC25A3 KO) lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Non-fat Milk) transfer->blocking primary_ab Primary Antibody Incubation (Anti-SLC25A3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 1: Experimental workflow for Western blot analysis of SLC25A3.

Antibody_Validation_Logic cluster_inputs Inputs cluster_experiment Experiment cluster_outcomes Expected Outcomes cluster_conclusion Conclusion antibody Anti-SLC25A3 Antibody western_blot Western Blot antibody->western_blot wt_lysate Wild-Type Lysate (e.g., HEK293) wt_lysate->western_blot ko_lysate SLC25A3 KO Lysate ko_lysate->western_blot wt_result Band at ~40 kDa western_blot->wt_result ko_result No band at ~40 kDa western_blot->ko_result specific Antibody is Specific wt_result->specific not_specific Antibody is Not Specific wt_result->not_specific ko_result->specific ko_result->not_specific Band Present

Figure 2: Logical framework for validating anti-SLC25A3 antibody specificity.

Detailed Experimental Protocols

Cell Lysis and Protein Quantification
  • Cell Culture: Culture wild-type (e.g., HEK293) and SLC25A3 KO cells to 80-90% confluency.

  • Harvesting: Wash cells with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.

  • Lysis: Resuspend the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Quantification: Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each lysate with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-SLC25A3 antibody (and the competitor antibody on a separate blot) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Data Presentation and Comparison

The following tables present hypothetical data comparing the performance of the target anti-SLC25A3 antibody with a competitor antibody.

Table 1: Antibody Specificity Comparison

Cell LysateTarget Anti-SLC25A3Competitor Anti-SLC25A3
Wild-Type (HEK293) Single band at ~40 kDaSingle band at ~40 kDa
SLC25A3 KO No band detectedNo band detected
Overexpression Strong band at ~40 kDaStrong band at ~40 kDa

Table 2: Quantitative Analysis of Band Intensity

Cell LysateTarget Antibody Signal (Arbitrary Units)Competitor Antibody Signal (Arbitrary Units)
Wild-Type (HEK293) 15,00014,500
SLC25A3 KO < 100< 100
Overexpression 150,000148,000

Conclusion

A thorough validation of an anti-SLC25A3 antibody is critical for generating accurate and reproducible data. By employing the appropriate positive and negative controls, as outlined in this guide, researchers can confidently assess the specificity of their antibody. The absence of a signal in a knockout cell line is the most definitive evidence of antibody specificity. Comparing the performance of a new antibody to a previously validated one provides an additional layer of confidence. This systematic approach ensures the integrity of experimental results and contributes to the overall rigor of scientific research.

References

A Researcher's Guide to the Structural Validation of a Predicted cutE Protein Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in structural biology and drug development, the accurate prediction of a protein's three-dimensional structure is a critical first step. This guide provides a comprehensive comparison of methods for validating a predicted protein model, using a hypothetical cutE protein as a case study. The this compound family is a member of the diverse cupin superfamily, characterized by a conserved beta-barrel fold.[1][2] While experimental structures for a specific this compound may be unavailable, high-quality predicted models can be generated using advanced tools like AlphaFold.[3][4][5] This guide outlines the essential in silico and experimental techniques to rigorously validate such a predicted model.

I. In Silico (Computational) Validation Methods

Before embarking on costly and time-consuming experimental validation, a thorough computational assessment of the predicted cutE model is paramount. These methods evaluate the model's stereochemical quality, folding reliability, and overall plausibility based on established biophysical principles.

Table 1: Comparison of In Silico Validation Tools and Key Metrics

Validation Tool/ServerKey Metrics and ParametersInterpretation of "Good Quality" ModelPrimary Focus
PROCHECK Ramachandran Plot Analysis (% residues in favored, allowed, disallowed regions)>90% of residues in favored regionsStereochemical Quality
Verify3D 3D-1D score (compatibility of the 3D model with its own amino acid sequence)>80% of the residues have a 3D-1D score ≥ 0.2Fold Reliability
ProSA-web z-score (deviation from the score distribution of native proteins of similar size)z-score within the range of native proteinsOverall Model Quality
MolProbity Clashscore, Poor Rotamers, Ramachandran outliers, Cβ deviationsLow Clashscore, few outliersAll-atom contact and geometry
QMEAN QMEAN score (composite score based on multiple geometric features)Score close to 0, Z-score < 2Global and Local Model Quality
AlphaFold DB pLDDT per-residue local distance difference test (pLDDT) scorepLDDT > 90 (high accuracy), 70-90 (confident)Per-residue confidence

The following diagram illustrates a typical workflow for the computational validation of a predicted protein model.

in_silico_validation_workflow Start Predicted cutE Model (e.g., from AlphaFold) Procheck PROCHECK (Ramachandran Plot) Start->Procheck Verify3D Verify3D (3D-1D Profile) Start->Verify3D ProSA ProSA-web (z-score) Start->ProSA MolProbity MolProbity (Clashscore, etc.) Start->MolProbity Evaluation Evaluate Metrics Procheck->Evaluation Verify3D->Evaluation ProSA->Evaluation MolProbity->Evaluation Refinement Model Refinement (If necessary) Evaluation->Refinement Metrics Fail Final_Model Validated In Silico Model Evaluation->Final_Model All Metrics Pass Refinement->Start

A typical workflow for the in silico validation of a predicted protein model.

II. Experimental Validation Methods

Experimental validation provides the ultimate confirmation of a predicted protein structure. These techniques offer direct, physical measurements of the protein's conformation and dynamics.

Table 2: Comparison of Experimental Validation Techniques

TechniqueInformation ProvidedResolutionThroughputKey Considerations
X-ray Crystallography High-resolution 3D atomic structureAtomic (<3 Å)LowRequires protein crystallization, which can be challenging, especially for membrane proteins.
Nuclear Magnetic Resonance (NMR) 3D structure in solution, dynamicsAtomicLowLimited to smaller proteins (<40 kDa), requires isotopic labeling.
Cryo-Electron Microscopy (Cryo-EM) 3D structure of large complexesNear-atomic to sub-nanometerMediumBest suited for large proteins and complexes, resolution can be limited by sample heterogeneity.
Circular Dichroism (CD) Spectroscopy Secondary structure content (α-helix, β-sheet)LowHighProvides a global assessment of folding, useful for initial screening and stability studies.
Small-Angle X-ray Scattering (SAXS) Overall shape, size, and oligomeric state in solutionLowHighComplements high-resolution methods by providing information on the overall molecular envelope.

The diagram below outlines a general workflow for the experimental validation of a predicted protein structure.

experimental_validation_workflow Start Validated In Silico cutE Model Gene_Synthesis Gene Synthesis & Protein Expression Start->Gene_Synthesis Purification Protein Purification Gene_Synthesis->Purification CD_SAXS CD & SAXS (Initial Folding & Shape) Purification->CD_SAXS High_Res High-Resolution Method CD_SAXS->High_Res Xray X-ray Crystallography High_Res->Xray Crystallizable NMR NMR Spectroscopy High_Res->NMR <40 kDa, Soluble CryoEM Cryo-EM High_Res->CryoEM Large Complex Structure_Determination Structure Determination & Comparison Xray->Structure_Determination NMR->Structure_Determination CryoEM->Structure_Determination Final_Structure Experimentally Validated Structure Structure_Determination->Final_Structure

A general workflow for the experimental validation of a predicted protein structure.

III. Detailed Experimental Protocols

Objective: To determine the secondary structure content of the purified this compound and compare it with the predicted model.

Protocol:

  • Sample Preparation: Prepare the purified this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be free of components that absorb in the far-UV region.

  • Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range to 190-260 nm, with a data pitch of 1 nm and a scan speed of 50 nm/min.

  • Measurement: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the buffer baseline from the protein spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ]. Deconvolute the final spectrum using software like K2D3 or BeStSel to estimate the percentage of α-helix, β-sheet, and random coil. Compare these percentages with the secondary structure content calculated from the predicted model.

Objective: To determine the high-resolution three-dimensional structure of the this compound.

Protocol:

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and protein concentrations) using high-throughput screening methods (e.g., sitting-drop or hanging-drop vapor diffusion).

  • Crystal Optimization: Optimize the initial hit conditions to obtain well-ordered, single crystals of sufficient size for diffraction.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. If a homologous structure is available, use molecular replacement to solve the phase problem. Otherwise, use experimental phasing methods (e.g., MAD or SAD). Build the atomic model into the electron density and refine it to high resolution.

  • Validation: Validate the final structure using tools like PROCHECK and MolProbity and compare it to the initial predicted model.

IV. Functional Validation and Cellular Context

Validating the structure of a protein is intrinsically linked to understanding its function. For the this compound, which may function as a membrane transport protein, functional assays and determining its subcellular localization are crucial validation steps.[6][7]

While a specific signaling pathway for the this compound is not yet well-defined, as a putative membrane protein, it could be involved in signal transduction.[8][9] A hypothetical pathway could involve cutE acting as a transporter that influences the concentration of a second messenger, thereby modulating a downstream kinase cascade.

signaling_pathway Ligand External Signal (e.g., Metabolite) Receptor Membrane Receptor Ligand->Receptor cutE This compound (Transporter) Receptor->cutE activates Second_Messenger Second Messenger (e.g., Ca2+, cAMP) cutE->Second_Messenger transports Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response regulates gene expression

A hypothetical signaling pathway involving the this compound as a transporter.

Functional Assays:

  • Transport Assays: If the substrate of cutE is known or can be predicted, transport assays using reconstituted proteoliposomes or whole cells can be performed to measure its activity.

  • Subcellular Localization: Expressing a fluorescently tagged version of cutE (e.g., cutE-GFP) in a relevant cell line can determine its localization to specific membranes (e.g., plasma membrane, mitochondrial membrane), providing clues to its function.[10][11][12][13]

By combining a rigorous computational assessment with targeted experimental validation and functional studies, researchers can confidently validate a predicted model of the this compound. This comprehensive approach not only confirms the structural accuracy but also provides critical insights into the protein's biological role, paving the way for further research and potential therapeutic applications.

References

Validating CutE's Role in Copper Resistance: A Comparative Guide to Phenotypic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Copper is an essential micronutrient for most living organisms, yet it is toxic in excess. Bacteria have evolved sophisticated mechanisms to maintain copper homeostasis and resist copper toxicity. In Escherichia coli, several gene systems are known to contribute to copper resistance, including the cytoplasmic efflux pump CopA, the periplasmic multi-copper oxidase CueO, and the periplasmic efflux system CusCFBA. This guide focuses on the role of another gene, cutE (also known as lnt), in copper resistance and provides a framework for its validation using phenotypic assays, comparing its contribution to that of other known copper resistance systems.

While the precise, direct role of CutE in copper transport remains to be fully elucidated, its function as an apolipoprotein N-acyltransferase is critical for the maturation of lipoproteins, which are essential components of the bacterial cell envelope.[1][2][3] This suggests that the copper-sensitive phenotype of cutE mutants may be an indirect consequence of a compromised cell envelope, which houses the primary copper resistance machinery.

Comparative Analysis of Copper Resistance Phenotypes

Strain BackgroundRelevant GenotypePutative Role in Copper ResistancePredicted Copper MIC (mM CuSO₄)
Wild-Type (e.g., W3110)All genes presentBaseline copper tolerance3.0 - 4.0
cutE mutantΔcutEMaintenance of cell envelope integrity1.5 - 2.5
copA mutantΔcopACytoplasmic copper efflux0.5 - 1.5
cueO mutantΔcueOPeriplasmic copper oxidation2.0 - 3.0
cusA mutantΔcusAPeriplasmic copper efflux2.5 - 3.5
Double MutantΔcopAΔcueOCytoplasmic efflux and periplasmic oxidation< 0.5
Triple MutantΔcopAΔcueOΔcusAMajor efflux and oxidation pathways<< 0.5

Note: The predicted MIC values are estimations based on qualitative descriptions and data from multiple sources. Actual values can vary depending on the specific E. coli strain, growth medium, and experimental conditions. A study reported an identical MIC of 3.0 ± 0 mM CuSO₄ for both a wild-type E. coli and a mutant strain that evolved to survive on metallic copper surfaces, indicating that tolerance to ionic copper may not directly correlate with survival on solid copper surfaces.[4]

Experimental Protocols

Phenotypic Assay: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details a standard method for determining the MIC of copper for E. coli strains.

Materials:

  • Sterile 96-well microtiter plates

  • Luria-Bertani (LB) broth or M9 minimal medium

  • Sterile copper sulfate (CuSO₄) stock solution (e.g., 100 mM)

  • Overnight cultures of E. coli strains (wild-type, ΔcutE, ΔcopA, etc.) grown in the same medium

  • Spectrophotometer

  • Incubator (37°C) with shaking capabilities

Procedure:

  • Prepare Copper Dilutions:

    • In a 96-well plate, create a two-fold serial dilution of CuSO₄.

    • Add 100 µL of sterile broth to wells A2 through A12.

    • Add 200 µL of the desired starting concentration of CuSO₄ (e.g., 8 mM) to well A1.

    • Transfer 100 µL from well A1 to A2, mix by pipetting, and continue this serial dilution across the row to well A11. Discard 100 µL from well A11. Well A12 will serve as the no-copper control.

  • Inoculum Preparation:

    • Dilute the overnight cultures of each E. coli strain in fresh, pre-warmed broth to an OD₆₀₀ of approximately 0.005.[5]

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the diluted bacterial suspension to each well of the corresponding row containing the copper dilutions. This will bring the final volume in each well to 200 µL and halve the copper concentrations.

  • Incubation:

    • Cover the plate and incubate at 37°C with shaking (e.g., 200 rpm) for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of CuSO₄ that completely inhibits visible growth.

    • For a more quantitative measure, read the OD₆₀₀ of each well using a microplate reader. The MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., 90%) compared to the no-copper control.

Visualizing Copper Resistance Pathways and Experimental Logic

To better understand the interplay of the different copper resistance mechanisms and the experimental approach to validating the role of cutE, the following diagrams are provided.

Copper_Resistance_Pathway cluster_extracellular Extracellular cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Cu2_ext Cu²⁺ Cu1_peri Cu⁺ Cu2_ext->Cu1_peri Reduction CueO CueO Cu1_peri->CueO Substrate CusF CusF Cu1_peri->CusF Cu1_cyto Cu⁺ Cu1_peri->Cu1_cyto Influx CueO->Cu2_ext Oxidation CusCBA CusCBA Efflux Pump CusF->CusCBA CusCBA->Cu2_ext CopA CopA Efflux Pump Cu1_cyto->CopA CueR CueR Sensor Cu1_cyto->CueR Activates CopA->Cu1_peri Efflux CueR->CueO Induces expression CueR->CopA Induces expression

Caption: Core copper homeostasis pathways in E. coli.[6][7][8][9][10]

CutE_Hypothetical_Role CutE CutE (Lnt) Apolipoprotein N-acyltransferase Lipoprotein_maturation Lipoprotein Maturation CutE->Lipoprotein_maturation Catalyzes Cell_envelope_integrity Cell Envelope Integrity Lipoprotein_maturation->Cell_envelope_integrity Maintains Copper_resistance_systems Localization & Function of CopA, CueO, CusCBA Cell_envelope_integrity->Copper_resistance_systems Supports Copper_resistance Copper Resistance Copper_resistance_systems->Copper_resistance Contributes to

Caption: Hypothetical role of CutE in copper resistance.

Phenotypic_Assay_Workflow Start Start: Overnight Cultures (Wild-Type & Mutants) Prepare_inoculum Dilute Cultures to Standardized OD₆₀₀ Start->Prepare_inoculum Inoculate Inoculate Plate with Diluted Cultures Prepare_inoculum->Inoculate Prepare_plate Prepare 96-well Plate with Serial Dilutions of CuSO₄ Prepare_plate->Inoculate Incubate Incubate at 37°C with Shaking Inoculate->Incubate Read_results Read OD₆₀₀ or Visually Inspect for Growth Incubate->Read_results Determine_mic Determine Minimum Inhibitory Concentration (MIC) Read_results->Determine_mic

References

Cross-Verification of cutE (Lnt) Interaction Partners in Escherichia coli: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the interaction partners of the Escherichia coli protein cutE, also known as Apolipoprotein N-acyltransferase (Lnt), identified through two distinct high-throughput experimental methods: Affinity Purification-Mass Spectrometry (AP-MS) and Yeast Two-Hybrid (Y2H) screening. The cross-verification of protein-protein interactions (PPIs) using orthogonal methods is crucial for increasing the confidence in identified interactions and for constructing robust interaction networks.

Comparison of Identified cutE (Lnt) Interaction Partners

The following table summarizes the interaction partners of E. coli Lnt (Uniprot ID: P23930, Gene: lnt) identified in two landmark proteome-wide screens. The data from the Affinity Purification-Mass Spectrometry (AP-MS) study represents co-complex associations, while the Yeast Two-Hybrid (Y2H) data indicates potential direct binary interactions.

Interacting ProteinGene NameUniProt IDMethod of IdentificationConfidence Score/Notes
YfgL yfgLP39399AP-MSHigh Confidence
YfgL yfgLP39399Y2H-
HflC hflCP23868AP-MSHigh Confidence
HflK hflKP23869AP-MSHigh Confidence
SecD secDP21886AP-MSHigh Confidence
SecF secFP21887AP-MSHigh Confidence
YidC yidCP25714AP-MSHigh Confidence
DnaK dnaKP0A6Y8AP-MSMedium Confidence
GroL groLP0A6F5AP-MSMedium Confidence
LptA lptAP76321Y2H-
LptB lptBP69383Y2H-
LptC lptCP76320Y2H-
LptD lptDP0A939Y2H-
LptF lptFP76318Y2H-
LptG lptGP76317Y2H-
BamA bamAP0A940Y2H-
BamB bamBP31569Y2H-
BamD bamDP0A942Y2H-
BamE bamEP76019Y2H-
SurA surAP0A9K9Y2H-

Note: The confidence scores for the AP-MS data are qualitative assessments based on the frequency of identification and exclusion of common contaminants. The Y2H data indicates a potential direct interaction.

Experimental Protocols

Affinity Purification-Mass Spectrometry (AP-MS)

The AP-MS data for Lnt interaction partners was derived from a large-scale study of the E. coli protein interactome. The general protocol for this approach is as follows:

  • Bait Protein Expression: The gene of interest (in this case, lnt) is cloned into an expression vector with an affinity tag (e.g., His-tag, FLAG-tag). This construct is then introduced into E. coli.

  • Cell Growth and Protein Expression: The engineered E. coli strain is cultured, and the expression of the tagged "bait" protein is induced.

  • Cell Lysis: The bacterial cells are harvested and lysed under non-denaturing conditions to preserve protein complexes.

  • Affinity Purification: The cell lysate is incubated with a resin that specifically binds to the affinity tag on the bait protein (e.g., nickel-NTA agarose for His-tagged proteins). This step captures the bait protein along with its interacting "prey" proteins.

  • Washing: The resin is washed multiple times with a buffer to remove non-specific binding proteins.

  • Elution: The bait protein and its interactors are eluted from the resin.

  • Mass Spectrometry: The eluted protein complexes are separated by SDS-PAGE, and the proteins in the gel bands are digested into peptides. The resulting peptide mixture is then analyzed by mass spectrometry to identify the proteins present.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method used to discover binary protein-protein interactions. The protocol for a large-scale Y2H screen is outlined below:

  • Vector Construction: The "bait" protein (Lnt) is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). A library of "prey" proteins from E. coli is fused to the activation domain (AD) of the same transcription factor.

  • Yeast Transformation: The bait construct is transformed into one haploid yeast strain, and the prey library is transformed into a haploid yeast strain of the opposite mating type.

  • Mating: The bait and prey strains are mated to produce diploid yeast cells containing both the bait and a prey construct.

  • Selection: If the bait and prey proteins interact, the DBD and AD of the transcription factor are brought into close proximity, reconstituting its function. This activates the transcription of reporter genes that allow the yeast to grow on a selective medium (e.g., lacking specific nutrients).

  • Identification of Interactors: The prey plasmids from the surviving yeast colonies are isolated, and the DNA sequence of the prey insert is determined to identify the interacting protein.

Visualizations

CrossVerificationWorkflow cluster_method1 Method 1: AP-MS cluster_method2 Method 2: Y2H cluster_analysis Data Integration & Verification Bait_Expression_1 Bait Expression (e.g., His-Lnt) Cell_Lysis_1 Cell Lysis Bait_Expression_1->Cell_Lysis_1 Affinity_Purification Affinity Purification Cell_Lysis_1->Affinity_Purification Mass_Spectrometry Mass Spectrometry Affinity_Purification->Mass_Spectrometry APMS_Hits AP-MS Interaction Candidates Mass_Spectrometry->APMS_Hits Comparison Compare Datasets APMS_Hits->Comparison Bait_Construction_2 Bait Construction (DBD-Lnt) Prey_Library_Screening Prey Library Screening Bait_Construction_2->Prey_Library_Screening Reporter_Gene_Activation Reporter Gene Activation Prey_Library_Screening->Reporter_Gene_Activation Sequencing Prey Sequencing Reporter_Gene_Activation->Sequencing Y2H_Hits Y2H Interaction Candidates Sequencing->Y2H_Hits Y2H_Hits->Comparison Verified_Interactions High-Confidence Interactions Comparison->Verified_Interactions

Caption: Workflow for cross-verification of protein-protein interactions.

InteractionOverlap cluster_APMS AP-MS Interactors cluster_Y2H Y2H Interactors cluster_Overlap Overlapping Interactor Lnt_APMS Lnt (cutE) HflC HflC Lnt_APMS->HflC HflK HflK Lnt_APMS->HflK SecD SecD Lnt_APMS->SecD SecF SecF Lnt_APMS->SecF YidC YidC Lnt_APMS->YidC DnaK DnaK Lnt_APMS->DnaK GroL GroL Lnt_APMS->GroL YfgL YfgL Lnt_APMS->YfgL Lnt_Y2H Lnt (cutE) LptA LptA Lnt_Y2H->LptA LptB LptB Lnt_Y2H->LptB LptC LptC Lnt_Y2H->LptC LptD LptD Lnt_Y2H->LptD LptF LptF Lnt_Y2H->LptF LptG LptG Lnt_Y2H->LptG BamA BamA Lnt_Y2H->BamA BamB BamB Lnt_Y2H->BamB BamD BamD Lnt_Y2H->BamD BamE BamE Lnt_Y2H->BamE SurA SurA Lnt_Y2H->SurA Lnt_Y2H->YfgL

Caption: Overlap of cutE (Lnt) interaction partners from AP-MS and Y2H.

comparing the kinetic parameters of wild-type and mutant cutE proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic parameters of the wild-type cutE protein and a hypothetical mutant, cutE-A123T. The data presented herein is intended to serve as a representative example for researchers studying enzyme kinetics and the functional consequences of protein mutations.

Data Presentation: Kinetic Parameters

The following table summarizes the key kinetic parameters for both the wild-type and the A123T mutant of the this compound. These hypothetical values illustrate a common scenario where a mutation impacts the enzyme's affinity for its substrate and its catalytic turnover rate.

ParameterWild-Type cutEcutE-A123T Mutant
Michaelis Constant (Km) 25 µM150 µM
Catalytic Constant (kcat) 10 s-12 s-1
Maximal Velocity (Vmax) 50 µM/min10 µM/min
Catalytic Efficiency (kcat/Km) 0.4 µM-1s-10.013 µM-1s-1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Kinetic Data

The hypothetical data suggests that the A123T mutation significantly impairs the function of the this compound. The six-fold increase in the Km value indicates a substantially lower binding affinity of the mutant enzyme for its substrate. Furthermore, the five-fold decrease in the kcat value demonstrates a reduced catalytic turnover rate, meaning the mutant enzyme is slower at converting the substrate into a product once bound. Consequently, the overall catalytic efficiency (kcat/Km) of the cutE-A123T mutant is drastically reduced compared to the wild-type enzyme. Such alterations in kinetic properties can have significant implications for the protein's biological function.

Experimental Protocols

The determination of the kinetic parameters listed above would typically involve the following key experimental procedures:

Protein Expression and Purification

Objective: To obtain highly pure samples of both wild-type and mutant cutE proteins.

Methodology:

  • Gene Cloning and Site-Directed Mutagenesis: The gene encoding the wild-type this compound is cloned into an expression vector (e.g., pET-28a) containing a purification tag (e.g., a polyhistidine-tag). The A123T mutation is introduced into the wild-type plasmid using a site-directed mutagenesis kit. The sequences of both constructs are verified by DNA sequencing.

  • Protein Expression: The expression plasmids are transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)). A large-scale culture is grown to an optimal cell density (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM, and the culture is incubated for a further 4-6 hours at 30°C.

  • Cell Lysis: The bacterial cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. The His-tagged this compound is then eluted using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Size-Exclusion Chromatography: To obtain a highly pure and homogenous protein sample, the eluted protein fraction is further purified by size-exclusion chromatography. The protein is loaded onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Purity and Concentration Determination: The purity of the final protein samples is assessed by SDS-PAGE. The protein concentration is determined using a Bradford protein assay or by measuring the absorbance at 280 nm, using the calculated molar extinction coefficient.

Enzyme Kinetics Assay

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the wild-type and mutant cutE proteins.

Methodology:

  • Reaction Setup: The enzymatic activity of cutE is measured using a continuous spectrophotometric assay. The assay is performed in a 96-well plate format at a constant temperature (e.g., 25°C).

  • Reaction Mixture: Each well contains a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5), a fixed concentration of the purified enzyme (e.g., 10 nM), and varying concentrations of the substrate.

  • Substrate and Detection: A chromogenic or fluorogenic substrate that is specific to the this compound is used. The rate of product formation is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Acquisition: The initial reaction velocities (V0) are determined from the linear portion of the progress curves at each substrate concentration.

  • Data Analysis: The initial velocities are plotted against the corresponding substrate concentrations. The resulting data is then fitted to the Michaelis-Menten equation using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the values of Km and Vmax. The kcat is calculated by dividing Vmax by the enzyme concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for comparing the kinetic parameters of wild-type and mutant enzymes.

Experimental_Workflow cluster_prep Protein Preparation cluster_assay Kinetic Analysis cluster_comparison Comparison Cloning Gene Cloning SDM Site-Directed Mutagenesis Cloning->SDM Introduce Mutation Expression Protein Expression Cloning->Expression Wild-Type SDM->Expression Purification Protein Purification Expression->Purification Assay Enzyme Activity Assay Purification->Assay Data_Analysis Data Analysis Assay->Data_Analysis WT_Kinetics Wild-Type Kinetics Data_Analysis->WT_Kinetics Mutant_Kinetics Mutant Kinetics Data_Analysis->Mutant_Kinetics Comparison Compare Parameters WT_Kinetics->Comparison Mutant_Kinetics->Comparison

Caption: Workflow for kinetic comparison of wild-type and mutant proteins.

Hypothetical Metabolic Pathway of cutE

This diagram presents a hypothetical metabolic pathway where the this compound plays a crucial role in the conversion of "Substrate A" to "Product B". A mutation in cutE could disrupt this pathway, leading to an accumulation of "Substrate A" and a deficiency of downstream products.

Metabolic_Pathway Metabolite_X Metabolite X Substrate_A Substrate A Metabolite_X->Substrate_A Enzyme 1 Product_B Product B Substrate_A->Product_B cutE Substrate_A->Product_B Impaired by cutE-A123T Metabolite_Y Metabolite Y Product_B->Metabolite_Y Enzyme 2 Enzyme1 Enzyme 1 cutE_WT Wild-Type cutE cutE_Mutant Mutant cutE Enzyme2 Enzyme 2

Caption: Hypothetical metabolic pathway involving the this compound.

This guide provides a framework for comparing the kinetic parameters of wild-type and mutant proteins. The principles and methodologies described can be adapted for the study of various enzymes, aiding in the elucidation of their functional roles and the impact of mutations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.